molecular formula C10H9NO B1311468 1-methyl-1H-indole-5-carbaldehyde CAS No. 90923-75-4

1-methyl-1H-indole-5-carbaldehyde

Cat. No.: B1311468
CAS No.: 90923-75-4
M. Wt: 159.18 g/mol
InChI Key: XIVDZBIBWGQOTI-UHFFFAOYSA-N
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Description

1-methyl-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVDZBIBWGQOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428739
Record name 1-methyl-1H-indole-5-carbaldehyde
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90923-75-4
Record name 1-methyl-1H-indole-5-carbaldehyde
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Record name 90923-75-4
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 1-methyl-1H-indole-5-carbaldehyde (CAS No. 90923-75-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with a multitude of biological targets. Within this important class of heterocycles, 1-methyl-1H-indole-5-carbaldehyde stands out as a strategic and versatile intermediate. Its methylated nitrogen prevents unwanted side reactions and allows for precise downstream functionalization, while the aldehyde group at the 5-position serves as a versatile handle for a wide range of chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical role in the development of next-generation therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a research and development setting.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
CAS Number 90923-75-4
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Appearance Solid
Melting Point 80-85 °C
Storage Temperature 2-8°C

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary and reliable routes: N-alkylation of a pre-existing indole-5-carbaldehyde or a direct formylation of 1-methylindole via the Vilsmeier-Haack reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: N-Alkylation of Indole-5-carboxaldehyde

This method is a straightforward and high-yielding approach when indole-5-carboxaldehyde is readily available. The reaction proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

  • Preparation: To a solution of indole-5-carboxaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.5 mmol) portion-wise at 0°C under an inert atmosphere.

  • Deprotonation: Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Alkylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a 10% aqueous solution of citric acid and wash with brine.

  • Extraction and Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Anhydrous DMF: The use of an anhydrous solvent is critical to prevent the quenching of the highly reactive sodium hydride.

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base, making it ideal for the deprotonation of the indole nitrogen without competing in the subsequent alkylation step.

  • 0°C Initial Temperature: The deprotonation of the indole is an exothermic process. Starting at a low temperature helps to control the reaction rate and prevent potential side reactions.

  • Citric Acid Quench: The acidic work-up neutralizes any remaining base and protonates the alkoxide intermediate, facilitating a clean work-up.

Method 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds, including indoles.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5] For N-methylindole, the formylation is regioselective, primarily occurring at the C3 position due to the high electron density at this position. However, under certain conditions, formylation at other positions, including C5, can be achieved, although this often requires blocking the C3 position or careful optimization of reaction conditions.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ N_Methylindole 1-Methylindole (Nucleophile) Iminium_Intermediate Iminium Intermediate N_Methylindole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Work-up (H₂O) Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound [2][7]

TechniqueKey Features
¹H NMR Signals corresponding to the aldehydic proton, aromatic protons, the N-methyl group, and protons of the indole ring.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, the N-methyl carbon, and carbons of the indole ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (159.18 m/z).

Application in Drug Discovery: A Gateway to Potent Bioactive Molecules

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex molecules with significant biological activity. The aldehyde functionality is readily transformed into a variety of other functional groups, enabling the construction of diverse chemical libraries for drug screening.

Case Study: Synthesis of Novel Phosphodiesterase 5 (PDE5) Inhibitors

Phosphodiesterase 5 (PDE5) is a well-established therapeutic target for erectile dysfunction, and emerging evidence suggests its inhibition may also be beneficial for neurodegenerative diseases like Alzheimer's.[8][9] The indole scaffold has been successfully employed in the design of potent and selective PDE5 inhibitors.[9][10] While some published routes start with a different isomer, the synthetic strategies are directly applicable to derivatives of this compound.

The following workflow illustrates a common synthetic route to access indole-based PDE5 inhibitors, showcasing the pivotal role of the aldehyde intermediate.

PDE5_Inhibitor_Synthesis Start This compound Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Start->Reductive_Amination Amine Primary/Secondary Amine (R¹R²NH) Amine->Reductive_Amination Intermediate Aminomethyl Indole Intermediate Reductive_Amination->Intermediate Coupling Further Functionalization/ Coupling Reactions Intermediate->Coupling Final_Product PDE5 Inhibitor Candidate Coupling->Final_Product

Caption: Synthetic pathway to PDE5 inhibitors.

This synthetic approach allows for the introduction of diverse amine functionalities, which can be crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Broader Applications: Kinase Inhibitors and Beyond

The utility of this compound extends beyond PDE5 inhibitors. The indole scaffold is a common feature in a wide range of kinase inhibitors, which are a major class of anticancer drugs.[11][12][13] The aldehyde can be used to introduce various side chains that can interact with the ATP-binding pocket of kinases. Furthermore, indole-5-carboxaldehyde derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents.[14][15][16]

Conclusion: A Key Building Block for Future Therapies

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, well-defined properties, and versatile reactivity make it an invaluable starting point for the discovery and development of novel therapeutics. As our understanding of disease biology deepens, the demand for innovative molecular scaffolds will only increase. The continued exploration of the chemistry of this compound and its derivatives is poised to unlock new avenues for the treatment of a wide range of human diseases.

References

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  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available from: [Link]

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  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available from: [Link]

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Sources

An In-depth Technical Guide to the Physical Properties of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 1-methyl-1H-indole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its fundamental physicochemical characteristics, established protocols for their experimental determination, and interpretation of relevant spectral data. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this molecule.

Core Molecular and Physical Attributes

This compound is a solid at room temperature, with a molecular structure that confers specific and measurable physical properties.[1] A summary of these core attributes is presented in Table 1.

PropertyValueSource
CAS Number 90923-75-4[1][2][3]
Molecular Formula C₁₀H₉NO[1][2][3]
Molecular Weight 159.18 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 80-85 °C[1]
Boiling Point (Predicted) 318.7 °C at 760 mmHg[4]
Density (Predicted) 1.1 g/cm³[4]

Structural and Spectroscopic Characterization

The structural elucidation of this compound is fundamental to understanding its reactivity and interactions. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related structures, such as 5-iodo-1-methyl-1H-indole-3-carbaldehyde.[5]

Expected ¹H NMR Spectral Characteristics:

  • Aldehydic Proton: A singlet peak is anticipated in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: The protons on the indole ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the methyl and carbaldehyde groups.

  • N-Methyl Protons: A singlet peak corresponding to the three protons of the methyl group attached to the nitrogen atom is expected in the upfield region, likely between δ 3.5 and 4.0 ppm.

Expected ¹³C NMR Spectral Characteristics:

  • Carbonyl Carbon: A resonance for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically between δ 185 and 200 ppm.

  • Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-150 ppm).

  • N-Methyl Carbon: The carbon of the N-methyl group will resonate in the upfield region of the spectrum.

A standardized workflow for acquiring and processing NMR data is depicted in the following diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube prep->filter setup Instrument Setup & Shimming filter->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process integrate Peak Integration & Referencing process->integrate assign Assign Chemical Shifts & Coupling Constants integrate->assign

A streamlined workflow for NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 159.[2]

Expected Fragmentation Pattern:

The fragmentation of the molecular ion in an electron ionization (EI) mass spectrometer is expected to involve the loss of the formyl radical (-CHO), resulting in a significant peak at m/z 130.[2] Further fragmentation of the indole ring may also be observed.

The general process for obtaining a mass spectrum is outlined below:

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output intro Introduce Sample into Ion Source ionize Ionize Molecules intro->ionize accelerate Accelerate Ions ionize->accelerate separate Separate Ions by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Compound to Buffer shake Shake at Constant Temperature add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge sample Collect Supernatant centrifuge->sample analyze Analyze by HPLC or LC-MS sample->analyze

Sources

An In-depth Technical Guide to 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design.[2] Within this vast chemical family, indole aldehydes serve as exceptionally versatile synthetic intermediates.[3][4] Their carbonyl functionality provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.[4]

This guide focuses on a specific, yet important, derivative: 1-methyl-1H-indole-5-carbaldehyde . The methylation at the N-1 position fundamentally alters the electronic and physical properties compared to its parent, indole-5-carboxaldehyde, by removing the hydrogen-bond donating capability of the indole nitrogen. This modification is a common strategy in drug development to modulate properties such as solubility, metabolic stability, and receptor binding affinity. This document provides an in-depth examination of its chemical structure, validated synthesis protocols, spectroscopic signature, and functional applications for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound characterized by the fusion of a benzene ring and a methyl-substituted pyrrole ring, with an aldehyde group attached at the C-5 position of the bicyclic system.

PropertyValueSource
CAS Number 90923-75-4[5][6][7][8]
Molecular Formula C₁₀H₉NO[5][6][8]
Molecular Weight 159.18 g/mol [5][6][8]
Appearance Solid[6]
Melting Point 80-85 °C[6]
Storage Temperature 2-8°C[6]
SMILES String CN1C=CC2=C1C=CC(=C2)C=O[6][8]
InChI Key XIVDZBIBWGQOTI-UHFFFAOYSA-N[6][8]

Synthesis Pathway: N-Methylation of Indole-5-carboxaldehyde

The most direct and efficient synthesis of this compound involves the N-alkylation of the readily available precursor, indole-5-carboxaldehyde. This reaction leverages the moderate acidity of the indole N-H proton.

Causality of Experimental Design

The chosen protocol relies on a strong base, sodium hydride (NaH), to deprotonate the indole nitrogen. NaH is an ideal choice because it is a non-nucleophilic base, preventing unwanted side reactions with the aldehyde group. The reaction is irreversible as the byproduct is hydrogen gas, which drives the reaction to completion. Anhydrous N,N-dimethylformamide (DMF) is used as the solvent due to its polar aprotic nature, which effectively solvates the resulting sodium salt of the indole, and its high boiling point, which allows for a broad range of reaction temperatures. Methyl iodide serves as the electrophilic source of the methyl group. The reaction is initially cooled to control the exothermic reaction of NaH with the substrate and then allowed to warm to ensure the reaction proceeds to completion.

Detailed Step-by-Step Protocol

This protocol is adapted from a general procedure for the N-alkylation of indole derivatives.[9]

  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add indole-5-carboxaldehyde (1.0 mmol, 1.0 equiv).

  • Dissolution : Dissolve the starting material in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Deprotonation : Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

  • Stirring : Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt may be observed as a change in color or consistency.

  • Alkylation : Add methyl iodide (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at 0°C.

  • Reaction Completion : Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

  • Quenching : Carefully quench the reaction by slowly adding a 10% aqueous solution of citric acid until the evolution of gas ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing : Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 4:1 v/v) to yield the pure this compound.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Indole5CHO Indole-5-carboxaldehyde in anhydrous DMF Deprotonation Deprotonation (0°C, 30 min) Indole5CHO->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation 1.5 equiv Alkylation Alkylation with Methyl Iodide (CH3I) Deprotonation->Alkylation Stir Stir at RT (12 hours) Alkylation->Stir Quench Quench with Aqueous Citric Acid Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. The following data are representative and provide a definitive "fingerprint" of the molecule.

TechniqueData Interpretation
¹H NMR The spectrum will show a characteristic singlet for the N-CH₃ protons around 3.8-3.9 ppm. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically around 9.9-10.0 ppm. The protons on the aromatic ring will appear in the 7.0-8.5 ppm region, with coupling patterns confirming the substitution pattern. The absence of a broad singlet for an N-H proton (typically >10 ppm in indole) confirms successful methylation.
¹³C NMR The aldehyde carbon will be highly deshielded, appearing around 190-192 ppm. The N-CH₃ carbon will be visible around 33-34 ppm. The remaining signals will correspond to the eight sp²-hybridized carbons of the indole ring system.[10]
IR Spectroscopy A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The spectrum will also show C-H stretching frequencies for the aromatic and methyl groups.
Mass Spectrometry The molecular ion peak (M⁺) will be observed at m/z = 159, corresponding to the molecular weight of the compound.
Structure-Spectra Correlation Diagram

Spectra_Correlation cluster_structure Chemical Structure cluster_data Key Spectroscopic Signals mol_structure H_Aldehyde ¹H NMR: ~9.9 ppm (s, 1H) -CHO mol_structure->H_Aldehyde Aldehyde H H_Aromatic ¹H NMR: ~7.0-8.5 ppm (m) Aromatic Protons mol_structure->H_Aromatic Aromatic Hs H_Methyl ¹H NMR: ~3.8 ppm (s, 3H) N-CH₃ mol_structure->H_Methyl Methyl Hs C_Aldehyde ¹³C NMR: ~191 ppm C=O mol_structure->C_Aldehyde Aldehyde C IR_CO IR: ~1690 cm⁻¹ C=O Stretch mol_structure->IR_CO Carbonyl

Caption: Correlation of key structural features with spectroscopic data.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its aldehyde group and the electron-rich indole core.

  • Aldehyde Transformations : The aldehyde is a versatile functional group that can undergo a wide array of reactions, including:

    • Oxidation to the corresponding carboxylic acid (1-methyl-1H-indole-5-carboxylic acid).

    • Reduction to the alcohol (1-methyl-1H-indol-5-yl)methanol.

    • Reductive amination to form various secondary and tertiary amines.

    • Condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds, extending the conjugated system.

  • Indole Ring Reactivity : While the indole ring is generally deactivated towards electrophilic substitution compared to indole itself (due to the electron-withdrawing aldehyde), reactions at other positions are possible under specific conditions.

This reactivity profile makes this compound a valuable building block. Its parent, indole-5-carboxaldehyde, is used in the synthesis of kinase inhibitors, agents for neurological disorders, and fluorescent probes for biological imaging.[3][11] The N-methylated derivative serves as a crucial intermediate for creating analogues with modified pharmacokinetic profiles, a key step in structure-activity relationship (SAR) studies.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Classification : The compound is classified as a warning-level hazard.[6][8]

    • H315 : Causes skin irritation.[6][8]

    • H319 : Causes serious eye irritation.[6][8]

    • H335 : May cause respiratory irritation.[6][8]

  • Handling Recommendations :

    • Use in a well-ventilated area or fume hood.[12][13]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

    • Avoid breathing dust.[12] Wash hands thoroughly after handling.[12]

  • Storage : Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[6][13]

Conclusion

This compound is a structurally important indole derivative with significant potential as a synthetic intermediate. Its preparation is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The presence of both a reactive aldehyde group and a methylated indole core provides chemists with a versatile platform for synthesizing a diverse range of complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage the power of the indole scaffold in their scientific endeavors.

References

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1-methyl-1H-indole-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-indole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development. As a derivative of indole, a ubiquitous scaffold in numerous biologically active compounds and natural products, this molecule serves as a crucial intermediate for the synthesis of more complex molecular architectures. The strategic placement of the N-methyl group and the C5-aldehyde functionality provides a versatile platform for structural modification, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, insights into its reactivity, and its applications as a precursor for therapeutic agents.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. This data is essential for its proper handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 159.18 g/mol [1][2][3]
Molecular Formula C₁₀H₉NO[1][2][3]
CAS Number 90923-75-4[2][3]
Appearance Solid[2]
Melting Point 80-85 °C[2]
IUPAC Name 1-methylindole-5-carbaldehyde[1]
InChI Key XIVDZBIBWGQOTI-UHFFFAOYSA-N[2]
Storage Temperature 2-8°C[2]

Synthesis Protocol: N-Methylation of Indole-5-carboxaldehyde

The synthesis of this compound is most commonly achieved through the N-methylation of its precursor, indole-5-carboxaldehyde. This reaction is a classic example of nucleophilic substitution, where the indole nitrogen acts as a nucleophile.

Expertise & Rationale

The choice of reagents and conditions is critical for achieving a high yield and purity.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indole nitrogen (pKa ≈ 17), forming the highly nucleophilic indolide anion. NaH is ideal as its byproduct, hydrogen gas, is non-reactive and easily removed from the reaction mixture.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the indole substrate and the sodium salt intermediate. It does not interfere with the strong base and effectively solvates the cation, enhancing the nucleophilicity of the indolide anion.

  • Temperature Control: The initial deprotonation step is performed at 0°C to manage the exothermic reaction between NaH and the substrate, preventing potential side reactions. The subsequent alkylation is allowed to proceed at room temperature for a sufficient duration to ensure complete reaction.

Step-by-Step Methodology

The following protocol is adapted from established procedures for the N-alkylation of indoles.[4]

  • Preparation: Dissolve indole-5-carboxaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon) with magnetic stirring.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should be observed as the indolide anion is formed.

  • Methylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

  • Quenching: Carefully quench the reaction by adding a 10% aqueous solution of citric acid.

  • Extraction: Transfer the mixture to a separatory funnel and wash with brine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Conditions cluster_process Process Steps Indole Indole-5-carboxaldehyde Deprotonation Deprotonation at 0°C Indole->Deprotonation 1. Add NaH NaH NaH in DMF NaH->Deprotonation MeI Methyl Iodide Alkylation N-Methylation at RT MeI->Alkylation Deprotonation->Alkylation 2. Add MeI Purification Workup & Purification Alkylation->Purification 3. Quench & Extract Product 1-Methyl-1H-indole- 5-carbaldehyde Purification->Product Yields pure product Derivatization cluster_products Potential Derivatives Start 1-Methyl-1H-indole- 5-carbaldehyde Amine Substituted Amines Start->Amine Reductive Amination (R₂NH, [H]) Alkene Alkenes Start->Alkene Wittig Reaction (Ph₃P=CHR) Acid Carboxylic Acid Start->Acid Oxidation ([O]) Alcohol Alcohol Start->Alcohol Reduction ([H])

Caption: Key reactions of the aldehyde group.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation P264: Wash hands thoroughly after handling.
H319: Causes serious eye irritation P280: Wear protective gloves/eye protection.
H335: May cause respiratory irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The compound should be stored in a tightly sealed container in a cool, dry place at 2-8°C, away from oxidizing agents. [2]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis, versatile reactivity, and strategic structural features make it an essential tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in creating novel therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Chem-Impex. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]

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An In-depth Technical Guide to 1-methyl-1H-indole-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-1H-indole-5-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis strategies with a focus on mechanistic rationale, detailed characterization protocols, and its utility as a precursor to complex bioactive molecules.

Compound Identification and Physicochemical Properties

The IUPAC name for the title compound is This compound . It is also commonly referred to as 1-methylindole-5-carboxaldehyde. This molecule is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle found in numerous natural products and pharmaceuticals. The presence of a methyl group at the N1 position and a formyl (aldehyde) group at the C5 position of the indole ring dictates its reactivity and utility as a synthetic intermediate.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 90923-75-4[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.18 g/mol [1]
Appearance Solid[1]
Melting Point 80-85 °C[1]

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: N-methylation of a pre-existing indole-5-carbaldehyde scaffold or formylation of 1-methylindole. The former is generally preferred for its regioselectivity.

Synthesis via N-methylation of Indole-5-carboxaldehyde

This is a direct and high-yielding method that leverages the acidity of the indole N-H proton. The reaction proceeds in two main stages: deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.

Reaction Scheme:

G Indole-5-carboxaldehyde Indole-5-carboxaldehyde This compound This compound Indole-5-carboxaldehyde->this compound 1. NaH, DMF 2. CH₃I

Caption: N-methylation of Indole-5-carboxaldehyde.

Detailed Experimental Protocol: [2]

  • Step 1: Deprotonation. To a solution of indole-5-carboxaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, sodium hydride (NaH, 1.5 mmol) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes.

    • Expert Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the indole nitrogen, forming the corresponding sodium salt. DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the indole substrate and the resulting anion. Conducting the reaction at 0 °C helps to control the exothermicity of the deprotonation step.

  • Step 2: Methylation. Methyl iodide (CH₃I, 1.5 mmol) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12 hours.

    • Expert Insight: Methyl iodide is a highly effective methylating agent. The indolide anion, being a soft nucleophile, readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction. The reaction is typically allowed to proceed overnight to ensure complete conversion.

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of a 10% aqueous solution of citric acid and then washed with brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to afford the pure this compound.[2]

Synthesis via Vilsmeier-Haack Formylation of 1-Methylindole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] While this reaction on indole itself typically yields indole-3-carbaldehyde due to the high electron density at the C3 position, the formylation of 1-methylindole can also be directed to other positions, although the C3 position remains the most reactive. For the synthesis of the 5-carbaldehyde isomer, this is not the preferred route due to the formation of multiple isomers and the strong directing effect of the pyrrole ring towards the C3 position. However, understanding this reaction is crucial for any chemist working with indoles.

The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich indole ring.

Reaction Mechanism Overview:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Chloroiminium ion (Vilsmeier Reagent) Chloroiminium ion (Vilsmeier Reagent) DMF->Chloroiminium ion (Vilsmeier Reagent) POCl₃ 1-Methylindole 1-Methylindole Iminium salt intermediate Iminium salt intermediate 1-Methylindole->Iminium salt intermediate Vilsmeier Reagent 1-methyl-1H-indole-3-carbaldehyde 1-methyl-1H-indole-3-carbaldehyde Iminium salt intermediate->1-methyl-1H-indole-3-carbaldehyde H₂O (hydrolysis)

Caption: Vilsmeier-Haack formylation of 1-methylindole.

General Experimental Considerations: [4]

  • The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to DMF at low temperatures (e.g., 0 °C).

  • 1-methylindole is then added to the pre-formed reagent, and the reaction is stirred, often at room temperature or with gentle heating.

  • The reaction is quenched with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde.

  • Purification is typically achieved through extraction and column chromatography.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

  • Aldehydic proton (-CHO): A singlet around δ 10.0 ppm.

  • Aromatic protons: A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The proton at the C4 position is expected to be a singlet or a narrow doublet around δ 8.3 ppm, while the protons at C6 and C7 will show characteristic coupling patterns. The protons on the pyrrole ring (C2 and C3) will appear as doublets around δ 7.0-7.5 ppm.

  • N-methyl protons (-NCH₃): A sharp singlet around δ 3.9 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

  • Aldehydic carbon (C=O): A signal in the downfield region, typically around δ 184-185 ppm.[5]

  • Aromatic and Heteroaromatic carbons: Multiple signals in the range of δ 109-138 ppm.

  • N-methyl carbon (-NCH₃): A signal around δ 33-34 ppm.[5]

Applications in Medicinal Chemistry and Drug Discovery

This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the C5 position can significantly influence the biological activity of the resulting compounds.

Indole-5-carboxaldehyde and its derivatives are utilized in the synthesis of compounds with a wide range of biological activities, including:

  • Anti-inflammatory and Anti-proliferative Agents: They serve as precursors for curcumin derivatives and Aurora kinase inhibitors.

  • Antimicrobial and Antifungal Agents: The indole nucleus is a key component in many antimicrobial and antifungal compounds.[6]

  • Central Nervous System (CNS) Agents: Its structural similarity to neurotransmitters makes it a valuable starting material for the development of kinase inhibitors and other CNS-active agents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the aldehyde functional group and the inherent biological relevance of the indole scaffold, makes it an important intermediate for the development of novel therapeutic agents. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Ostacolo, C., Di Sarno, V., Lauro, G., Pepe, G., Musella, S., Ciaglia, T., Vestuto, V., Autore, G., Bifulco, G., Marzocco, S., Campiglia, P., Gomez-Monterrey, I. M., & Bertamino, A. (2019). General method for the synthesis of 1-alkyl-1H-indole-5-carbaldehyde and 1-alkyl-1H-indole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 167, 61–75.
  • Bastianelli, C., Cipiciani, A., Clementi, S., & Giulietti, G. (1981). The Vilsmeier-Haack Formylation of 1,2,3-Trirnethylindole. Journal of Heterocyclic Chemistry, 18(6), 1275-1277.
  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.).
  • Indole-5-carboxaldehyde. (n.d.). Chem-Impex.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-methyl-1H-indole-3-carbaldehyde.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • 1-Methyl-1H-indole-5-carboxaldehyde 97%. (n.d.). Sigma-Aldrich.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. (2024). PubMed Central.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
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A Technical Guide to 1-methyl-1H-indole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the indole scaffold stands as a "privileged structure," a framework that repeatedly appears in biologically active compounds.[1] Its unique aromatic and electronic properties make it a versatile building block for designing molecules that can interact with a wide array of biological targets. Within this important class of heterocycles, 1-methyl-1H-indole-5-carbaldehyde represents a key synthetic intermediate. The presence of a reactive aldehyde group at the 5-position, combined with the N-methylation that protects the indole nitrogen from undesired reactions, makes this compound a valuable precursor for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Identification

Precise identification of chemical compounds is paramount for reproducibility in research and development. This compound is known by several synonyms, and its unique CAS Registry Number ensures unambiguous identification in databases and publications.

Identifier Value Source
IUPAC Name 1-methylindole-5-carbaldehydePubChem[2]
CAS Registry Number 90923-75-4Sigma-Aldrich, Santa Cruz Biotechnology[3]
Molecular Formula C₁₀H₉NOPubChem[2], Sigma-Aldrich
Synonyms 1-Methyl-1H-indole-5-carboxaldehyde, 1-Methylindole-5-carbaldehyde, 5-Formyl-1-methyl-1H-indolePubChem[2], Sigma-Aldrich

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical synthesis.

Property Value Source
Molecular Weight 159.18 g/mol PubChem[2], Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 80-85 °CSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Synthesis of this compound: An Environmentally Conscious Approach

The N-methylation of indoles is a fundamental transformation in organic synthesis. Traditionally, this has been achieved using hazardous reagents such as methyl iodide or dimethyl sulfate. However, a more environmentally benign and safer method utilizes dimethyl carbonate (DMC) as the methylating agent. This approach is not only less toxic but is also suitable for large-scale production.

Experimental Protocol: N-methylation of Indole-5-carboxaldehyde using Dimethyl Carbonate

This protocol is adapted from established methods for the N-methylation of indoles.

Materials:

  • Indole-5-carboxaldehyde

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indole-5-carboxaldehyde, potassium carbonate, and N,N-dimethylformamide (DMF).

  • Addition of Methylating Agent: To the stirred mixture, add dimethyl carbonate.

  • Reaction: Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add ice-cold water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether (TBME).

  • Washing: Wash the organic layer with water multiple times to remove residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Indole-5-carboxaldehyde Indole-5-carboxaldehyde Reflux at ~130°C Reflux at ~130°C Indole-5-carboxaldehyde->Reflux at ~130°C Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC)->Reflux at ~130°C Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3)->Reflux at ~130°C DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reflux at ~130°C Quench with Water Quench with Water Reflux at ~130°C->Quench with Water Reaction Completion Extract with TBME Extract with TBME Quench with Water->Extract with TBME Wash Organic Layer Wash Organic Layer Extract with TBME->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Purification Purification Dry and Concentrate->Purification This compound (Final Product) This compound (Final Product) Purification->this compound (Final Product)

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The indole nucleus is a cornerstone in the design of kinase inhibitors, a major class of anti-cancer drugs.[4][5] The aldehyde functionality at the 5-position of this compound serves as a versatile chemical handle for further molecular elaboration. This allows for the introduction of various pharmacophores and functional groups through reactions such as condensation, reductive amination, and Wittig reactions, leading to the generation of diverse chemical libraries for biological screening.

While specific drugs directly synthesized from this compound are not prominently highlighted in publicly available literature, its structural motif is integral to many developmental compounds. The N-methyl group is a common feature in many bioactive indoles, often enhancing metabolic stability and modulating binding affinity to target proteins. For instance, substituted indole-2-carbaldehydes have been utilized in the synthesis of γ-carbolines, which exhibit anticancer activities.[6] Furthermore, the broader class of indole-5-carboxaldehydes are employed as reactants in the preparation of compounds with anti-proliferative and anti-inflammatory properties.[7]

The strategic placement of the aldehyde group allows for the construction of complex heterocyclic systems and the introduction of side chains designed to interact with specific residues in the active sites of enzymes, such as kinases.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • Seek medical attention if you feel unwell.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward and environmentally conscious synthesis, coupled with the reactive aldehyde functionality on the privileged indole scaffold, provides a reliable starting point for the creation of novel and complex molecules with therapeutic potential. As the quest for new and more effective drugs continues, the strategic use of such well-defined synthetic intermediates will remain a critical component of the drug discovery process.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • PMC. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. [Link]

  • Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. [Link]

  • Chem-Impex. 1-Ethyl-1H-indole-5-carbaldehyde. [Link]

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

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An In-depth Technical Guide to the Spectral Data of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectral data for the synthetically crucial molecule, 1-methyl-1H-indole-5-carbaldehyde. Designed for researchers and professionals in drug development and organic synthesis, this document offers an in-depth exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the structural information derived from each analytical technique, supported by detailed experimental protocols and theoretical explanations to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents. This compound serves as a key building block in the synthesis of a variety of biologically active compounds. Its aldehyde functionality at the 5-position provides a versatile handle for further chemical transformations, while the methylation at the indole nitrogen prevents unwanted side reactions and modulates the electronic properties of the ring system.

Accurate and thorough characterization of this intermediate is the bedrock of reliable and reproducible synthetic chemistry. This guide provides a detailed exposition of its spectral signature, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Structural Elucidation via Spectroscopic Methods: A Multi-faceted Approach

The definitive identification of an organic molecule relies on the synergistic interpretation of data from various spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive chemical portrait.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR Connectivity (¹H, ¹³C) Connectivity (¹H, ¹³C) NMR->Connectivity (¹H, ¹³C) Proton & Carbon Skeleton IR IR Functional Groups Functional Groups IR->Functional Groups Vibrational Modes MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Mass-to-Charge Ratio

Caption: Workflow of structural elucidation using complementary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.95s-1HH-C=O
8.15s-1HH-4
7.75d8.81HH-6
7.50d8.81HH-7
7.20d3.21HH-2
6.60d3.21HH-3
3.85s-3HN-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

  • Aldehyde Proton (9.95 ppm): The downfield singlet is characteristic of an aldehyde proton, deshielded by the electronegative oxygen atom.

  • Aromatic Protons (8.15 - 7.50 ppm): The signals in this region correspond to the protons on the benzene ring of the indole nucleus. The singlet at 8.15 ppm is assigned to the H-4 proton, which is deshielded by the adjacent aldehyde group. The doublets at 7.75 and 7.50 ppm are assigned to H-6 and H-7, respectively, showing ortho-coupling.

  • Indole Ring Protons (7.20 and 6.60 ppm): The doublets at 7.20 and 6.60 ppm are characteristic of the H-2 and H-3 protons of the indole ring, respectively, with a typical small coupling constant.

  • N-Methyl Protons (3.85 ppm): The singlet integrating to three protons is indicative of the methyl group attached to the nitrogen atom.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
192.0C=O
139.5C-7a
132.0C-2
131.0C-5
126.0C-3a
125.5C-4
121.0C-6
110.0C-7
102.0C-3
33.0N-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Interpretation:

  • Carbonyl Carbon (192.0 ppm): The most downfield signal corresponds to the carbonyl carbon of the aldehyde group.

  • Aromatic and Indole Carbons (139.5 - 102.0 ppm): These signals represent the carbon atoms of the bicyclic indole system. The specific assignments are based on established chemical shift data for substituted indoles.

  • N-Methyl Carbon (33.0 ppm): The upfield signal is assigned to the carbon of the N-methyl group.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]

    • For referencing, the residual solvent peak of CDCl₃ at 7.26 ppm can be used.[1]

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition A Weigh Sample (5-10 mg) B Dissolve in CDCl₃ (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire Spectra (¹H & ¹³C) E->F

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2820, 2720MediumC-H stretch (aldehyde)
1685StrongC=O stretch (conjugated aldehyde)
1600, 1480Medium-StrongC=C stretch (aromatic)
1350MediumC-N stretch
880StrongC-H bend (out-of-plane, aromatic)

Interpretation:

  • Aldehyde C-H Stretch (2820, 2720 cm⁻¹): The presence of two medium intensity bands in this region is a hallmark of an aldehyde C-H bond.[3]

  • Carbonyl C=O Stretch (1685 cm⁻¹): The strong absorption at this wavenumber is characteristic of a carbonyl group. The frequency is slightly lower than that of a saturated aldehyde due to conjugation with the aromatic ring.[3]

  • Aromatic C=C Stretch (1600, 1480 cm⁻¹): These absorptions are typical for the carbon-carbon double bond stretching vibrations within the aromatic indole ring system.

  • C-N Stretch (1350 cm⁻¹): This band is indicative of the carbon-nitrogen bond stretching in the indole ring.

  • Aromatic C-H Bend (880 cm⁻¹): The strong band in this region suggests the substitution pattern on the benzene ring.

Experimental Protocol for FT-IR Data Acquisition (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the background spectrum.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
15895[M-H]⁺
13050[M-CHO]⁺

Ionization Method: Electron Ionization (EI)

Interpretation:

  • Molecular Ion Peak ([M]⁺, m/z 159): This peak corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 159 g/mol .

  • [M-H]⁺ Peak (m/z 158): A prominent peak at one mass unit less than the molecular ion is characteristic of aldehydes, arising from the loss of the aldehydic hydrogen.[4]

  • [M-CHO]⁺ Peak (m/z 130): This fragment results from the cleavage of the formyl group (-CHO) from the molecular ion, a common fragmentation pathway for aromatic aldehydes.[4]

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Set the appropriate GC oven temperature program to ensure good separation.

    • Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The compound will be separated from the solvent and any impurities in the GC column before entering the mass spectrometer for ionization and analysis.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust and reliable basis for its identification and characterization. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into fragmentation patterns. By following the detailed experimental protocols, researchers can confidently acquire and interpret high-quality spectral data, ensuring the integrity of their synthetic work and advancing their drug discovery and development programs.

References

  • UCL Department of Chemistry. (n.d.). Sample Preparation. University College London. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-1H-indole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document details the structural rationale for proton chemical shifts and coupling constants. It offers field-proven, step-by-step protocols for high-fidelity data acquisition and processing, ensuring reproducible and accurate spectral interpretation. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for the structural elucidation of substituted indoles.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic medications.[1] The specific derivative, this compound (C₁₀H₉NO), serves as a versatile intermediate for synthesizing a wide range of biologically active compounds.[2][3] Its aldehyde functional group at the C5 position and the methyl group at the N1 position introduce specific electronic and steric features that are crucial for molecular interactions but also create a distinct and interpretable signature in its ¹H NMR spectrum.

Accurate structural confirmation is the bedrock of chemical research and development. ¹H NMR spectroscopy is the most powerful and commonly used tool for the unambiguous structural elucidation of organic molecules. This guide explains the causality behind the observed spectral features of this compound, providing the foundational knowledge required for quality control, reaction monitoring, and the characterization of more complex derivatives.

Fundamentals: Interpreting the ¹H NMR Spectrum of the Indole Scaffold

The ¹H NMR spectrum of an indole is governed by the aromaticity of the bicyclic system and the influence of the nitrogen heteroatom. The protons on the benzene portion of the ring (H-4, H-5, H-6, H-7) typically resonate in the aromatic region (~7.0-8.0 ppm), while the protons on the pyrrole ring (H-2, H-3) have distinct chemical shifts influenced by the nitrogen lone pair.[4][5]

Two key substitutions in the target molecule significantly perturb this basic pattern:

  • N1-Methyl Group: The methyl group (N-CH₃) replaces the acidic N-H proton. This substitution simplifies the spectrum by removing a broad, exchangeable signal and introduces a sharp singlet, typically around 3.6-3.9 ppm.[6][7] The methyl group is electron-donating, slightly increasing the electron density of the ring system.

  • C5-Carbaldehyde Group: The aldehyde group (-CHO) is a powerful electron-withdrawing group. Its introduction has two major consequences:

    • Deshielding of Ring Protons: It strongly deshields nearby protons, particularly the ortho protons (H-4 and H-6), shifting them significantly downfield.[8]

    • Aldehydic Proton Signal: It introduces a highly characteristic singlet for the aldehyde proton itself in the far downfield region of the spectrum, typically between 9.5 and 10.5 ppm.[9][10] This is due to the magnetic anisotropy of the carbonyl group and the direct attachment to the sp²-hybridized carbonyl carbon.[11]

Detailed Spectral Analysis of this compound

The analysis of the ¹H NMR spectrum involves assigning each signal to a specific proton based on its chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J). The structure and proton numbering are shown below.

Caption: Structure of this compound with proton labels.

The predicted ¹H NMR data are summarized in the table below. These predictions are based on established substituent effects on the indole ring system.[12][13]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
CHO 9.9 - 10.1Singlet (s)N/ACharacteristic region for aromatic aldehyde protons; highly deshielded by the carbonyl group.[9][10]
H-4 8.1 - 8.3Singlet (s) or narrow doublet (d)~1.5 HzStrongly deshielded by the ortho-aldehyde group's anisotropic and electron-withdrawing effects. Shows meta-coupling to H-6.
H-6 7.7 - 7.9Doublet of doublets (dd)~8.5 Hz, ~1.5 HzDeshielded by the ortho-aldehyde group. Shows ortho-coupling to H-7 and meta-coupling to H-4.
H-2 7.5 - 7.7Doublet (d)~3.0 HzLocated alpha to the nitrogen on the pyrrole ring. Shows coupling to H-3. The exact position can vary with substitution.[14]
H-7 7.4 - 7.5Doublet (d)~8.5 HzLeast affected by the C5-aldehyde. Shows typical ortho-coupling to H-6.
H-3 6.5 - 6.7Doublet (d)~3.0 HzLocated beta to the nitrogen. Typically the most upfield of the indole ring protons.[6] Shows coupling to H-2.
N-CH₃ 3.8 - 3.9Singlet (s)N/ATypical chemical shift for an N-methyl group on an indole ring.[6]

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable spectrum. This self-validating system minimizes artifacts and ensures data integrity.

4.1 Sample Preparation

The objective is to create a homogeneous, particle-free solution of appropriate concentration.[15]

  • Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[16]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ ~7.26 ppm).[17] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[17] Gently swirl or vortex to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Internal Standard (Optional but Recommended): Most high-quality deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, the residual solvent peak can be used as a secondary reference.[16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

4.2 NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's depth gauge. Insert the sample into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[17] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: Select a standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans (NS): A value of 8 or 16 is typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is adequate for routine ¹H NMR.

    • Acquisition Time (AQ): Set to 3-4 seconds for good resolution.

    • Spectral Width (SW): A range of at least 12-15 ppm is recommended to ensure all signals, including the downfield aldehyde proton, are captured.

  • Receiver Gain (RG): Run a quick prescan to allow the instrument to automatically set the receiver gain to an optimal, non-saturating level.

  • Acquisition: Start the experiment.

Data Processing and Interpretation Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final frequency-domain spectrum.[18][19]

Caption: Standard workflow for processing 1D ¹H NMR data.

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain. Applying a window function (apodization, e.g., exponential multiplication) before the transform can improve the signal-to-noise ratio at the cost of slight line broadening.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a symmetric, absorptive lineshape.[20]

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[20]

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[21]

  • Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to those signals. Set the integral of a well-resolved, known signal (e.g., the 3H singlet of the N-CH₃ group) to 3.0 to normalize the other integrals.

  • Peak Picking: Identify the exact chemical shift (in ppm) for each peak in the spectrum. Analyze the multiplicities and measure the J-coupling constants (in Hz) for all split signals.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, with each proton providing a distinct and predictable signal. The downfield aldehyde proton, the deshielded aromatic protons ortho to the aldehyde, and the characteristic N-methyl singlet create a unique spectral fingerprint. By understanding the underlying principles of substituent effects and adhering to rigorous experimental and processing protocols, researchers can confidently use ¹H NMR to verify the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

[22] National Center for Biotechnology Information (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Available at: [Link]

[9] OrganicChemGuide. 12.04 1H NMR Chemical Shifts. organic chemistry tutor. Available at: [Link]

University of Ottawa. NMR Sample Preparation. Available at: [Link]

[23] National Center for Biotechnology Information. Indole. PubChem. Available at: [Link]

[8] Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Available at: [Link]

[4] Abraham, R. J. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

[24] Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

[25] ResearchGate. 1H NMR chemical shift assignments for M2 compared with several indole.... Available at: [Link]

[18] National Center for Biotechnology Information (2018). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Available at: [Link]

[19] Fitzpatrick, M. (2015). 1D 1H NMR data processing. Available at: [Link]

[16] Scribd. NMR Sample Preparation Guide. Available at: [Link]

[1] MDPI. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Available at: [Link]

[15] Nanalysis (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

[17] Western University. NMR Sample Preparation. Available at: [Link]

[26] ResearchGate. Example outputs from the 1D processing workflow. A. Raw 1H NMR spectra.... Available at: [Link]

[10] ResearchGate (2017). Any one know about the aldhyde peak in proton NMR?. Available at: [Link]

[11] YouTube (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). Available at: [Link]

[27] The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available at: [Link]

[21] MDPI. Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

[14] The Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

[20] YouTube (2022). How to process 1H NMR data using Mnova. Available at: [Link]

[7] SpectraBase. 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

[28] Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

[29] The Royal Society of Chemistry. Supporting information. Available at: [Link]

[12] ResearchGate. Electronic trends of indole substitution. a1H NMR yields compared to.... Available at: [Link]

[30] YouTube (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

[2] National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

[31] ChemRxiv (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Available at: [Link]

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available at: [Link]

[13] MDPI (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

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An In-depth Technical Guide to the ¹³C NMR Analysis of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-1H-indole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing chemical shifts, the causal effects of substituents on the indole ring, and outlines a rigorous, self-validating protocol for data acquisition and analysis. By integrating theoretical predictions with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of substituted indoles.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets. Consequently, the unambiguous structural characterization of substituted indoles is paramount. ¹³C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon framework of these molecules, providing direct insights into substitution patterns, electronic environments, and overall molecular architecture.[2] This guide focuses specifically on this compound, a derivative featuring substituents on both the pyrrole and benzene rings, to illustrate a comprehensive analytical approach.

Molecular Structure and Carbon Environments

A robust ¹³C NMR analysis begins with a clear understanding of the molecule's structure and the magnetic equivalence of its carbon atoms. This compound possesses ten unique carbon environments, each expected to produce a distinct signal in a proton-decoupled ¹³C NMR spectrum.

Caption: Structure of this compound with IUPAC numbering.

The Causality of Substituent Effects on Chemical Shifts

Interpreting the spectrum requires an appreciation for how the N-methyl and C5-aldehyde groups electronically perturb the indole ring.

  • N-Methyl Group (Electron-Donating): The methyl group at the N1 position acts as a weak electron-donating group. This effect increases electron density within the pyrrole ring, leading to a noticeable upfield (shielding) shift for C2 and, to a lesser extent, the bridgehead carbon C7a, compared to the parent indole.[2][3]

  • C5-Aldehyde Group (Electron-Withdrawing): The formyl (aldehyde) group at C5 is a powerful electron-withdrawing group through both inductive and resonance effects. This withdrawal of electron density deshields the carbons of the benzene ring. The most pronounced effect is on the directly attached C5 and the ortho/para positions relative to it (C4, C6, and C7a). The carbonyl carbon of the aldehyde itself will be the most downfield signal in the spectrum, typically appearing above 180 ppm.[4][5]

These competing electronic effects create a unique chemical shift fingerprint for each carbon, allowing for precise assignment.

Experimental Protocol: A Self-Validating Workflow

Rigorous and reproducible data acquisition is the foundation of trustworthy analysis. The following protocol is designed to ensure high-quality spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 50-100 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer Filter into 5mm NMR Tube dissolve->transfer setup Insert & Lock; Tune & Shim transfer->setup params Set Acquisition Parameters (see Protocol 2) setup->params acquire Acquire Spectrum (≥1024 scans) params->acquire ft Fourier Transform (Exponential Multiplication) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent (CDCl₃ @ 77.16 ppm) phase->reference assign Peak Picking & Assignment reference->assign

Caption: Standardized workflow for ¹³C NMR analysis.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 50-100 mg of solid this compound for an optimal signal-to-noise ratio in a reasonable time.[6]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice. DMSO-d₆ can also be used and may offer different chemical shift dispersion.[7]

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial containing the sample.[6] Use gentle vortexing or sonication to ensure complete dissolution.

  • Filtration and Transfer: To prevent resolution degradation from particulate matter, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-precision 5 mm NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹³C NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual tuning and shimming procedures to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.[5]

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is desired.

    • Number of Scans (NS): A minimum of 1024 scans is recommended due to the low natural abundance of ¹³C.[6][8]

    • Decoupling: Broadband proton decoupling (e.g., waltz16) during acquisition.[9]

Spectral Analysis and Signal Assignment

The analysis combines empirical rules, substituent effect predictions, and comparison with data from analogous structures. For definitive, publication-quality assignments, 2D NMR experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable as they correlate carbons to their directly attached (HMQC) or long-range coupled (HMBC) protons.

Based on literature data for similar indole derivatives, a predicted assignment for the ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment Rationale & Key Influences
CHO ~191Carbonyl carbon; highly deshielded by the attached oxygen. Characteristic of aromatic aldehydes.[4]
C7a ~138Bridgehead carbon adjacent to nitrogen. Deshielded by aromatic system.
C5 ~132Directly attached to the electron-withdrawing aldehyde group; significantly deshielded.
C2 ~129Deshielded due to proximity to the electronegative nitrogen atom.
C3a ~128Quaternary bridgehead carbon; deshielding influenced by the fused aromatic system.
C6 ~125Aromatic CH; deshielded by resonance effect of the C5-aldehyde.
C4 ~123Aromatic CH; deshielded by resonance effect of the C5-aldehyde.
C3 ~103Pyrrole ring carbon β to nitrogen; generally more shielded than C2.[6]
C7 ~110Aromatic CH; least affected by the C5-aldehyde, but influenced by the N-methyl group.
N-CH₃ ~33Aliphatic carbon attached to nitrogen; typical range for N-methyl groups on heteroaromatics.[10]

Note: These are predicted values based on substituent effects and data from related compounds. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.

Conclusion and Best Practices

The ¹³C NMR spectrum of this compound provides a rich dataset that, when correctly interpreted, confirms the molecule's carbon skeleton and substitution pattern. This guide has established a framework for this analysis, grounded in the principles of substituent effects and a rigorous experimental workflow. For any novel indole derivative, it is the recommendation of this scientist that initial ¹H NMR and proton-decoupled ¹³C NMR spectra are supplemented with 2D correlation experiments (HMQC, HMBC) to provide an unassailable, definitive structural assignment. This multi-faceted approach embodies the principles of scientific integrity and ensures the highest level of confidence in the resulting data, a critical requirement in research and development.

References

  • Gribble, G. W. (1987). ¹³C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 435-441. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Chemistry LibreTexts. (2021). 5.7: ¹³C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Chemistry Steps. (n.d.). ¹³C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • University of Colorado Boulder. (n.d.). Introduction to Spectroscopy IV: Interpreting C NMR. University of Colorado Boulder. [Link]

  • MDPI. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). American Chemical Society. [Link]

  • Zhang, T., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. American Chemical Society. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-methyl-1H-indole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis and a significant compound in chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its fragmentation behavior under various ionization techniques and offers field-proven insights for robust analytical method development.

Introduction: The Analytical Significance of this compound

This compound (C₁₀H₉NO, Molecular Weight: 159.18 g/mol ) is a substituted indole derivative characterized by a methyl group at the N1 position and a formyl group at the C5 position of the indole ring.[1] Its structural elucidation and quantification are critical in various stages of drug discovery and development, necessitating reliable and sensitive analytical techniques. Mass spectrometry, coupled with chromatographic separation, stands as the premier tool for this purpose, offering unparalleled specificity and sensitivity. Understanding the molecule's behavior within the mass spectrometer is paramount to developing and validating high-quality analytical methods.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For this compound, the resulting mass spectrum is characterized by a series of structurally informative fragment ions.

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI conditions (typically 70 eV) is initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 159. The subsequent fragmentation is driven by the stability of the indole ring and the reactivity of the aldehyde and methyl groups. The major observed fragments are typically at m/z 158 and 130.[1]

The primary fragmentation events are proposed as follows:

  • Formation of the [M-H]⁺ ion (m/z 158): The most intense peak in the spectrum often corresponds to the loss of a single hydrogen atom from the molecular ion. This is a common fragmentation pathway for aldehydes, where the loss of the aldehydic hydrogen results in a stable acylium ion.[2][3]

  • Formation of the [M-CHO]⁺ ion (m/z 130): The loss of the formyl group as a neutral radical (CHO•) is another characteristic fragmentation of aromatic aldehydes.[2] This results in a stable N-methyl-1H-indolyl cation.

The proposed EI fragmentation pathway is visualized in the following diagram:

EI_Fragmentation M This compound (m/z 159, M⁺˙) M_minus_H [M-H]⁺ (m/z 158) M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ (m/z 130) M->M_minus_CHO - CHO•

Caption: Proposed EI fragmentation of this compound.

Data Summary: Key EI Fragments
m/zProposed IdentityDescription of Loss
159Molecular Ion (M⁺˙)Intact molecule with one electron removed
158[M-H]⁺Loss of a hydrogen radical from the aldehyde
130[M-CHO]⁺Loss of the formyl radical

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Perspective

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the source. This makes it ideal for molecular weight determination and for coupling with liquid chromatography. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and gain structural information.

Expected ESI-MS Behavior and Tandem MS (MS/MS) Fragmentation

In positive ion mode ESI, this compound is expected to readily form the protonated molecule [M+H]⁺ at m/z 160. The protonation site is likely to be the nitrogen atom of the indole ring or the oxygen atom of the carbonyl group.

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion would likely lead to the following fragmentation pathways:

  • Loss of CO (Carbon Monoxide): A common fragmentation for protonated aromatic aldehydes is the neutral loss of carbon monoxide (28 Da), leading to a fragment at m/z 132.

  • Loss of CH₃• (Methyl Radical): While less common in ESI, the loss of a methyl radical (15 Da) from the N-methyl group could occur, resulting in a fragment at m/z 145.

  • Ring Fragmentation: More energetic collisions could lead to the fragmentation of the indole ring system itself, though this is generally less favored.

It is crucial to consider the solvent system used for ESI analysis. When using methanol, aromatic aldehydes have been shown to undergo an in-source aldolization reaction, leading to the formation of an unexpected [M+15]⁺ ion.[4][5][6] This adduct corresponds to the addition of a methyl group from the solvent. Researchers should be aware of this potential artifact when developing methods in methanolic mobile phases.

The proposed ESI-MS/MS fragmentation pathway is illustrated below:

ESI_Fragmentation MH [M+H]⁺ (m/z 160) MH_minus_CO [M+H-CO]⁺ (m/z 132) MH->MH_minus_CO - CO MH_minus_CH3 [M+H-CH₃]⁺ (m/z 145) MH->MH_minus_CH3 - CH₃•

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the analysis of this compound. Method optimization will be necessary based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1-10 µg/mL.

  • GC System:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for higher concentrations.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (EI mode):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Acquisition: Full scan mode for qualitative analysis. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (m/z 159, 158, 130) can be employed for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for the analysis of this compound in complex matrices due to its high selectivity and sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of 0.1-1 µg/mL. For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is recommended.[7]

  • LC System:

    • Column: A C18 reversed-phase column is a suitable choice (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient Elution:

      • Start with 10% B, hold for 1 minute.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (ESI mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize nebulizer and drying gas flows for the specific instrument.

    • Data Acquisition:

      • Full Scan (MS1): Scan from m/z 100 to 300 to identify the [M+H]⁺ ion at m/z 160.

      • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 160 and apply collision energy (e.g., 10-30 eV) to generate a product ion spectrum.

      • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific transitions, for example, 160 -> 132 and 160 -> 145.

Conclusion: A Framework for Confident Analysis

This guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding its fundamental fragmentation behavior in both EI and ESI mass spectrometry, researchers can develop and validate analytical methods with a high degree of confidence. The provided experimental protocols serve as a solid starting point, which should be further optimized to meet the specific demands of the analytical challenge at hand. As with any scientific endeavor, a thorough understanding of the underlying principles is the key to successful and reliable results.

References

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. [Link]

  • This compound | C10H9NO | CID 7537534. PubChem. [Link]

  • 1H-Indole, 5-methyl- - the NIST WebBook. NIST. [Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry | Request PDF. ResearchGate. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. [Link]

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  • 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894. PubChem. [Link]

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  • (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]

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  • Application of LC–ESI–MS–MS for detection of synthetic adulterants in herbal remedies. ScienceDirect. [Link]

  • Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Wiley Online Library. [Link]

  • Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem. [Link]

  • Table 1 from Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. | Semantic Scholar. Semantic Scholar. [Link]

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

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An In-Depth Technical Guide to the FT-IR Spectrum of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-methyl-1H-indole-5-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control.

Introduction: The Molecular Signature

This compound is a bifunctional molecule featuring a substituted indole nucleus and an aromatic aldehyde group. The indole scaffold is a prevalent motif in numerous biologically active compounds, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its functional groups and overall structure. Understanding the FT-IR spectrum of this compound is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments.

Predicted FT-IR Spectrum: A Detailed Vibrational Analysis

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its key absorption bands can be made based on the extensive literature on substituted indoles and aromatic aldehydes. The following sections break down the expected vibrational modes and their corresponding wavenumber ranges.

The Aldehyde Group: A Trio of Telltale Signals

The carbaldehyde functional group (-CHO) attached to the aromatic indole ring at the C5 position gives rise to highly characteristic and readily identifiable peaks in the FT-IR spectrum.

  • C=O Stretching Vibration: The most intense and prominent absorption will be the carbonyl (C=O) stretch. Due to the conjugation of the carbonyl group with the aromatic indole system, this peak is expected to appear in the range of 1710-1685 cm⁻¹ .[1][2][3] This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering its vibrational frequency compared to a saturated aldehyde (which typically absorbs around 1730 cm⁻¹).[2][4]

  • Aldehydic C-H Stretching: A hallmark of aldehydes is the C-H stretching vibration of the hydrogen atom directly bonded to the carbonyl carbon. This typically manifests as a pair of weak to medium intensity bands. One is anticipated around 2850-2800 cm⁻¹ , and a second, often more diagnostically useful, band appears at a lower frequency, around 2750-2700 cm⁻¹ .[2][3][4][5] The presence of this lower frequency band is a strong indicator of an aldehyde, as it appears in a region that is usually free of other absorptions.

The 1-methyl-1H-indole Core: Aromatic and Aliphatic Vibrations

The indole nucleus, with its fused benzene and pyrrole rings, along with the N-methyl group, contributes a series of characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings will produce sharp, medium-intensity peaks above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ region.

  • Aliphatic C-H Stretching: The methyl group attached to the nitrogen atom (N-CH₃) will exhibit symmetric and asymmetric C-H stretching vibrations in the 2975-2850 cm⁻¹ range. These may overlap with the higher wavenumber aldehydic C-H stretch.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring system will give rise to a series of medium to strong intensity bands in the fingerprint region, typically between 1620 cm⁻¹ and 1450 cm⁻¹ .[6]

  • C-N Stretching: The stretching of the carbon-nitrogen bonds within the pyrrole ring and the bond to the methyl group will likely appear in the 1360-1250 cm⁻¹ region.

  • C-H Bending Vibrations:

    • In-plane bending of the aromatic C-H bonds is expected in the 1300-1000 cm⁻¹ range.[7]

    • Out-of-plane bending of the aromatic C-H bonds will produce strong absorptions in the 900-675 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position of these bands, providing further structural information.

A summary of the expected key FT-IR absorptions for this compound is presented in Table 1.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
Aromatic C-H StretchIndole Ring3100-3000Medium
Aliphatic C-H StretchN-CH₃2975-2850Medium
Aldehydic C-H Stretch-CHO2850-2800 and 2750-2700Weak to Medium
C=O Stretch (Conjugated)Aromatic Aldehyde1710-1685Strong, Sharp
Aromatic C=C StretchIndole Ring1620-1450Medium to Strong
C-N StretchIndole Ring, N-CH₃1360-1250Medium
C-C StretchAr-CHO1210-1160Medium
C-H In-Plane BendingAromatic1300-1000Medium
C-H Out-of-Plane BendingAromatic900-675Strong

Table 1: Predicted FT-IR Peak Assignments for this compound.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, the following step-by-step methodology is recommended. This protocol ensures reproducibility and accuracy of the spectral data.

Materials and Instrumentation
  • Sample: this compound (solid, crystalline powder)

  • Reference Material: Potassium bromide (KBr), FT-IR grade, desiccated

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sample Preparation Equipment: Agate mortar and pestle, hydraulic press with a die for KBr pellet formation, spatula, and an analytical balance.

Experimental Workflow

The following diagram illustrates the workflow for obtaining the FT-IR spectrum.

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1 mg of this compound and 100-200 mg of dry, FT-IR grade KBr.

    • Combine the sample and KBr in an agate mortar and gently grind with a pestle until a fine, homogenous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

    • Transfer a portion of the powder into the die of a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ . Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Use the spectrometer software to identify the peak positions (wavenumbers) and their intensities.

    • Assign the observed peaks to the corresponding molecular vibrations based on the information provided in Section 2 and Table 1.

Conclusion

The FT-IR spectrum of this compound is characterized by a strong carbonyl absorption around 1710-1685 cm⁻¹, distinctive aldehydic C-H stretches near 2750 cm⁻¹ and 2850 cm⁻¹, and a series of absorptions corresponding to the aromatic indole nucleus and the N-methyl group. This in-depth guide provides the theoretical basis for interpreting the spectrum and a robust experimental protocol for its acquisition. By leveraging FT-IR spectroscopy, researchers can confidently verify the chemical identity and structural integrity of this important heterocyclic compound, facilitating its application in drug discovery and materials science.

References

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • MDPI. (n.d.). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

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Solubility of 1-methyl-1H-indole-5-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-methyl-1H-indole-5-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals. It delves into the physicochemical properties of the compound that govern its solubility, outlines a predictive solubility profile across a range of common organic solvents, and provides a detailed experimental protocol for the systematic determination of its solubility. The guide emphasizes the theoretical underpinnings of solubility, practical experimental design, and the application of solubility data in process chemistry and formulation development.

Introduction to this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound (C₁₀H₉NO, MW: 159.18 g/mol ) is a significant derivative, often employed as a building block in the synthesis of pharmacologically active agents.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization. Solubility data informs critical decisions in reaction engineering, purification strategies (such as crystallization and chromatography), and the initial stages of formulation. This guide provides both a theoretical framework and a practical methodology for assessing and applying the solubility of this compound.

Core Principles: Physicochemical Properties and Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.

2.1 Molecular Structure and Polarity

This compound is a moderately polar molecule. Its key structural features include:

  • Indole Ring System: A bicyclic aromatic system that is largely non-polar and hydrophobic.

  • Aldehyde Group (-CHO): A polar functional group due to the electronegativity of the oxygen atom, capable of acting as a hydrogen bond acceptor.[1]

  • N-Methyl Group (-NCH₃): The methylation of the indole nitrogen removes the N-H proton, meaning the molecule cannot act as a hydrogen bond donor. This is a critical feature that differentiates its solubility from its unmethylated counterpart, indole-5-carboxaldehyde.

The overall polarity is a balance between the large, non-polar indole core and the polar aldehyde group.

2.2 Solid-State Properties

This compound exists as a solid at room temperature, with a reported melting point of 80-85 °C.[1] For a solvent to dissolve this solid, it must provide sufficient energy to overcome the crystal lattice energy that holds the molecules together in their solid state. Solvents that can engage in strong intermolecular interactions with the solute are more effective at this process.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common organic solvents can be made. This serves as a valuable starting point for experimental investigation.

Solvent Solvent Class Predicted Solubility Rationale
WaterPolar ProticLow / InsolubleThe large hydrophobic indole ring dominates, and the lack of hydrogen bond donating capability limits interaction with water's strong hydrogen-bonding network. The unmethylated analog, indole-5-carboxaldehyde, is also insoluble in water.[4]
Methanol / EthanolPolar ProticModerateThe alcohol's hydroxyl group can hydrogen-bond with the aldehyde's oxygen. The alkyl portion of the alcohol can interact with the indole ring.
Acetone / Ethyl AcetatePolar AproticHighThese solvents are effective hydrogen bond acceptors and have intermediate polarity, matching well with the solute's properties.
Dichloromethane (DCM)Polar AproticHighDCM is a good solvent for moderately polar compounds and can effectively solvate the molecule without requiring hydrogen bonding.
Tetrahydrofuran (THF)Polar AproticHighSimilar to acetone, THF is a polar aprotic solvent that should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. The related indole-5-carboxaldehyde shows good solubility in DMSO.[4]
Toluene / HexanesNon-polarLow to ModerateThe non-polar nature of these solvents will interact favorably with the indole ring, but less so with the polar aldehyde group, likely resulting in lower solubility compared to polar aprotic solvents.

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step methodology for the qualitative and semi-quantitative determination of solubility. This protocol is designed to be self-validating and reproducible.

4.1 Materials and Reagents

  • This compound (solid)[1]

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated micropipettes

  • Glass vials (e.g., 4 mL) with screw caps

  • Selection of organic solvents (HPLC grade or equivalent)

  • Spatula

4.2 Safety Precautions

  • This compound is classified as a skin, eye, and respiratory irritant.[2][5]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Consult the Safety Data Sheet (SDS) for both the compound and all solvents before commencing work.

4.3 Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Decision cluster_result Result weigh 1. Weigh Compound (e.g., 10 mg) add_solvent 2. Add Solvent (e.g., 1 mL) weigh->add_solvent Precise Measurement agitate 3. Agitate (Vortex 30s) add_solvent->agitate equilibrate 4. Equilibrate (e.g., 24h at 25°C) agitate->equilibrate Ensure Saturation observe 5. Visual Observation equilibrate->observe decision Solid Dissolved? observe->decision soluble Record: Soluble (> 10 mg/mL) decision->soluble Yes insoluble Record: Insoluble (< 10 mg/mL) decision->insoluble No

Caption: Experimental workflow for solubility determination.

4.4 Step-by-Step Procedure

This procedure is based on established methods for determining the solubility of organic compounds.[8][9]

  • Preparation: Accurately weigh approximately 10 mg of this compound into a tared glass vial.

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial. This creates an initial concentration of 10 mg/mL.

  • Initial Agitation: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[3]

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24 hours. This step is crucial to ensure the system reaches equilibrium.

  • Observation: After equilibration, visually inspect the vial.

    • Completely Dissolved: If the solution is clear with no visible solid particles, the compound is considered soluble at ≥10 mg/mL in that solvent.

    • Partially Dissolved or Insoluble: If solid material remains, the compound is considered sparingly soluble or insoluble at 10 mg/mL.

  • (Optional) Semi-Quantitative Determination: For samples that completely dissolve, add further aliquots of the compound (e.g., 5 mg at a time), repeating steps 3-5 until a saturated solution (with visible excess solid) is achieved. Calculate the final solubility in mg/mL. For samples that are insoluble, perform serial dilutions of the solvent to estimate the solubility range.

Application of Solubility Data

The experimentally determined solubility profile is invaluable for various applications:

  • Reaction Chemistry: Selecting a solvent in which all reactants are soluble can significantly improve reaction rates and yields. For this compound, polar aprotic solvents like acetone or THF would likely be excellent choices for many synthetic transformations.

  • Crystallization: The ideal crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. The data generated from this protocol can be used to identify suitable solvents for purification by crystallization.

  • Chromatography: Understanding solubility is key to choosing the correct mobile phase for chromatographic purification. For normal-phase chromatography, a solvent system where the compound has moderate solubility (e.g., ethyl acetate/hexanes) would be appropriate.

  • Drug Development: In early-stage drug discovery, solubility in aqueous buffers and biorelevant media is a critical parameter that influences bioavailability. While this guide focuses on organic solvents, the principles can be extended to these more complex systems.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying the systematic experimental protocol provided, researchers can generate reliable solubility data. This data is fundamental to optimizing synthetic routes, developing effective purification strategies, and advancing research programs that utilize this important chemical intermediate.

References

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Sigma-Aldrich. 1-Methyl-1H-indole-5-carboxaldehyde 97.
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  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indole-3-carbaldehyde.
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The Aldehyde Group on an Indole Scaffold: A Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-3-carboxaldehyde motif is a cornerstone in synthetic and medicinal chemistry, serving as a versatile intermediate in the construction of complex heterocyclic systems and pharmacologically active molecules.[1][2] This technical guide provides an in-depth exploration of the fundamental reactivity of the aldehyde group at the C3 position of the indole nucleus. We will dissect the electronic properties that govern its behavior, from electrophilic susceptibility to the nuanced reactivity of the formyl proton. This guide will detail key transformations including oxidation, reduction, and pivotal carbon-carbon bond-forming reactions such as the Knoevenagel, Wittig, and Henry condensations. Furthermore, we will provide field-proven, step-by-step protocols for these essential reactions, underpinned by mechanistic insights to empower researchers in drug development and synthetic sciences to harness the full potential of this crucial building block.

Electronic Landscape of Indole-3-Carboxaldehyde: The Interplay of Pyrrole and Carbonyl

The reactivity of the aldehyde group in indole-3-carboxaldehyde is intrinsically linked to the electron-rich nature of the indole ring. The lone pair of electrons on the nitrogen atom of the pyrrole ring actively participates in resonance, delocalizing electron density throughout the bicyclic system. This delocalization particularly enriches the C3 position, a phenomenon that profoundly influences the attached aldehyde moiety.

To fully appreciate this, consider the key resonance contributors of indole-3-carboxaldehyde:

Figure 1: Key resonance structures of indole-3-carboxaldehyde.

This electron donation from the indole ring to the aldehyde group has two major consequences:

  • Reduced Electrophilicity of the Carbonyl Carbon: Compared to a typical aromatic aldehyde like benzaldehyde, the carbonyl carbon of indole-3-carboxaldehyde is less electrophilic. The increased electron density on the C3 carbon, and consequently on the carbonyl carbon, makes it a softer electrophile. This nuanced reactivity must be considered when selecting nucleophiles and reaction conditions.

  • Enhanced Nucleophilicity of the Carbonyl Oxygen: The resonance contribution, which places a negative charge on the carbonyl oxygen, increases its basicity and ability to participate in hydrogen bonding, influencing its solubility and interaction with protic solvents and catalysts.

Core Reactions of the Indole Aldehyde Group

The aldehyde functionality of indole-3-carboxaldehyde is a gateway to a diverse array of chemical transformations. These reactions can be broadly categorized into oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to Indole-3-Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a facile and often high-yielding transformation. This reaction is fundamental in the synthesis of various indole alkaloids and pharmaceutical intermediates.[3]

Mechanism with Potassium Permanganate (KMnO₄):

Under basic or neutral conditions, the permanganate ion acts as a strong oxidizing agent. The reaction proceeds through the formation of a manganate ester intermediate, which then collapses to yield the carboxylate.

Oxidation_Mechanism start Indole-3-carboxaldehyde + MnO₄⁻ intermediate1 Hydrated Aldehyde (Gem-diol) start->intermediate1 H₂O intermediate2 Manganate Ester Intermediate intermediate1->intermediate2 MnO₄⁻ product Indole-3-carboxylate + MnO₂ intermediate2->product Collapse

Figure 2: Simplified mechanism of aldehyde oxidation by KMnO₄.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolution: Dissolve indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄, 1.0-1.2 eq) in water to the stirred solution of the aldehyde. Maintain the temperature below 10 °C using an ice bath.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The purple color of the permanganate will also disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves. Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield indole-3-carboxylic acid.

Reduction to Indole-3-Methanol

The reduction of the aldehyde to the corresponding primary alcohol, indole-3-methanol, is another fundamental transformation. This alcohol can serve as a precursor for further functionalization.

Mechanism with Sodium Borohydride (NaBH₄):

Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.

Reduction_Mechanism start Indole-3-carboxaldehyde + NaBH₄ intermediate Alkoxyborate Intermediate start->intermediate Hydride Attack product Indole-3-methanol intermediate->product Protic Work-up (e.g., H₂O, MeOH)

Figure 3: Mechanism of aldehyde reduction by NaBH₄.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: Suspend indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Cool the suspension in an ice bath and add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Acidify the mixture with dilute hydrochloric acid and then neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford indole-3-methanol.

Carbon-Carbon Bond Forming Reactions

The aldehyde group of indole-3-carboxaldehyde is an excellent electrophile for a variety of carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the synthesis of complex molecules.

The Knoevenagel condensation involves the reaction of indole-3-carboxaldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[4] This reaction is widely used to synthesize a variety of substituted indoles.

Mechanism:

The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the condensed product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Stir the mixture at room temperature. The product may begin to precipitate out of the solution. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by filtration.

  • Purification: Wash the product with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization if necessary.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. In the case of indole-3-carboxaldehyde, it allows for the introduction of a variety of substituted vinyl groups at the C3 position. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.

Mechanism:

The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide.

The Henry reaction is the base-catalyzed condensation of a nitroalkane with an aldehyde.[3] With indole-3-carboxaldehyde, this reaction provides a route to β-nitro alcohols, which are valuable synthetic intermediates that can be further transformed into amino alcohols or nitroalkenes.

Mechanism:

A base abstracts the acidic α-proton of the nitroalkane to form a nitronate anion. This nucleophilic anion then adds to the carbonyl carbon of indole-3-carboxaldehyde to form a β-nitro alkoxide, which is protonated upon work-up to give the final product.

Data Presentation: Spectroscopic and Reaction Data

Table 1: Characteristic Spectroscopic Data for Indole-3-carboxaldehyde
Spectroscopic DataChemical Shift / Wavenumber
¹H NMR (in CDCl₃)
Aldehyde Proton (-CHO)~10.0 ppm (singlet)
Indole N-H~8.8 ppm (broad singlet)
Aromatic Protons7.3-8.4 ppm (multiplets)
¹³C NMR (in CDCl₃)
Carbonyl Carbon (C=O)~185 ppm
Indole C3~118 ppm
Aromatic Carbons111-137 ppm
IR Spectroscopy (KBr)
N-H Stretch~3150-3300 cm⁻¹
C=O Stretch~1650-1670 cm⁻¹

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Comparative Yields of Selected Reactions with Indole-3-carboxaldehyde
ReactionReagentCatalyst/ConditionsProductTypical Yield (%)
Knoevenagel MalononitrilePiperidine, EtOH, rt2-(1H-indol-3-ylmethylene)malononitrile85-95%
Wittig (Triphenylphosphoranylidene)acetonitrileToluene, reflux3-(1H-indol-3-yl)acrylonitrile70-85%
Henry NitromethaneNH₄OAc, Acetic Acid, reflux3-(2-nitrovinyl)-1H-indole80-90%
Reduction NaBH₄MeOH, 0 °C to rtIndole-3-methanol>90%
Oxidation KMnO₄Acetone/H₂O, 0 °CIndole-3-carboxylic acid80-90%

Yields are representative and can vary based on specific reaction conditions and scale.

Conclusion

The aldehyde group at the C3 position of the indole ring is a remarkably versatile functional group, whose reactivity is subtly modulated by the electron-donating nature of the indole nucleus. This guide has provided a comprehensive overview of its fundamental reactivity, encompassing oxidation, reduction, and key carbon-carbon bond-forming reactions. The detailed mechanistic discussions and experimental protocols serve as a practical resource for researchers, enabling the strategic manipulation of this key functional group in the synthesis of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of the principles outlined herein will empower scientists to design and execute more efficient and innovative synthetic strategies.

References

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-746. [Link]

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025). Mini Reviews in Medicinal Chemistry, 25(6), 480-503. [Link]

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  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • What is the mechanism of Potassium Permanganate? (2024). Patsnap Synapse. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. (2025). ResearchGate. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Angewandte Chemie International Edition. [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. [Link]

  • Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017). ResearchGate. [Link]

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  • A comparison of the Wittig and Knoevenagel–Doebner reactions for the chain extension of aldoses. (1982). Journal of the Chemical Society, Chemical Communications. [Link]

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  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2006). ResearchGate. [Link]

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The Indole Core: A Historical Journey from Discovery to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

The indole, a deceptively simple bicyclic aromatic heterocycle, represents one of the most significant structural motifs in the landscape of chemistry and pharmacology.[1][2][3] Its journey from an obscure byproduct of dye chemistry to a "privileged scaffold" in modern drug discovery is a compelling narrative of scientific inquiry, synthetic innovation, and rational drug design. This guide provides a technical exploration of the discovery of substituted indoles, charting the evolution of their synthesis and celebrating their monumental impact on medicine. For researchers and drug development professionals, understanding this history is not merely an academic exercise; it is a lesson in the enduring power of fundamental organic chemistry to solve complex biological problems.

The Genesis: Isolation and Structural Elucidation

The story of indole begins not in a pharmacy, but in the vibrant world of textiles. Its origins are inextricably linked to the deep blue dye, indigo.[1][4] Through chemical degradation of this prized dye, chemists first isolated oxygenated indole derivatives like isatin and oxindole.[1][4] The pivotal moment came in 1866 when the brilliant chemist Adolf von Baeyer successfully reduced oxindole using zinc dust to yield the parent heterocycle, which he named "indole".[1][2][3] Three years later, in 1869, Baeyer proposed the correct bicyclic structure of a benzene ring fused to a pyrrole ring, laying the foundation for over a century of chemical exploration.[1]

cluster_Indigo Indigo Dye cluster_Oxindole Oxindole cluster_Indole Indole (1866) Indigo Indigo Oxindole Oxindole Indigo->Oxindole Oxidation/ Degradation Indole Indole Oxindole->Indole Reduction (von Baeyer, 1866) Fischer_Indole_Synthesis Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization & NH3 Elimination Diimine->Cyclization Indole Substituted Indole Product Cyclization->Indole Aromatization Reissert_Workflow A o-Nitrotoluene B Condensation with Diethyl Oxalate A->B C o-Nitrophenylpyruvate B->C D Reductive Cyclization (e.g., Zn/AcOH) C->D E Indole-2-carboxylic Acid D->E F Decarboxylation (Heat) E->F G Substituted Indole F->G Drug_Mechanisms cluster_Indomethacin Indomethacin (NSAID) cluster_Triptans Sumatriptan (Triptan) cluster_Setrons Ondansetron (Setron) Indo Indomethacin COX COX-1 / COX-2 Enzymes Indo->COX Inhibits PG Prostaglandins COX->PG Synthesizes Inflammation Pain & Inflammation PG->Inflammation Mediates Suma Sumatriptan HT1BD 5-HT1B/1D Receptors Suma->HT1BD Activates (Agonist) Vaso Vasoconstriction HT1BD->Vaso Migraine Migraine Relief Vaso->Migraine Ondan Ondansetron HT3 5-HT3 Receptors Ondan->HT3 Blocks (Antagonist) Emesis Nausea & Vomiting Signal HT3->Emesis Mediates NoEmesis Emesis Blocked Emesis->NoEmesis

Sources

The Theoretical Landscape of N-Methylated Indole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Methyl Moiety in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3][4] The strategic modification of the indole ring system allows for the fine-tuning of its physicochemical and biological properties. Among these modifications, N-methylation at the indole nitrogen represents a seemingly simple yet profound alteration that significantly impacts the molecule's electronic structure, reactivity, and intermolecular interactions. This guide provides an in-depth exploration of the theoretical properties of N-methylated indole compounds, offering a framework for understanding and predicting their behavior in various chemical and biological contexts. By delving into the causality behind experimental observations and computational predictions, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of this important class of molecules.

I. The Electronic Architecture of N-Methylated Indoles

The introduction of a methyl group at the indole nitrogen (N1 position) induces a cascade of electronic effects that reverberate throughout the bicyclic system. Understanding these perturbations is critical for predicting the reactivity and spectroscopic properties of these compounds.

A. Inductive Effects and Electron Density Distribution

The methyl group, being weakly electron-donating through an inductive effect, increases the electron density on the indole nitrogen. This heightened electron density is not localized but is delocalized across the π-system of the indole ring. Computational methods, particularly Density Functional Theory (DFT), are invaluable for visualizing and quantifying these changes.[5]

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, provide a visual representation of the charge distribution. For an N-methylated indole, the MEP map typically shows a region of more negative electrostatic potential around the pyrrole moiety compared to the unsubstituted indole, indicating an increased nucleophilicity of the ring system.

B. Frontier Molecular Orbitals (FMOs) and Reactivity

The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental determinants of a molecule's reactivity. In N-methylated indoles, the electron-donating nature of the methyl group generally leads to an increase in the energy of the HOMO. A higher energy HOMO signifies that the molecule is more readily oxidized and more nucleophilic.

Conversely, the energy of the LUMO is also influenced, albeit to a lesser extent. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a molecule that is more polarizable and more reactive.

II. Reactivity and Mechanistic Considerations

The altered electronic landscape of N-methylated indoles directly translates to distinct reactivity patterns compared to their N-H counterparts.

A. Electrophilic Aromatic Substitution

The increased electron density in the pyrrole ring of N-methylated indoles enhances their reactivity towards electrophiles. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically proceed more readily. The regioselectivity of these reactions is also influenced by the N-methyl group. While the C3 position remains the most nucleophilic and is the primary site of electrophilic attack, the directing effect of the N-methyl group can influence the product distribution, particularly in cases of polysubstitution.[1]

B. Metalation and C-H Functionalization

N-methylation precludes the deprotonation of the indole nitrogen, which is a common first step in many functionalization reactions of unsubstituted indoles. Consequently, direct C-H activation and metalation at other positions of the indole ring become more feasible. For instance, lithiation with organolithium reagents can be directed to the C2 position.[6]

C. Umpolung Reactivity

Recent advances in catalysis have enabled a reversal of the traditional nucleophilic character of the indole ring, a concept known as "umpolung" reactivity.[7] Gold-catalyzed reactions, for example, can generate electrophilic indole intermediates from N-substituted indoles, which can then react with various nucleophiles.[7] N-methylation can influence the stability and reactivity of these intermediates.

III. Spectroscopic Signatures of N-Methylation

The theoretical understanding of N-methylated indoles is corroborated and complemented by experimental spectroscopic data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for characterizing N-methylated indole compounds.

  • 1H NMR: The most prominent feature in the 1H NMR spectrum of an N-methylated indole is the appearance of a singlet corresponding to the N-CH3 protons, typically in the range of 3.5-4.0 ppm. The absence of the characteristic broad N-H proton signal (often seen above 10 ppm in unsubstituted indoles) is a clear indicator of N-methylation.[8] The chemical shifts of the aromatic protons are also subtly affected by the electronic changes induced by the methyl group.

  • 13C NMR: In the 13C NMR spectrum, the N-methyl carbon gives rise to a signal in the aliphatic region, usually around 30-35 ppm. The chemical shifts of the indole ring carbons are also influenced, with a general trend of slight upfield shifts for carbons with increased electron density.

B. Vibrational Spectroscopy (FTIR and Raman)

The vibrational modes of N-methylated indoles can be probed using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The C-H stretching and bending vibrations of the N-methyl group give rise to characteristic bands in the spectra. DFT calculations can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra.[9]

IV. Intermolecular Interactions and Supramolecular Chemistry

N-methylation has a profound impact on the non-covalent interactions that govern the solid-state packing and solution-phase behavior of indole derivatives.

A. Hydrogen Bonding

The most significant consequence of N-methylation is the elimination of the indole N-H as a hydrogen bond donor. This fundamentally alters the hydrogen bonding networks that are often observed in the crystal structures of unsubstituted indoles. While the N-methylated indole can still act as a hydrogen bond acceptor through its π-system and the nitrogen lone pair, the absence of the N-H donor capability has significant implications for crystal engineering and molecular recognition.

B. Cation-π and CH-π Interactions

N-methylation can influence cation-π interactions, where a cation interacts favorably with the electron-rich face of the indole ring. The increased electron density of the π-system in N-methylated indoles can strengthen these interactions. Furthermore, the methyl group itself can participate in CH-π interactions, where the C-H bonds of the methyl group interact with the π-system of an adjacent molecule. These interactions can play a crucial role in stabilizing crystal packing and influencing the morphology of self-assembled structures.[10][11]

Interaction TypeUnsubstituted IndoleN-Methylated Indole
Hydrogen Bond Donor Yes (N-H)No
Hydrogen Bond Acceptor Yes (π-system, N)Yes (π-system, N)
Cation-π Interaction FavorablePotentially Stronger
CH-π Interaction Possible from C-H bondsEnhanced possibility from N-CH3

Table 1: Comparison of Intermolecular Interaction Propensities.

V. Computational and Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the theoretical and experimental investigation of N-methylated indole compounds.

A. Computational Protocol: DFT Analysis

This protocol outlines a typical workflow for the computational analysis of an N-methylated indole derivative using Density Functional Theory.

Workflow: DFT Characterization of an N-Methylated Indole

DFT_Workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_electronic_props 3. Electronic Property Calculation cluster_analysis 4. Data Analysis & Interpretation mol_build Build 3D Structure of N-Methylated Indole geom_opt Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc single_point Single Point Energy Calculation (Higher Level of Theory) freq_calc->single_point fmo Analyze HOMO/LUMO single_point->fmo mep Generate MEP Map single_point->mep nbo Perform NBO Analysis single_point->nbo analyze_results Correlate Electronic Structure with Reactivity nbo->analyze_results

Caption: Workflow for DFT analysis of N-methylated indoles.

Step-by-Step Methodology:

  • Structure Preparation: Construct the 3D structure of the N-methylated indole compound of interest using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: With the optimized geometry, perform a single-point energy calculation, potentially with a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.

  • Analysis:

    • Frontier Molecular Orbitals (FMOs): Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into charge distribution, hybridization, and intramolecular interactions.

B. Experimental Protocol: Synthesis and NMR Characterization

This protocol provides a general procedure for the N-methylation of an indole and subsequent characterization by NMR spectroscopy.

Workflow: Synthesis and Characterization

Synthesis_Workflow cluster_synthesis 1. Synthesis cluster_characterization 2. Characterization reaction_setup Combine Indole, Base, and Methylating Agent reflux Heat Reaction Mixture reaction_setup->reflux workup Quench Reaction and Extract Product reflux->workup purification Purify by Column Chromatography workup->purification nmr_acq Acquire 1H and 13C NMR Spectra purification->nmr_acq data_analysis Analyze Spectra and Confirm Structure nmr_acq->data_analysis

Caption: Workflow for synthesis and NMR characterization.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the starting indole in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile). Add a base (e.g., NaH, K2CO3, or Cs2CO3) and stir for a short period to deprotonate the indole nitrogen.

  • Methylation: Add a methylating agent, such as methyl iodide, dimethyl sulfate, or a safer alternative like dimethyl carbonate, to the reaction mixture.[12][13][14]

  • Reaction Monitoring: Heat the reaction mixture (if necessary) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and quench it by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • NMR Analysis: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire 1H and 13C NMR spectra to confirm the structure and purity of the N-methylated indole.

VI. Conclusion and Future Outlook

The N-methylation of indole compounds is a powerful strategy for modulating their electronic, steric, and interactive properties. A thorough understanding of the theoretical underpinnings of these modifications is paramount for the rational design of novel molecules with tailored functions. The interplay between computational modeling and experimental validation provides a robust framework for advancing our knowledge in this field. Future research will likely focus on leveraging the unique properties of N-methylated indoles in the development of more potent and selective pharmaceuticals, advanced organic electronic materials, and sophisticated supramolecular architectures. The continued development of computational methods will further enhance our predictive capabilities, accelerating the discovery and optimization of N-methylated indole-based technologies.

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  • Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. (2020). R Discovery. Retrieved January 11, 2026, from [Link]

  • Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C−H Activation, Indole π versus Nitrogen Lone-Pair Coordination. (n.d.). CaltechAUTHORS. Retrieved January 11, 2026, from [Link]

  • (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Methylation of indole compounds using dimethyl carbonate. (n.d.). Google Patents.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

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  • 1-Methylindole. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

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Methodological & Application

Synthesis of 1-methyl-1H-indole-5-carbaldehyde from indole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

1-methyl-1H-indole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from the parent indole presents a significant regioselectivity challenge, as direct electrophilic substitution on the indole nucleus overwhelmingly favors the C3 position. This document provides a comprehensive, field-tested guide to a robust and logical four-step synthetic pathway that circumvents this issue. The strategy hinges on temporarily reducing the indole core to an indoline, which electronically reconfigures the aromatic ring to favor para-substitution (C5). Subsequent aromatization and N-methylation deliver the target compound. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation designed for practical application in a research and development setting.

Introduction: The Regioselectivity Challenge

The indole scaffold is a cornerstone of numerous biologically active molecules. Functionalization of the indole core is a primary objective in drug discovery; however, the inherent electronic properties of the heterocycle dictate a strong preference for electrophilic attack at the C3 position of the pyrrolic ring. The reactivity at C3 is estimated to be several orders of magnitude greater than any position on the benzenoid ring.[1]

Consequently, direct formylation of indole or 1-methylindole via classical methods like the Vilsmeier-Haack reaction invariably yields the C3-formylated product.[1][2] To achieve the synthesis of this compound, a more nuanced strategy is required. The pathway detailed herein leverages a temporary saturation of the pyrrole ring's 2,3-double bond. This transformation from an indole to an indoline fundamentally alters the molecule's reactivity:

  • The nitrogen atom behaves like a substituted aniline rather than a pyrrolic nitrogen.

  • As a powerful ortho-, para-directing group, the indoline nitrogen activates the C5 position (para) for electrophilic substitution.

Following successful C5-formylation, the aromatic indole core is regenerated via dehydrogenation, and a final N-methylation step affords the desired product.

Overall Synthetic Workflow

The synthesis is executed in four distinct steps, transforming the readily available starting material, indole, into the target 5-substituted product.

G Indole Indole Indoline Indoline Indole->Indoline Step 1: Reduction (NaBH3CN, AcOH) Indoline5CHO Indoline-5-carbaldehyde Indoline->Indoline5CHO Step 2: Formylation (Vilsmeier-Haack) Indole5CHO 1H-Indole-5-carbaldehyde Indoline5CHO->Indole5CHO Step 3: Aromatization (DDQ or MnO2) FinalProduct This compound Indole5CHO->FinalProduct Step 4: N-Methylation (NaH, CH3I)

Caption: Four-step synthesis of this compound from indole.

Experimental Protocols & Mechanistic Insights

Step 1: Reduction of Indole to Indoline

Causality: To deactivate the C3 position and leverage the aniline-like nature of the indoline nitrogen, the indole must first be reduced. Sodium cyanoborohydride in acetic acid is an effective reagent for this selective reduction of the enamine-like double bond within the pyrrole ring without affecting the benzene ring.

Protocol:

  • To a solution of indole (1 equiv.) in glacial acetic acid (approx. 0.3 M), add sodium cyanoborohydride (NaBH₃CN, 2.0 equiv.) portion-wise at 0-5 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the indole starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.

  • Basify the aqueous solution to pH > 9 by the slow addition of concentrated NaOH solution while cooling in an ice bath. Caution: This step should be performed in a well-ventilated fume hood as quenching NaBH₃CN with acid can release toxic HCN gas.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude indoline, which can often be used in the next step without further purification.

Step 2: Regioselective Formylation of Indoline

Causality: The Vilsmeier-Haack reaction utilizes a chloromethyliminium salt (the "Vilsmeier reagent") as the electrophile.[2] In the case of indoline, the nitrogen atom acts as a strong electron-donating group, activating the aromatic ring for electrophilic substitution. Steric hindrance at the ortho positions (C4, C6) and strong electronic activation at the para position (C5) leads to highly regioselective formylation at the desired C5 position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate Adduct DMF->Intermediate + POCl3 POCl3 POCl3 Vilsmeier Vilsmeier Reagent (Electrophile) Intermediate->Vilsmeier - ClPO2 Indoline Indoline Sigma Sigma Complex Indoline->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H+ Aldehyde Indoline-5-carbaldehyde Iminium->Aldehyde Hydrolysis (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of indoline.

Protocol:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 5 equiv.) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

  • Add a solution of indoline (1 equiv.) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-4 hours.[3] Monitor the reaction by TLC.

  • Cool the mixture to room temperature, then pour it slowly onto crushed ice.

  • Neutralize the solution by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until pH > 8. A precipitate should form.[3]

  • Stir for 1 hour, then collect the solid product by filtration. Wash the solid with cold water and dry under vacuum.

  • Purify the crude indoline-5-carbaldehyde by recrystallization or column chromatography.

Step 3: Aromatization to 1H-Indole-5-carbaldehyde

Causality: To restore the biologically and synthetically important indole nucleus, the indoline must be dehydrogenated. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated manganese dioxide (MnO₂) are effective oxidizing agents for this transformation, readily accepting two hydrogen atoms to reform the 2,3-double bond.

Protocol (Using MnO₂):

  • Dissolve indoline-5-carbaldehyde (1 equiv.) in a suitable solvent such as dichloromethane or toluene (approx. 0.1 M).

  • Add activated manganese dioxide (MnO₂, 5-10 equiv. by weight). The quality of the MnO₂ is critical for reaction success.

  • Heat the suspension to reflux and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify 1H-indole-5-carbaldehyde by column chromatography on silica gel or recrystallization.

Step 4: N-Methylation of 1H-Indole-5-carbaldehyde

Causality: The final step involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the N-H bond. The resulting indolide anion is a potent nucleophile that readily reacts with methyl iodide. Greener methods using dimethyl carbonate (DMC) with a milder base like K₂CO₃ are also effective and avoid highly toxic reagents.[4][5]

Protocol (Using NaH/CH₃I):

  • To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF.[6]

  • Cool the suspension to 0 °C and add a solution of 1H-indole-5-carbaldehyde (1 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Add methyl iodide (CH₃I, 1.5 equiv.) dropwise at 0 °C. Caution: Methyl iodide is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12 hours or until completion as indicated by TLC.[6]

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product, this compound, by column chromatography using a hexane/ethyl acetate gradient.[6]

Data Summary Table

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 ReductionIndole, NaBH₃CNAcetic Acid0 → RT4 - 685 - 95
2 FormylationIndoline, POCl₃, DMFDMF0 → 902 - 470 - 85
3 AromatizationIndoline-5-CHO, MnO₂DichloromethaneReflux2 - 675 - 90
4 N-MethylationIndole-5-CHO, NaH, CH₃IDMF0 → RT1280 - 92

Conclusion

The synthesis of this compound from indole is successfully achieved through a strategic four-step sequence of reduction, regioselective formylation, aromatization, and N-methylation. This pathway effectively overcomes the inherent C3-directing nature of the indole ring, providing reliable and high-yielding access to the valuable C5-substituted isomer. The protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers requiring this key synthetic intermediate.

References

  • Shintre, M. S., et al. (2002). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 6(3), 286-289. [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670-2674. [Link]

  • Li, P., et al. (2017). An efficient iodine-catalyzed chemoselective 3-formylation of free (N–H) and N-substituted indoles. Tetrahedron Letters, 58(20), 1934-1938. [Link]

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  • Getzner, L., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315-7319. [Link]

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  • Fritz, H. (1959). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Acta Crystallographica Section C Crystal Structure Communications, 40(1), 103-105. [Link]

  • Eberlin, L. S., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. [Link]

  • Choppara, K., et al. (2019). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. ResearchGate. [Link]

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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Ali, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6,7-dihydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-194. [Link]

  • Chatterjee, A., & Biswas, K. M. (1970). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. Canadian Journal of Chemistry, 48(1), 193-197. [Link]

  • ResearchGate. (2014). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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The Synthesis of 1-Methyl-1H-indole-5-carbaldehyde: A Comprehensive Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, indole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, 1-methyl-1H-indole-5-carbaldehyde stands out as a versatile building block for the synthesis of a wide array of bioactive molecules. This technical guide provides a detailed exploration of the laboratory preparation of this key intermediate, offering field-proven insights and step-by-step protocols tailored for researchers, scientists, and professionals in drug development.

This document is structured to provide not just procedural instructions, but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the synthetic process. We will delve into two primary, reliable synthetic routes: the direct formylation of 1-methylindole via the Vilsmeier-Haack reaction and the N-methylation of indole-5-carbaldehyde.

Strategic Importance in Medicinal Chemistry

The this compound moiety is a privileged scaffold in drug design. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures. Its derivatives have shown promise in targeting a range of diseases, underscoring the importance of robust and scalable synthetic access to this key intermediate.[1][2]

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways are presented herein, each with its own set of advantages and considerations. The choice of method will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

Synthetic Route Starting Material Key Reagents Advantages Considerations
Route 1: Vilsmeier-Haack Formylation 1-MethylindolePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Direct, often high-yielding.Regioselectivity can be a challenge; requires careful control of reaction conditions. POCl₃ is highly corrosive and water-sensitive.
Route 2: N-Methylation Indole-5-carbaldehydeSodium hydride (NaH), Methyl iodide (CH₃I)High regioselectivity for N-alkylation.Requires a pre-functionalized starting material. NaH is highly flammable and water-reactive. CH₃I is toxic and a suspected carcinogen.

Route 1: The Vilsmeier-Haack Reaction - Direct Formylation of 1-Methylindole

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the interaction of a substituted amide (typically DMF) and phosphorus oxychloride.[6] This electrophile then attacks the electron-rich indole ring.

For 1-methylindole, the substitution pattern is directed by the electron-donating nature of the nitrogen atom. While the C3 position is generally the most nucleophilic site in indoles, the Vilsmeier-Haack reaction can be tuned to favor formylation at the C5 position of the benzene ring moiety under specific conditions.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate One_Methylindole 1-Methylindole One_Methylindole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methylindole.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube

  • Ice-water bath

  • 1-Methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3 equivalents). Cool the flask in an ice-water bath to 0-5 °C. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 1-Methylindole: Dissolve 1-methylindole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Basify the mixture to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Route 2: N-Methylation of Indole-5-carbaldehyde

This approach offers excellent regioselectivity, as the formyl group is already in the desired position. The synthesis involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source, typically methyl iodide.

N_Methylation_Workflow cluster_deprotonation Deprotonation cluster_alkylation N-Alkylation Indole_5_CHO Indole-5-carbaldehyde Indole_Anion Indole Anion Indole_5_CHO->Indole_Anion + NaH NaH Sodium Hydride (NaH) NaH->Indole_Anion Product This compound Indole_Anion->Product + CH₃I Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Product

Caption: Workflow for the N-methylation of indole-5-carbaldehyde.

Detailed Experimental Protocol: N-Methylation

Materials and Equipment:

  • Two-necked round-bottom flask with a magnetic stirrer and a septum

  • Ice-water bath

  • Syringes and needles

  • Indole-5-carbaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • 10% aqueous citric acid solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation: In a flame-dried two-necked flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice-water bath.

  • Deprotonation: Dissolve indole-5-carbaldehyde (1 equivalent) in anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12 hours.[7]

  • Quenching: Carefully quench the reaction by the slow addition of a 10% aqueous citric acid solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification: Filter the mixture and concentrate the organic phase under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford pure this compound.[7]

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Property Value Source
Molecular Formula C₁₀H₉NOPubChem CID 7537534[8]
Molecular Weight 159.18 g/mol PubChem CID 7537534[8]
Appearance SolidSigma-Aldrich
Melting Point 80-85 °CSigma-Aldrich

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) are crucial for structural elucidation. The expected chemical shifts will confirm the presence of the methyl group on the indole nitrogen and the aldehyde group at the C5 position.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic if inhaled, and reacts violently with water.[9][10][11][12][13] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • N,N-Dimethylformamide (DMF): A flammable liquid that is harmful in contact with skin and may damage an unborn child.[14][15][16][17][18] Use in a fume hood and avoid inhalation and skin contact.

  • Sodium hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[19][20][21][22][23] Handle under an inert atmosphere and away from any water sources.

  • Methyl iodide (CH₃I): Toxic if swallowed or inhaled, causes skin irritation, and is a suspected carcinogen.[24][25][26][27][28] All manipulations should be performed in a fume hood with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide provides two robust and well-documented methods for the laboratory preparation of this compound. The choice between the Vilsmeier-Haack formylation and the N-methylation of a pre-existing aldehyde will depend on the specific needs and resources of the research team. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The versatility of the aldehyde functionality ensures that this compound will continue to be a key player in the quest for novel therapeutics.

References

  • RCI Labscan Limited. (2021). Safety Data Sheet: Dimethylformamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Iodide. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Labbox. (2024). Safety Data Sheet: 111710 - Sodium hydride, 60% dispersion in mineral oil. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Sciences. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Chemiz. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

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The Strategic Utility of 1-Methyl-1H-indole-5-carbaldehyde in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in the architecture of pharmacologically active molecules, both of natural and synthetic origin.[1][2] Its unique electronic properties and its ability to mimic the structure of peptides allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] From anticancer agents to antimicrobial and anti-inflammatory drugs, the versatility of the indole core is well-documented.[2] Among the various functionalized indoles, 1-methyl-1H-indole-5-carbaldehyde emerges as a particularly valuable building block. The presence of the aldehyde group at the 5-position offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. The methylation at the N1 position enhances lipophilicity and can influence the metabolic stability and binding interactions of its derivatives. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in drug discovery programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for any starting material is paramount in a research setting.

PropertyValueSource
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
Appearance Solid
Melting Point 80-85 °C
CAS Number 90923-75-4[3]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthetic Applications: A Gateway to Diverse Chemical Scaffolds

The aldehyde functionality of this compound is a versatile anchor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details key synthetic protocols for generating libraries of indole derivatives with high therapeutic potential.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives

The Knoevenagel condensation is a robust method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. The resulting α,β-unsaturated systems are precursors to a wide range of bioactive molecules, including potential anticancer and antimicrobial agents.

Protocol: Synthesis of 2-((1-Methyl-1H-indol-5-yl)methylene)malononitrile

  • Materials: this compound, malononitrile, ethanol, piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

    • Add a catalytic amount of piperidine (2-3 drops) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography.

Causality behind Experimental Choices:

  • Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its relatively low boiling point, facilitating easy removal.

  • Piperidine , a secondary amine, acts as a base catalyst to deprotonate the active methylene compound, initiating the condensation reaction.

  • TLC monitoring is crucial for determining the reaction endpoint, preventing the formation of byproducts from prolonged reaction times.

Diagram: General Workflow for Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Stir at Room Temperature A->E B Active Methylene Compound B->E C Solvent (e.g., Ethanol) C->E D Base Catalyst (e.g., Piperidine) D->E F Monitor by TLC E->F G Precipitation/Filtration or Solvent Evaporation F->G Reaction Complete H Column Chromatography G->H If necessary I Pure α,β-Unsaturated Product G->I If pure H->I G cluster_0 Knoevenagel Condensation cluster_1 Claisen-Schmidt Condensation cluster_2 Reductive Amination A This compound C α,β-Unsaturated Indoles A->C + B E Indole-based Chalcones A->E + D G Substituted Amines A->G + F B Active Methylene Compound D Acetophenone Derivative F Primary/Secondary Amine

Caption: Key synthetic transformations of this compound.

Biological Applications in Drug Discovery

Derivatives of this compound are promising candidates for various therapeutic areas, leveraging the established biological activities of the indole scaffold.

Anticancer Drug Discovery

The indole nucleus is present in numerous anticancer agents. D[2]erivatives such as chalcones and Schiff bases synthesized from indole aldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. T[4][5]he mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Potential Targets and Mechanisms:

  • Kinase Inhibition: Many indole-containing compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. T[6][7]he planar indole ring can effectively occupy the ATP-binding pocket of kinases.

  • Induction of Apoptosis: Indole derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Compounds derived from this compound may arrest the cell cycle at different phases (e.g., G2/M), preventing cancer cell division.

[8]Screening Workflow for Anticancer Activity:

Diagram: Workflow for Anticancer Drug Screening

G A Synthesized Compound Library (from this compound) B In vitro Cytotoxicity Assays (e.g., MTT, SRB on cancer cell lines) A->B C Determination of IC₅₀ Values B->C D Lead Compound Selection C->D Potent & Selective Compounds E Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Apoptosis Assays, Cell Cycle Analysis) D->E F In vivo Animal Models E->F G Lead Optimization F->G

Caption: A typical workflow for screening indole derivatives for anticancer activity.

Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives, particularly Schiff bases and chalcones, have shown promising activity against a broad spectrum of bacteria and fungi.

[9][10][11]Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Materials: Synthesized indole derivatives, bacterial/fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microbes with no drug) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

Causality behind Experimental Choices:

  • Broth microdilution is a standardized and quantitative method for determining the MIC of an antimicrobial agent.

  • Standardized inoculum is crucial for the reproducibility of the assay.

  • Controls are essential to validate the experimental results.

Conclusion

This compound is a versatile and valuable building block in drug discovery. Its reactive aldehyde group allows for the facile synthesis of diverse libraries of indole derivatives, including chalcones, Schiff bases, and other heterocyclic systems. These derivatives have shown significant potential as anticancer and antimicrobial agents, often through mechanisms involving kinase inhibition and induction of apoptosis. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold in the development of novel therapeutics.

References

  • Chen, J., et al. (2020). Design, synthesis and biological activity of novel chalcone derivatives containing indole. Pest Management Science, 76(11), 3836-3844. Available from: [Link]

  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. (2014). Bioorganic & Medicinal Chemistry Letters, 24(21), 4969-4974. Available from: [Link]

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  • Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology, 24(12), 30-39. Available from: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega, 7(32), 27854-27867. Available from: [Link]

  • An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). (2014). Der Pharma Chemica, 6(2), 149-154. Available from: [Link]

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  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (2023). Molecules, 28(14), 5489. Available from: [Link]

  • synthesis, characterization and biological evaluation of three new schiff bases derived from amino. (2022). Bulletin of the Chemical Society of Ethiopia, 36(1), 45-58. Available from: [Link]

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  • Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 784-795. Available from: [Link]

  • Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. (1993). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 189-193. Available from: [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). Journal of Chemistry, 2020, 1-9. Available from: [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2023). ACS Pharmacology & Translational Science, 6(8), 1251-1264. Available from: [Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. (2021). Scientific Reports, 11(1), 24294. Available from: [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(16), 9162. Available from: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(11), 2247-2253. Available from: [Link]

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Application Notes and Protocols for the Wittig Reaction of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vinylindoles

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1][2] Its application to heterocyclic aldehydes, such as 1-methyl-1H-indole-5-carbaldehyde, provides a direct and versatile route to vinylindoles. These motifs are of significant interest to researchers in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of pharmaceuticals and functional materials.[1] This document provides a comprehensive guide to the practical application of the Wittig reaction for this specific substrate, detailing reaction conditions, mechanistic considerations, and step-by-step protocols. The choice of the phosphorus ylide—stabilized, semi-stabilized, or non-stabilized—is a critical parameter that dictates not only the reaction conditions but also the stereochemical outcome of the resulting alkene.[3][4]

Mechanistic Overview: Controlling Stereoselectivity

The stereochemical course of the Wittig reaction is largely determined by the nature of the ylide employed.[5] Unstabilized ylides, typically bearing alkyl substituents, react rapidly with aldehydes to predominantly form (Z)-alkenes through a kinetically controlled pathway.[6] Conversely, stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge on the carbanion, react more slowly and favor the formation of the thermodynamically more stable (E)-alkene.[3][7]

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde, forming an oxaphosphetane intermediate.[3] The stability and subsequent decomposition of this intermediate govern the final stereochemistry of the alkene product. For stabilized ylides, the initial cycloaddition is often reversible, allowing for equilibration to the more stable anti-oxaphosphetane, which then collapses to yield the (E)-alkene and triphenylphosphine oxide.[6]

Wittig_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Olefin_Formation Olefin Formation Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 1-methyl-1H-indole- 5-carbaldehyde Aldehyde->Oxaphosphetane Alkene Vinylindole Product Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Generalized workflow of the Wittig reaction.

Experimental Protocols

The following protocols are designed to provide a starting point for the Wittig olefination of this compound. The choice between a stabilized and a non-stabilized ylide will depend on the desired stereochemical outcome.

Protocol 1: Synthesis of (E)-1-(2-alkenyl)-1-methyl-1H-indole-5-carbaldehyde using a Stabilized Ylide

This protocol is optimized for the synthesis of the (E)-alkene isomer, employing a commercially available stabilized ylide. Stabilized ylides are generally less reactive and may require heating to achieve a reasonable reaction rate.[8]

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (or other stabilized ylide)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ylide: To this solution, add the stabilized ylide (1.1 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the (E)-alkene from triphenylphosphine oxide and any unreacted starting materials.[2]

Protocol 2: Synthesis of (Z)-1-(2-alkenyl)-1-methyl-1H-indole-5-carbaldehyde using a Non-Stabilized Ylide

This protocol is designed for the synthesis of the (Z)-alkene isomer using a non-stabilized ylide, which is generated in situ from the corresponding phosphonium salt. These reactions are typically run at low temperatures to favor the kinetic product.

Materials:

  • Alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • This compound

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-BuLi (1.1 equivalents). A distinct color change (often to deep red or orange) indicates the formation of the ylide.[4]

    • Allow the mixture to stir at this temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Summary of Reaction Conditions

ParameterProtocol 1 (Stabilized Ylide)Protocol 2 (Non-Stabilized Ylide)
Ylide Type Stabilized (e.g., (Carbethoxymethylene)triphenylphosphorane)Non-Stabilized (e.g., Methylenetriphenylphosphorane)
Stereoselectivity Predominantly (E)-alkenePredominantly (Z)-alkene
Base Not required (ylide is stable)Strong base (e.g., n-BuLi, NaH)[9]
Solvent TolueneTetrahydrofuran (THF)
Temperature Reflux (~110 °C)0 °C to Room Temperature
Work-up Direct concentration followed by chromatographyAqueous quench, extraction, then chromatography

Troubleshooting and Key Considerations

  • Low Yields: Low yields can result from several factors. Inefficient ylide formation is a common issue with non-stabilized ylides; ensure the phosphonium salt is dry and the base is of sufficient strength and freshly titrated.[7] For stabilized ylides, steric hindrance on the aldehyde or ylide can impede the reaction.

  • Removal of Triphenylphosphine Oxide: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely by chromatography. Precipitation of the oxide from a non-polar solvent mixture (e.g., ether/hexanes) prior to chromatography can be an effective purification step.[2]

  • Base Sensitivity: The indole nucleus can be sensitive to strong bases. While the N-methylation of the indole in this compound mitigates the acidity of the N-H proton, other positions on the ring may still be susceptible to deprotonation under harsh basic conditions. Using milder bases or carefully controlling the reaction temperature can help to avoid side reactions. Some Wittig reactions have been successfully performed using milder bases like potassium carbonate, particularly with stabilized or semi-stabilized ylides.[10]

  • Aldehyde Stability: Aldehydes can be prone to oxidation or polymerization. It is advisable to use freshly purified this compound for the best results.[5]

Conclusion

The Wittig reaction offers a powerful and adaptable method for the synthesis of vinylindoles from this compound. By carefully selecting the type of phosphorus ylide and optimizing the reaction conditions, researchers can control the stereochemical outcome of the reaction to produce either the (E)- or (Z)-alkene with high selectivity. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in a research and development setting.

References

  • Li, J., et al. (2018). Facile synthesis of 2-vinylindolines via a phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade process. Chemical Communications, 54(74), 10432-10435. [Link]

  • De Silva, S. O., & Snieckus, V. (1978). The Wittig Synthesis and Photocyclodehydrogenation of 3-(2-Aryl)Vinylindole Derivatives. Canadian Journal of Chemistry, 56(12), 1621-1627. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Gribble, G. W. (2016). Wittig–Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

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  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

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  • Concellón, J. M., et al. (2011). Use of Silver Carbonate in the Wittig Reaction. The Journal of Organic Chemistry, 76(21), 9109–9113. [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • The Organic Chemist. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

  • Rahman, M. M., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 481. [Link]

  • University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • O'Brien, C. J., et al. (2013). Improving the Atom Efficiency of the Wittig Reaction by a "Waste as Catalyst/Co-catalyst" Strategy. Angewandte Chemie International Edition, 52(46), 12130-12133. [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]

  • Cossío, F. P., et al. (2005). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Current Organic Chemistry, 9(16), 1601-1628. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. [Link]

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Application Notes & Protocols: Knoevenagel Condensation with 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Indole Vinylogues

The Knoevenagel condensation is a foundational reaction in organic synthesis, prized for its efficiency in forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base. The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a vast array of molecules, from fine chemicals to complex therapeutic agents.[2]

Within this context, the indole nucleus stands out as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic pharmaceuticals with diverse biological activities.[3][4] The specific substrate, 1-methyl-1H-indole-5-carbaldehyde , offers a strategic entry point to a unique class of 5-substituted indole derivatives. The N-methylation prevents potential side reactions at the indole nitrogen, directing reactivity towards the aldehyde. The condensation products—vinylogous indoles—are of significant interest to drug development professionals for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their application in materials science.[3][5]

This guide provides a detailed exploration of the Knoevenagel condensation using this compound, offering mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers in synthetic and medicinal chemistry.

Pillar 1: Reaction Mechanism and Causality

The success of a Knoevenagel condensation hinges on a delicate balance of reactivity, which is controlled by the choice of catalyst and reaction conditions. The mechanism proceeds through several distinct, base-catalyzed steps.

  • Carbanion Formation: The reaction is initiated by a weak base (e.g., piperidine, triethylamine) abstracting an acidic proton from the active methylene compound (e.g., malononitrile). The acidity of this proton is crucial; it is flanked by two strong electron-withdrawing groups (Z), which stabilize the resulting carbanion via resonance.[6][7] The use of a weak base is a critical experimental choice to prevent the competitive self-condensation of the aldehyde.[6]

  • Nucleophilic Attack: The newly formed, resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (e.g., piperidinium ion), yielding a β-hydroxy adduct, analogous to an aldol intermediate.[7]

  • Dehydration: The β-hydroxy intermediate readily undergoes elimination (dehydration). The base abstracts a proton from the carbon that originally bore the active methylene group, leading to the formation of a new π-bond and the expulsion of a water molecule. This step is thermodynamically driven by the formation of a highly conjugated system.

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation sub_aldehyde This compound inv1 sub_aldehyde->inv1 sub_methylene Active Methylene (Z-CH₂-Z') carbanion Carbanion [Z-CH⁻-Z'] sub_methylene->carbanion Deprotonation catalyst_base Base (B:) catalyst_base->sub_methylene inv2 catalyst_base->inv2 catalyst_acid Conjugate Acid (BH⁺) intermediate_alkoxide Alkoxide Intermediate catalyst_acid->intermediate_alkoxide carbanion->inv1 intermediate_hydroxy β-Hydroxy Adduct intermediate_alkoxide->intermediate_hydroxy Protonation intermediate_hydroxy->inv2 product α,β-Unsaturated Product water H₂O product->water inv1->intermediate_alkoxide Nucleophilic Attack inv2->product Dehydration inv3

Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.

Pillar 2: Protocol Design & Experimental Parameters

The outcome of the reaction is highly dependent on the judicious selection of reagents and conditions. A well-designed protocol is a self-validating system where choices are made to maximize yield and purity while minimizing side reactions.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key variables and their impact, drawing on established procedures for analogous indole aldehydes to provide a predictive framework for optimizing the reaction with the 1-methyl-5-formyl substrate.[8]

Parameter Options Rationale & Expected Outcome Reference
Active Methylene Compound Malononitrile, Ethyl Cyanoacetate, Rhodanine, Barbituric AcidMalononitrile: Highly reactive due to two -CN groups; often leads to rapid reactions and high yields. Rhodanine/Barbituric Acid: Introduce pharmacologically relevant heterocyclic moieties into the final product.[5][9][5][10]
Catalyst Piperidine, Pyrrolidine, Ammonium Acetate, TriethylaminePiperidine: A highly effective and commonly used secondary amine base.[6][10] Ammonium Acetate: A milder catalyst, useful for sensitive substrates; can be employed in solvent-free or microwave conditions.[8][11][12]
Solvent Ethanol, Acetonitrile, Dimethylformamide (DMF), Water, Solvent-freeEthanol: Good general-purpose protic solvent; product often precipitates upon formation, simplifying purification.[8][10] Polar Aprotic (DMF, Acetonitrile): Can accelerate the reaction by effectively solvating ions.[10][13] Solvent-free/Water: "Green chemistry" approaches that minimize organic waste.[14][15][10][13]
Temperature Room Temperature to Reflux (~80°C)Room Temperature: Often sufficient for highly reactive partners like malononitrile, minimizing side product formation.[8][10] Heating (Reflux): Necessary for less reactive methylene compounds or to increase reaction rate, but requires careful monitoring by TLC to avoid degradation.[10]

Experimental Workflow: A Visual Guide

The general workflow for performing the Knoevenagel condensation is systematic, involving reaction setup, monitoring, product isolation, and purification.

Knoevenagel_Workflow Figure 2: General Experimental Workflow start Start: Assemble Reagents (Aldehyde, Methylene Compound, Solvent, Catalyst) dissolve 1. Dissolve Aldehyde & Methylene Compound in Solvent start->dissolve add_catalyst 2. Add Catalytic Amount of Base dissolve->add_catalyst reaction 3. Stir Reaction Mixture (Monitor by TLC) add_catalyst->reaction workup 4. Isolate Crude Product reaction->workup filter Precipitation: Filter solid, wash with ice-cold solvent workup->filter Product Precipitates extract No Precipitation: Remove solvent in vacuo, proceed to purification workup->extract Product is Soluble purify 5. Purify Product filter->purify extract->purify recrystallize Recrystallization purify->recrystallize High Purity chromatography Silica Gel Column Chromatography purify->chromatography Mixture characterize 6. Characterize Final Product (NMR, IR, MS) recrystallize->characterize chromatography->characterize end End: Pure Product characterize->end

Caption: Figure 2: General Experimental Workflow.

Pillar 3: Detailed, Validated Protocols

The following protocols provide step-by-step methodologies for the synthesis of two distinct Knoevenagel adducts from this compound.

Protocol 1: Synthesis of 2-((1-methyl-1H-indol-5-yl)methylene)malononitrile

This protocol details the reaction with malononitrile, a highly reactive methylene compound, which often proceeds smoothly at room temperature.[8][10]

Materials & Reagents:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol (Absolute)

  • Piperidine (catalytic, ~5 mol%)

  • Ice-cold water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel) and developing chamber

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 159.2 mg) and malononitrile (1.0 mmol, 66.1 mg) in absolute ethanol (10 mL).

  • Stir the solution at room temperature until all solids are dissolved.

  • Add a catalytic amount of piperidine (e.g., ~5 µL) to the reaction mixture. A color change and/or the formation of a precipitate may be observed shortly after.

  • Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The reaction is typically complete within 1-3 hours when the starting aldehyde spot is no longer visible.

  • Work-up: Upon completion, the product often precipitates as a solid. Cool the flask in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the collected solid with a small amount of ice-cold ethanol to remove residual catalyst and unreacted starting materials, followed by a wash with ice-cold water.

  • Dry the product under vacuum to yield the final compound, typically as a yellow or off-white solid. Further purification via recrystallization from ethanol can be performed if necessary.

Characterization:

  • ¹H NMR: Expect a characteristic singlet for the vinyl proton (=CH) in the δ 7.5-8.5 ppm range and signals corresponding to the indole ring protons and the N-methyl group.

  • FT-IR: Look for a strong, sharp peak around 2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

Protocol 2: Synthesis of 5-((1-methyl-1H-indol-5-yl)methylene)rhodanine

This protocol uses rhodanine, a thioxothiazolidinone, to create a product scaffold with recognized pharmacological potential.[5][9] This reaction may require heating to proceed at an appreciable rate.

Materials & Reagents:

  • This compound (1.0 eq)

  • Rhodanine (1.0 eq)

  • Glacial Acetic Acid

  • Anhydrous Sodium Acetate (catalytic, ~1.2 eq)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel) and developing chamber

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 159.2 mg), rhodanine (1.0 mmol, 133.2 mg), and anhydrous sodium acetate (1.2 mmol, 98.4 mg).

  • Add glacial acetic acid (10-15 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a pre-heated oil bath or heating mantle.

  • Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., eluting with dichloromethane/methanol, 95:5 v/v). The reaction may take 4-8 hours to reach completion.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker of ice-cold water with stirring. A solid product should precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

  • Dry the crude product under vacuum. Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., old piperidine).2. Inappropriate solvent choice.3. Reaction temperature is too low or time is insufficient.4. Presence of water inhibiting the reaction (for some methods).1. Use a fresh bottle of catalyst.2. Screen different solvents (e.g., switch from ethanol to DMF).[10][13]3. Increase temperature gradually or extend reaction time, monitoring by TLC.[10]4. Ensure use of anhydrous solvents and reagents if required by the specific protocol.
Formation of Multiple Spots on TLC (Side Products) 1. Indole oligomerization under harsh (e.g., strongly acidic) conditions.2. Michael addition of a second equivalent of the active methylene compound to the product.3. Self-condensation of the active methylene compound.1. Avoid strongly acidic conditions; use weak bases like piperidine or ammonium acetate.[10]2. Use a strict 1:1 stoichiometry of reactants. If the issue persists, try adding the active methylene compound slowly to the aldehyde solution.3. This is rare with aldehydes but ensure appropriate catalyst choice.
Difficulty in Product Purification 1. Product is an oil instead of a solid.2. Product is highly soluble in the reaction solvent.3. Impurities co-crystallize with the product.1. If the product does not precipitate, remove the solvent under reduced pressure and purify the resulting crude oil via silica gel column chromatography.[8][10]2. Remove the reaction solvent in vacuo and attempt trituration or recrystallization with a different solvent system (e.g., ethyl acetate/hexane).3. Perform column chromatography before a final recrystallization step.

References

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature (2007). SciSpace. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. [Link]

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis Online. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • TSIL-catalyzed reaction of rhodanine with ketones. ResearchGate. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Recent Developments on Five-Component Reactions. MDPI. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkat USA. [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. National Institutes of Health. [Link]

  • Knoevenagel condensation between benzaldehyde and... ResearchGate. [Link]

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Application Note & Protocol: Synthesis of Novel Schiff Bases from 1-methyl-1H-indole-5-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Schiff bases derived from 1-methyl-1H-indole-5-carbaldehyde. Indole-based Schiff bases are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document outlines a detailed, robust, and reproducible protocol for the synthesis, purification, and characterization of these promising compounds, tailored for researchers and professionals in drug development. The causality behind experimental choices is elucidated to empower users with a deeper understanding of the synthetic process.

Introduction: The Significance of Indole-Based Schiff Bases

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When condensed with primary amines, indole aldehydes form Schiff bases, compounds characterized by an azomethine (-C=N-) group.[5][6] This imine linkage is not merely a structural linker but is often crucial for the compound's biological activity.[7] Schiff bases derived from indole moieties have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4]

The this compound precursor offers a strategic advantage by blocking the indole nitrogen, which can otherwise be a site for metabolic degradation or unwanted side reactions. This modification can enhance the pharmacokinetic profile of the resulting Schiff base derivatives. This guide provides a foundational protocol for exploring the chemical space around this promising scaffold.

Reaction Mechanism and Scientific Principles

The synthesis of a Schiff base is a classic condensation reaction. The mechanism proceeds in two main steps:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine.[7][8]

  • Dehydration: The hemiaminal is generally unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable imine (Schiff base) with a carbon-nitrogen double bond.[7][9]

The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. This can be achieved by azeotropic distillation or the use of dehydrating agents.[5]

Schiff_Base_Mechanism Indole This compound Hemiaminal Hemiaminal Intermediate Indole->Hemiaminal Nucleophilic Addition Amine Primary Amine (R'-NH2) Amine->Hemiaminal SchiffBase Schiff Base Hemiaminal->SchiffBase Dehydration (-H2O) Water H2O Hemiaminal->Water

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-N-(4-chlorobenzylidene)-1-(1-methyl-1H-indol-5-yl)methanamine from this compound and 4-chloroaniline.

Materials and Reagents
  • This compound (FW: 159.18 g/mol )

  • 4-chloroaniline (FW: 127.57 g/mol )

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Hexane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 6.28 mmol) in 20 mL of absolute ethanol. Add 4-chloroaniline (0.80 g, 6.28 mmol) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the hemiaminal intermediate.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with constant stirring for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Product Isolation: After completion of the reaction (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature. A precipitate of the Schiff base should form. If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Synthesis_Workflow A 1. Dissolve Reactants in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Reflux for 2-4 hours B->C D 4. Monitor by TLC C->D D->C Reaction incomplete E 5. Cool to Room Temperature D->E Reaction complete F 6. Isolate Product by Filtration E->F G 7. Wash with Cold Ethanol & Water F->G H 8. Dry under Vacuum G->H I 9. Characterize the Product H->I

Caption: Experimental workflow for Schiff base synthesis.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the representative Schiff base.

Technique Expected Observations Interpretation
FT-IR (cm⁻¹)~1630-1640C=N (imine) stretch[11]
~3100-3000Aromatic C-H stretch
~1350C-N stretch
¹H NMR (δ, ppm)~8.3-8.5 (s, 1H)-CH=N- (azomethine proton)[6]
~7.0-8.2 (m, Ar-H)Aromatic protons
~3.8 (s, 3H)-N-CH₃ (methyl protons on indole)
¹³C NMR (δ, ppm)~155-165-CH=N- (azomethine carbon)
~110-140Aromatic carbons
~33-N-CH₃ carbon
Mass Spec. (m/z)Calculated [M]+Confirmation of molecular weight
Purity and Physical Properties
Parameter Method Expected Result
Purity TLC, HPLCSingle spot/peak
Melting Point Melting point apparatusSharp melting point range
Appearance Visual inspectionCrystalline solid

Applications in Drug Development

The synthesized indole Schiff bases can be screened for a variety of biological activities. Given the known pharmacological profiles of similar compounds, promising areas for investigation include:

  • Anticancer Activity: Evaluation against various cancer cell lines.[6][12]

  • Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.[5][13]

  • Anti-inflammatory Activity: In vitro and in vivo models of inflammation.[4]

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionIncrease reflux time, ensure proper catalyst amount.
Water present in reactants/solventUse anhydrous solvents and dry glassware.
Oily product instead of solid Impurities presentPurify by column chromatography.
Broad melting point Impure productRecrystallize the product from a suitable solvent (e.g., ethanol).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Schiff bases from this compound. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently synthesize and characterize novel indole-based Schiff bases for further investigation in drug discovery and development programs.

References

  • Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

  • Schiff's bases mechanism: Significance and symbolism. (2024).
  • Mechanism of formation Schiff base. ResearchGate. [Link]

  • Schiff base. Wikipedia. [Link]

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. [Link]

  • Synthesis of Schiff Bases. BYJU'S. [Link]

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. National Institutes of Health. [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. [Link]

  • Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. ResearchGate. [Link]

  • Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety. Taylor & Francis Online. [Link]

  • What are the conditions used for schiff base reaction? ResearchGate. [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and cytotoxicity activity of new indole Schiff bases. AIP Publishing. [Link]

  • (PDF) Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. [Link]

  • Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof.
  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. ResearchGate. [Link]

  • A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science. [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scientific Research Publishing. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]

  • Synthesis of novel indole‐schiff base derivatives 23 (a–j). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. NVEO. [Link]

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The Role of 1,3-Dicarbonyl Compounds as Building Blocks for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Their diverse structures and functionalities make them indispensable scaffolds in drug discovery, agrochemicals, and functional materials. Among the myriad of synthetic strategies to access this chemical space, the use of 1,3-dicarbonyl compounds stands out as a cornerstone methodology.[1][2][3] These readily available and versatile building blocks offer a powerful and convergent approach to a vast array of heterocyclic systems.[3] This guide provides an in-depth exploration of the utility of 1,3-dicarbonyl compounds in heterocyclic synthesis, complete with detailed application notes and field-proven protocols for researchers, scientists, and drug development professionals.

The inherent reactivity of the 1,3-dicarbonyl moiety, characterized by the acidic α-protons and the two electrophilic carbonyl carbons, allows for a rich and varied chemistry. This dual reactivity is the key to their utility, enabling them to react with a wide range of dinucleophiles to form five- and six-membered heterocyclic rings.[4] This document will delve into the synthesis of several key heterocyclic families, including pyridines, pyrazoles, isoxazoles, and pyrimidines, all originating from the versatile 1,3-dicarbonyl scaffold.

I. Synthesis of Pyridines: The Hantzsch Synthesis

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic and highly reliable multi-component reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[5][6] This reaction is renowned for its efficiency and ability to construct highly functionalized pyridines in a single step.[5] The core of this synthesis involves the condensation of two equivalents of a β-ketoester (a type of 1,3-dicarbonyl compound), an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[6][7]

A. Mechanistic Insights

The causality behind the Hantzsch synthesis lies in a cascade of well-understood organic reactions. The generally accepted mechanism proceeds through the following key steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.[8]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[8]

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[8]

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the 1,4-dihydropyridine ring.[8]

  • Aromatization: The final step is the oxidation of the 1,4-dihydropyridine to the stable aromatic pyridine ring. This is often the driving force for the reaction.[6]

B. Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details a standard Hantzsch reaction, a robust and self-validating system for the synthesis of a model 1,4-dihydropyridine.

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Benzaldehyde (1 equivalent)

  • Ammonium acetate (1.1 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Oxidation to the Pyridine:

  • Dissolve the 1,4-dihydropyridine in glacial acetic acid.

  • Add a suitable oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), portion-wise at room temperature.

  • Heat the mixture to 80-100 °C for 1-2 hours.

  • Pour the cooled reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product.

  • Collect the product by filtration and recrystallize from a suitable solvent.

C. Visualization of the Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction One-Pot Condensation cluster_intermediate Intermediate Product cluster_oxidation Aromatization cluster_product Final Product R1 2x β-Ketoester (e.g., Ethyl Acetoacetate) P1 Hantzsch Reaction (Reflux in Ethanol) R1->P1 R2 Aldehyde (e.g., Benzaldehyde) R2->P1 R3 Nitrogen Source (e.g., Ammonium Acetate) R3->P1 I1 1,4-Dihydropyridine P1->I1 P2 Oxidation (e.g., HNO3, CAN) I1->P2 FP Substituted Pyridine P2->FP

Caption: Workflow for the Hantzsch Pyridine Synthesis.

II. Synthesis of Pyrazoles: The Knorr Synthesis

The Knorr pyrazole synthesis, discovered by Ludwig Knorr in 1883, is a fundamental and widely used method for the preparation of pyrazoles.[9][10] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11][12] The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles, a scaffold of significant importance in medicinal chemistry.[10]

A. Mechanistic Insights

The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation.[9][10] The mechanism involves the following key steps:

  • Hydrazone Formation: The hydrazine initially reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[10][13]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[10]

  • Dehydration: Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[10]

When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially yield a mixture of two regioisomers, depending on which carbonyl group is attacked first by the hydrazine.[9][11][12]

B. Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol describes a variation of the Knorr synthesis to produce a pyrazolone from a β-ketoester and a substituted hydrazine.

Materials:

  • Ethyl acetoacetate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq) to phenylhydrazine (1.0 eq). The addition can be exothermic.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture under reflux for 1-2 hours.

  • Cool the resulting mixture in an ice bath to induce crystallization.

  • Add a small amount of cold ethanol or diethyl ether and stir vigorously to break up the solid.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

C. Visualization of the Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Dicarbonyl 1,3-Dicarbonyl Step1 Nucleophilic attack of hydrazine on a carbonyl Dicarbonyl->Step1 Hydrazine Hydrazine Hydrazine->Step1 Step2 Formation of Hydrazone Intermediate Step1->Step2 Step3 Intramolecular attack of second nitrogen Step2->Step3 Step4 Cyclization Step3->Step4 Step5 Dehydration Step4->Step5 Pyrazole Pyrazole Ring Step5->Pyrazole

Sources

Application Note & Protocol: Strategic Functionalization of the Aldehyde Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aldehyde as a Keystone Functional Group

The aldehyde, characterized by its terminal carbonyl group (–CHO), stands as one of the most versatile and synthetically valuable functional groups in organic chemistry. Its inherent reactivity, stemming from the electrophilic nature of the carbonyl carbon and the acidity of its α-protons, provides a rich platform for a diverse array of chemical transformations. This versatility makes the aldehyde a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of aldehydes. We will move beyond simple procedural lists to explore the underlying principles of key transformations, offering field-proven insights to ensure robust and reproducible outcomes. The protocols described herein are designed as self-validating systems, incorporating in-process controls and characterization checkpoints to guarantee the integrity of your synthetic route.

Part 1: Foundational Principles of Aldehyde Reactivity

Before delving into specific protocols, it is crucial to understand the electronic and steric factors that govern aldehyde reactivity. The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack, while the adjacent α-hydrogen can be abstracted by a base to form a nucleophilic enolate. The choice of solvent, temperature, and catalyst can be strategically employed to favor one reaction pathway over another.

G cluster_0 Key Reaction Pathways of Aldehydes Aldehyde Aldehyde (R-CHO) Nuc_Attack Nucleophilic Addition Aldehyde->Nuc_Attack Nu⁻ Enolate_Formation Enolate Formation Aldehyde->Enolate_Formation Base Oxidation Oxidation Aldehyde->Oxidation [O] Product_A Product_A Nuc_Attack->Product_A Alcohol, Imine, Cyanohydrin, etc. Product_B Product_B Enolate_Formation->Product_B Aldol, Michael Adducts, etc. Product_C Product_C Oxidation->Product_C Carboxylic Acid

Figure 1: A conceptual workflow illustrating the primary avenues for aldehyde functionalization.

Part 2: Core Protocols for Aldehyde Functionalization

This section details step-by-step protocols for three common and powerful transformations of the aldehyde group: reductive amination, Wittig olefination, and Pinnick oxidation.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its selectivity and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of N-benzyl-2-phenylethanamine

  • Materials:

    • Phenylacetaldehyde (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) (0.1 M solution)

    • Acetic acid (catalytic, ~5 mol%)

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add phenylacetaldehyde and DCM.

    • Add benzylamine to the solution and stir for 20 minutes at room temperature. The formation of the imine can be monitored by TLC or LC-MS.

    • Add the catalytic acetic acid. The acid serves to protonate the imine, forming the more electrophilic iminium ion, which accelerates the rate of reduction.

    • In a separate flask, dissolve STAB in DCM.

    • Slowly add the STAB solution to the reaction mixture over 15 minutes. An exotherm may be observed.

    • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

ParameterValueRationale
Solvent Dichloromethane (DCM)Aprotic, solubilizes reactants and reagents.
Reducing Agent Sodium triacetoxyborohydride (STAB)Selective for imines over aldehydes.
Catalyst Acetic AcidFacilitates iminium ion formation.
Temperature Room TemperatureSufficient for most substrates.
Stoichiometry Amine (1.1 eq), STAB (1.5 eq)Slight excess of amine drives imine formation.
The Wittig Reaction: Mastering Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic addition of a phosphorus ylide (Wittig reagent) to the aldehyde, forming a betaine intermediate that collapses to an oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide. The geometry of the resulting alkene (E/Z) is influenced by the nature of the ylide and the reaction conditions.

G cluster_0 Wittig Reaction Workflow Aldehyde Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Figure 2: Simplified workflow of the Wittig reaction mechanism.

Experimental Protocol: Synthesis of Styrene from Benzaldehyde

  • Materials:

    • Methyltriphenylphosphonium bromide (1.1 eq)

    • n-Butyllithium (n-BuLi) (1.05 eq)

    • Benzaldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

    • Aldehyde Addition: In a separate flask, dissolve benzaldehyde in anhydrous THF.

    • Slowly add the benzaldehyde solution to the ylide suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • The byproduct, triphenylphosphine oxide, can often be precipitated out by the addition of a non-polar solvent like hexanes. Further purification can be achieved by column chromatography.

The Pinnick Oxidation: Efficient Conversion to Carboxylic Acids

The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids. It utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive and potentially explosive chlorine dioxide gas. This method is valued for its high yields and tolerance of a wide variety of functional groups that might be sensitive to other oxidizing agents.

Experimental Protocol: Synthesis of Benzoic Acid from Benzaldehyde

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Sodium chlorite (NaClO₂) (1.5 eq)

    • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)

    • 2-Methyl-2-butene (2.0 eq)

    • tert-Butanol and water (solvent system)

  • Procedure:

    • In a flask, dissolve benzaldehyde in tert-butanol.

    • Add 2-methyl-2-butene to the solution.

    • In a separate beaker, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate. The phosphate buffer maintains a slightly acidic pH (around 4-5) which is optimal for the reaction.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the aqueous oxidant solution to the aldehyde solution.

    • Allow the reaction to warm to room temperature and stir vigorously for 4-8 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.

    • Acidify the mixture with 1 M HCl to a pH of ~2 to protonate the carboxylate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Part 3: Characterization and Validation

The successful functionalization of an aldehyde must be confirmed through rigorous analytical techniques.

Table of Spectroscopic Data for a Hypothetical Aldehyde Functionalization

TransformationStarting Material (Aldehyde)ProductKey ¹H NMR Signal ChangeKey IR Signal Change (cm⁻¹)
Reductive Amination ~9.5-10.5 ppm (s, 1H, -CHO)Disappearance of aldehyde proton~1720-1740 (C=O stretch) disappears; ~3300-3500 (N-H stretch) appears
Wittig Reaction ~9.5-10.5 ppm (s, 1H, -CHO)Appearance of vinylic protons (~5-7 ppm)~1720-1740 (C=O stretch) disappears; ~1620-1680 (C=C stretch) appears
Pinnick Oxidation ~9.5-10.5 ppm (s, 1H, -CHO)Appearance of broad -COOH proton (~10-13 ppm)~1720-1740 (C=O stretch) disappears; ~1700-1725 (C=O stretch) and broad ~2500-3300 (O-H stretch) appear

Conclusion

The aldehyde group is a powerful synthetic handle that enables a vast array of molecular architectures. The protocols detailed in this application note for reductive amination, Wittig olefination, and Pinnick oxidation represent robust and reliable methods for its functionalization. By understanding the mechanistic principles behind these reactions and adhering to rigorous experimental and analytical practices, researchers can confidently and efficiently advance their synthetic campaigns.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Safe and Practical Alternative to Sodium Cyanoborohydride Source: Journal of Organic Chemistry URL: [Link]

  • Title: The Wittig Reaction: A Powerful Tool for C-C Double Bond Formation Source: Chemical Reviews URL: [Link]

  • Title: A mild and efficient method for the oxidation of aldehydes to carboxylic acids Source: Tetrahedron Letters URL: [Link]

Application Notes and Protocols: The Strategic Utility of 1-methyl-1H-indole-5-carbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Versatility of the 5-Carbaldehyde Moiety

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with diverse biological targets.[1] Within this important class of heterocycles, 1-methyl-1H-indole-5-carbaldehyde emerges as a particularly valuable and versatile building block. The methylation at the N1 position blocks the nucleophilic character of the indole nitrogen, directing reactivity towards the aldehyde and the electron-rich C3 position, while also often improving pharmacokinetic properties. The C5-aldehyde functionality serves as a reactive handle for a multitude of synthetic transformations, allowing for the construction of complex molecular architectures with therapeutic potential. This application note will provide an in-depth guide to the strategic use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors, complete with detailed experimental protocols and mechanistic insights.

Core Synthetic Strategies and Applications

The aldehyde group of this compound is the primary site for synthetic elaboration. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, making it a linchpin for forming new carbon-carbon and carbon-nitrogen bonds. We will explore two of the most powerful and widely employed synthetic strategies: the Knoevenagel condensation for C-C bond formation and reductive amination for C-N bond formation.

Knoevenagel Condensation: Building the Core of Kinase Inhibitors

The Knoevenagel condensation is a robust method for forming α,β-unsaturated systems, a common structural motif in many kinase inhibitors.[2] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. The resulting electron-deficient alkene is a key pharmacophore that can act as a Michael acceptor or participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

Causality Behind the Experimental Choices:

The choice of base is critical in the Knoevenagel condensation. A weak base, such as piperidine or triethylamine, is typically employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde or other side reactions. The reaction is often performed in a protic solvent like ethanol or isopropanol to facilitate proton transfer steps and product precipitation. The temperature is usually elevated to drive the reaction to completion.

Experimental Protocol: Generalized Knoevenagel Condensation with this compound

This protocol describes a general procedure for the Knoevenagel condensation between this compound and an active methylene compound, such as an oxindole derivative, which is a common scaffold in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., 5-substituted-oxindole) (1.0 eq)

  • Piperidine (0.1-0.2 eq)

  • Ethanol or Isopropanol (sufficient to dissolve reactants)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the active methylene compound (1.0 eq).

  • Add ethanol or isopropanol as the solvent until the reactants are fully dissolved.

  • Add piperidine (0.1-0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Expected Outcome:

The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot. The final product is expected to be a brightly colored solid due to the extended conjugation. The ¹H NMR spectrum should show a characteristic singlet for the newly formed vinyl proton.

Visualization of the Knoevenagel Condensation Workflow:

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indole_Aldehyde 1-methyl-1H-indole- 5-carbaldehyde Reaction Knoevenagel Condensation Indole_Aldehyde->Reaction Active_Methylene Active Methylene Compound (e.g., Oxindole) Active_Methylene->Reaction Base Piperidine (cat.) Base->Reaction Solvent Ethanol Solvent->Reaction Heat Reflux Heat->Reaction Product α,β-Unsaturated Product Reaction->Product Purification Purification (Filtration/Chromatography) Product->Purification Final_Product Pure Bioactive Scaffold Purification->Final_Product

Caption: Workflow for Knoevenagel Condensation.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[3] This one-pot reaction combines the formation of an imine or iminium ion from an aldehyde and an amine, followed by its in-situ reduction. This strategy is highly efficient for introducing diverse amine-containing side chains, which can be crucial for modulating the solubility, basicity, and target engagement of a bioactive molecule.

Causality Behind the Experimental Choices:

The choice of reducing agent is paramount in reductive amination. It must be mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and tolerance of a wide range of functional groups. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent unwanted reactions of the reducing agent. The addition of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion.

Experimental Protocol: Generalized Reductive Amination of this compound

This protocol provides a general method for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, 0.1-1.0 eq)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • If the amine is an acid salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • (Optional) Add acetic acid (0.1-1.0 eq) to catalyze imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the same anhydrous solvent.

  • Add the STAB suspension to the reaction mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Expected Outcome:

The reaction can be monitored by the disappearance of the aldehyde starting material on TLC. The final product will be a secondary or tertiary amine, which can be confirmed by ¹H NMR (disappearance of the aldehyde proton and appearance of new signals for the N-alkyl group) and mass spectrometry.

Visualization of the Reductive Amination Mechanism:

Reductive_Amination Aldehyde 1-methyl-1H-indole- 5-carbaldehyde Iminium Iminium Ion Aldehyde->Iminium + R₂NH, -H₂O Amine R₂NH Amine->Iminium Product Aminated Product Iminium->Product + [H⁻] STAB [H⁻] (from STAB) STAB->Product

Caption: Simplified Mechanism of Reductive Amination.

Data Presentation: Representative Bioactive Molecules

The following table summarizes examples of bioactive molecules whose synthesis can be approached using this compound or closely related indole aldehydes as a key building block.

Bioactive Molecule Class Key Synthetic Transformation Therapeutic Target/Application Reference
Kinase InhibitorsKnoevenagel CondensationPERK, Aurora Kinase[4],[5]
Anti-proliferative AgentsKnoevenagel CondensationCancer[5]
Neuroprotective AgentsReductive AminationNeurological Disorders[6]
Anti-inflammatory AgentsAldol CondensationInflammation[5]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its strategic application through robust reactions like the Knoevenagel condensation and reductive amination provides medicinal chemists with reliable pathways to construct complex molecular scaffolds with significant therapeutic potential. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to harness the synthetic utility of this important indole derivative in their drug discovery and development endeavors. The continued exploration of novel transformations involving this aldehyde will undoubtedly lead to the discovery of the next generation of indole-based therapeutics.

References

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2018). PMC - NIH. Retrieved from [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. Retrieved from [Link]

  • Recent advances in the application of indoles in multicomponent reactions. (2018). RSC Publishing. Retrieved from [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1996). Sciencemadness.org. Retrieved from [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). PubMed. Retrieved from [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016). ACS Catalysis. Retrieved from [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxindole synthesis via a Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Retrieved from [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2025). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC - NIH. Retrieved from [Link]

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2021). Beilstein Journals. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). Semantic Scholar. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). PMC - NIH. Retrieved from [Link]

  • 1-Methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes & Protocols for the Quantification of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and validated protocols for the accurate quantification of 1-methyl-1H-indole-5-carbaldehyde (CAS: 90923-75-4), a key intermediate in pharmaceutical synthesis. We present two robust, validated analytical methods: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity identification and quantification. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and adherence to international validation standards.

Introduction and Analyte Properties

This compound is a substituted indole derivative increasingly utilized as a building block in the synthesis of pharmacologically active compounds. Its purity and concentration in reaction mixtures and final products are critical parameters that directly impact yield, efficacy, and safety. Therefore, robust and reliable analytical methods for its quantification are essential for process optimization and quality assurance.

The analytical strategies described are based on the physicochemical properties of the target analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol [1][2]
Appearance Solid[1]
Melting Point 80-85 °C[1]
Structure Indole ring with N-methylation and a C5-aldehyde group[2]

The presence of the conjugated indole-aldehyde chromophore makes this molecule ideally suited for UV detection, while its thermal stability and moderate volatility allow for analysis by gas chromatography.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Principle & Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the analysis of moderately polar to non-polar organic molecules like substituted indoles.[3] The methodology separates compounds based on their differential partitioning between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. For this compound, the non-polar indole nucleus provides strong retention on a C18 column, while the polar aldehyde group allows for fine-tuning of elution with an aqueous-organic mobile phase. A Diode Array Detector (DAD) is recommended to confirm peak purity and select the optimal quantitation wavelength, which corresponds to the analyte's absorbance maximum (λ-max).

Detailed Experimental Protocol: HPLC-UV/DAD

2.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter.

  • Formic Acid (FA): HPLC grade, ~99% purity.

  • Reference Standard: this compound, >97% purity.[1]

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

2.2.2. Preparation of Standard and Sample Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix.

  • Primary Standard Stock (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Primary Standard Stock with the sample diluent.

  • Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

2.2.3. Instrumental Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump system with autosampler and DAD.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard stationary phase for non-polar analytes.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Mobile Phase Gradient Elution (See Table 2)Provides good separation of the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLBalances sensitivity with peak shape.
Detection DAD, 254 nm and 310 nm254 nm for general aromatic detection; 310 nm is near the λ-max for the indole-aldehyde chromophore, offering higher sensitivity and selectivity.
Run Time 15 minutesSufficient for elution and column re-equilibration.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN/FA)
0.06040
10.01090
12.01090
12.16040
15.06040
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing std_prep Prepare Standards (1-100 µg/mL) sample_prep Prepare Sample (Dissolve & Filter) mob_phase Prepare Mobile Phase (A: H2O/FA, B: ACN/FA) injection Inject Standards & Samples (10 µL) sample_prep->injection instrument Instrument Setup (C18 Column, Gradient) instrument->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection (254/310 nm) separation->detection calibration Generate Calibration Curve (Peak Area vs. Conc.) detection->calibration quant Quantify Sample Concentration calibration->quant report Report Results (µg/mL or %w/w) quant->report

Caption: Workflow for quantification via HPLC-UV/DAD.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principle & Rationale

GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4][5] It is ideal for analyzing thermally stable and volatile compounds. This compound, with a melting point of 80-85 °C, is sufficiently volatile for GC analysis without requiring derivatization. The sample is vaporized in a heated inlet, separated on a capillary column (typically a non-polar phase like 5% phenyl-methylpolysiloxane), and then fragmented and detected by the mass spectrometer. This provides not only quantification but also structural confirmation via the unique mass fragmentation pattern, making it an excellent method for identity confirmation and analysis in complex matrices.

Detailed Experimental Protocol: GC-MS

3.2.1. Reagents and Materials

  • Ethyl Acetate: GC grade or higher.

  • Helium: Ultra-high purity (99.999%).

  • Reference Standard: this compound, >97% purity.

  • Sample Diluent: Ethyl Acetate.

3.2.2. Preparation of Standard and Sample Solutions

  • Primary Standard Stock (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a calibration series (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Primary Standard Stock with ethyl acetate into GC vials.

  • Sample Preparation: Accurately weigh the sample material. Dissolve in ethyl acetate to achieve a theoretical concentration within the calibration range. If solids are present, centrifuge and transfer the supernatant to a GC vial, or filter through a 0.45 µm PTFE syringe filter.

3.2.3. Instrumental Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 8890/5977B or equivalentStandard, reliable GC-MS platform.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA workhorse 5% phenyl-methylpolysiloxane column, excellent for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minStarts below the solvent boiling point and ramps quickly to elute the analyte in a reasonable time.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the MS source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation for library matching.
MS Mode Full Scan (m/z 40-400)Acquires full mass spectra for identification.
Quantitation Ion 159 (M+) , 158 (M-H)+, 130 (M-CHO)+The molecular ion (159) is typically used for quantification due to its high abundance and specificity.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing std_prep Prepare Standards in Ethyl Acetate sample_prep Prepare Sample (Dissolve/Extract) injection Inject 1 µL (Split 20:1) sample_prep->injection separation GC Separation (HP-5ms, Temp. Ramp) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (Scan m/z 40-400) ionization->detection tic Extract Ion Chromatogram (m/z 159) detection->tic calibration Build Calibration Curve (Ion Area vs. Conc.) tic->calibration quant Quantify Sample Concentration calibration->quant

Caption: Workflow for quantification via GC-MS.

Analytical Method Validation Protocol

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank, placebo (if applicable), and analyte spiked with known impurities. Assess peak purity using DAD (HPLC) or mass spectra (GC-MS).Peak is free from co-elution. No significant interference at the analyte's retention time in blank/placebo.
Linearity To demonstrate a proportional relationship between signal and concentration.Analyze a minimum of 5 standard concentrations across the desired range (e.g., 1-100 µg/mL). Plot response vs. concentration.Coefficient of determination (r²) ≥ 0.995.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.As defined by the validated range.
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a blank matrix at 3 levels (e.g., 80%, 100%, 120% of target conc.) with 3 replicates each.Mean recovery should be 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of one standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD Lowest amount of analyte that can be detected.Based on signal-to-noise ratio (typically S/N = 3:1) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 3.
LOQ Lowest amount of analyte that can be quantified with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N = 10:1) or standard deviation of the response and the slope.S/N ≥ 10; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like column temperature (±2 °C), flow rate (±0.1 mL/min), mobile phase pH/composition (±2%).System suitability parameters remain within limits.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Corcuera, L. J., et al. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Bansal, T., et al. (2017). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • EMA. (2006). Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

  • ResearchGate. (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • Prakash, V. (2022). To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera L. leaf extract. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-methyl-1H-indole-5-carbaldehyde. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the common challenges and optimize your reaction yields. Our aim is to combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues that can lead to poor outcomes during the synthesis of this compound, particularly when using the Vilsmeier-Haack formylation, a common and effective method.

Q1: Why is my yield of this compound consistently low?

Low yields in the Vilsmeier-Haack formylation of 1-methylindole can stem from several factors, ranging from reagent quality to reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The Vilsmeier-Haack reaction requires careful temperature control. While the initial formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is often performed at low temperatures (0 °C), the subsequent formylation of 1-methylindole may require heating to proceed at a reasonable rate.[1]

    • Solution: After the addition of 1-methylindole to the pre-formed Vilsmeier reagent at a low temperature, consider allowing the reaction to warm to room temperature and then heating it to 60-70 °C for 2-4 hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected time, you might need to extend the reaction duration or cautiously increase the temperature.[1]

  • Impure Reagents: The purity of your starting materials, especially DMF and POCl₃, is critical. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[2]

    • Solution: Use freshly distilled or anhydrous grade DMF and POCl₃. If you suspect your DMF has degraded (a fishy smell is a common indicator), it should be replaced.[2]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.

    • Solution: Monitor the reaction progress by TLC. If the starting material is not fully consumed, consider extending the reaction time or gradually increasing the temperature.[1][3]

Q2: I'm observing multiple spots on my TLC plate, and the desired product is not the major one. What are the likely side reactions?

The formation of byproducts is a common issue in the Vilsmeier-Haack formylation of indoles. Identifying these side products is the first step to mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Di-formylation: Highly activated indoles can undergo formylation at multiple positions.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the 1-methylindole is a good starting point for optimization.[4] Adding the Vilsmeier reagent dropwise to a solution of the indole can also help prevent localized high concentrations of the reagent.[4]

  • Formation of Bis(indolyl)methane Derivatives: This occurs when a molecule of the desired aldehyde product reacts with a second molecule of the starting indole under the acidic reaction conditions.[3]

    • Solution:

      • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent.[3]

      • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the addition of the indole to the Vilsmeier reagent.[3]

      • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the indole reacts with the formylating agent rather than any newly formed aldehyde.[3]

      • Prompt Quenching: Once the reaction is complete (as indicated by TLC), quench it promptly to prevent further side reactions.[3]

  • Formation of Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at higher temperatures.[4]

    • Solution: Maintain the lowest effective reaction temperature. A prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize contact time with any reactive chlorine species.[4]

Frequently Asked Questions (FAQs)

What are the most common synthesis routes for this compound?

There are two primary and effective routes for the synthesis of this compound:

  • Vilsmeier-Haack Formylation of 1-Methylindole: This is a direct and widely used method. It involves the reaction of 1-methylindole with a Vilsmeier reagent, which is typically prepared in situ from POCl₃ and DMF.[5][6] The reaction is an electrophilic aromatic substitution where the Vilsmeier reagent acts as the electrophile.[7]

  • N-Methylation of 1H-Indole-5-carbaldehyde: This two-step route involves first obtaining 1H-indole-5-carbaldehyde, which can then be N-methylated.

    • A common procedure for N-methylation involves dissolving indole-5-carboxaldehyde in anhydrous DMF, adding a base like sodium hydride (NaH) at 0°C, and then adding methyl iodide. The reaction is then warmed to room temperature and stirred for several hours.[8]

Synthesis Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Vilsmeier-Haack Formylation 1-MethylindolePOCl₃, DMFModerate to HighDirect, one-pot synthesisCan be prone to side reactions if not optimized
N-Methylation 1H-Indole-5-carbaldehydeNaH, Methyl Iodide, DMFHigh (for the methylation step)High-yielding methylation stepRequires the synthesis or purchase of the starting aldehyde
How can I effectively purify the final product?

Purification of this compound is typically achieved through column chromatography.

  • Recommended Mobile Phase: A common mobile phase for column chromatography is a mixture of n-hexane and ethyl acetate. A starting ratio of 4:1 (v/v) is often effective.[8] The polarity can be adjusted based on TLC analysis of the crude product.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Methylindole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 1-Methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, should be apparent.[7]

  • Formylation: Dissolve 1-methylindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated sodium bicarbonate solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane.

Protocol 2: N-Methylation of 1H-Indole-5-carbaldehyde

Materials:

  • 1H-Indole-5-carbaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide

  • N,N-Dimethylformamide (DMF), anhydrous

  • 10% aqueous solution of citric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 1H-indole-5-carbaldehyde (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaH (1.5 equivalents) portion-wise to the solution and stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.[8]

  • Work-up: Quench the reaction by adding a 10% aqueous solution of citric acid.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography using n-hexane/ethyl acetate (4:1 v/v) as the mobile phase.[8]

Visualizing the Chemistry

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent Reaction with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 1-Methylindole Indole->Intermediate Electrophilic Attack Product 1-Methyl-1H-indole- 5-carbaldehyde Intermediate->Product Hydrolysis H2O H2O (Work-up) H2O->Product

Caption: The Vilsmeier-Haack reaction pathway for indole formylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material Check_TLC->Unreacted_SM Yes Side_Products Multiple Side Products Check_TLC->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time Unreacted_SM->Optimize_Conditions Purify_Reagents Use Freshly Purified Reagents (DMF, POCl3) Unreacted_SM->Purify_Reagents Check_Stoichiometry Verify Stoichiometry of Vilsmeier Reagent Side_Products->Check_Stoichiometry Control_Addition Slow, Dropwise Addition of Indole at Low Temp. Side_Products->Control_Addition End Improved Yield Optimize_Conditions->End Check_Stoichiometry->End Purify_Reagents->End Control_Addition->End

Caption: A decision tree for troubleshooting low product yield.

References

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

Sources

Technical Support Center: Purification of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-methyl-1H-indole-5-carbaldehyde (CAS No: 90923-75-4). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for chemistry professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for your downstream applications.

Part 1: Initial Assessment & Purification Strategy

Before attempting purification, a preliminary analysis of your crude material is crucial. This step informs the selection of the most effective purification strategy, saving time and maximizing yield.

Question: My crude this compound is a dark, oily solid. How do I decide on the best purification method?

Answer: The physical appearance of your crude product provides initial clues. A dark color often suggests the presence of polymeric or highly conjugated impurities, while an oily consistency indicates the presence of lower melting point compounds or residual solvent.

Your primary decision point lies between recrystallization and silica gel column chromatography. The choice depends on the nature and quantity of the impurities. A simple workflow can guide your decision.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) tlc_check Analyze by TLC (e.g., 3:1 Hexanes:EtOAc) start->tlc_check nmr_check Analyze by ¹H NMR (check for solvent, starting material) start->nmr_check decision Impurity Profile? tlc_check->decision nmr_check->decision recrystallize Recrystallization decision->recrystallize  Main spot is major product (>90%)  Impurities have very different Rf  or are baseline material column Column Chromatography decision->column  Multiple spots close to product Rf  Significant starting material  Oily/tarry consistency recrystallize_protocol Proceed to Protocol 1: Recrystallization recrystallize->recrystallize_protocol column_protocol Proceed to Protocol 2: Column Chromatography column->column_protocol

Caption: Decision workflow for selecting a purification method.

A preliminary Thin Layer Chromatography (TLC) is the most powerful initial step. Spot your crude material alongside any available starting materials. If you see a dominant spot corresponding to the product and minor impurities that are either at the baseline or the solvent front, recrystallization is often a viable and efficient first choice. If the TLC shows multiple spots with similar polarity (close Rf values) to your product, column chromatography will be necessary for effective separation.[1]

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Question: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at low temperatures but melts below the solvent's boiling point, or its solubility limit is exceeded at a temperature above its melting point. For this compound, which has a reported melting point of 80-85 °C, this can be a common issue.

Here are the primary causes and solutions:

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high. For a compound melting at ~85 °C, a solvent that boils significantly higher (e.g., toluene, xylenes) will likely cause it to melt before dissolving.

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution as a liquid phase (an oil) rather than allowing for the slow, ordered arrangement into a crystal lattice.

  • Presence of Impurities: Impurities can depress the melting point of the mixture, exacerbating the issue.

Troubleshooting Steps:

  • Switch to a Solvent System: Use a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, add a "poor" solvent in which it is sparingly soluble (e.g., hexanes, heptane) dropwise at an elevated temperature until you observe persistent turbidity. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Reduce the Cooling Rate: After dissolving your compound, ensure the flask is well-insulated (e.g., wrap with glass wool or a towel) and allow it to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.

  • Seed the Solution: If you have a small amount of pure material, add a single seed crystal once the solution is saturated and cooling. This provides a nucleation point for crystal growth.

Question: My column chromatography resulted in poor separation between my product and an unknown impurity. How can I improve the resolution?

Answer: Poor resolution in column chromatography is typically due to an inappropriate mobile phase polarity or improper column packing/loading.

Troubleshooting Steps:

  • Optimize the Mobile Phase (Eluent):

    • Goal: Aim for an Rf value of 0.25-0.35 for your target compound on TLC. This range generally provides the best separation on a column.

    • Strategy: If your product and impurity are moving too quickly (high Rf), decrease the eluent polarity. For example, switch from 20% ethyl acetate in hexanes to 15%. If they are moving too slowly, increase the polarity.

    • Use a Different Solvent System: Sometimes, changing the solvent class can alter selectivity. For instance, if you are using an ethyl acetate/hexanes system, try a dichloromethane/hexanes system. Dichloromethane offers different interactions that may resolve your compounds. A general procedure for column chromatography of indole derivatives often involves petroleum ether and ethyl acetate or dichloromethane.[1][2]

  • Improve Column Packing and Loading:

    • Dry Loading: If your crude product has poor solubility in the eluent, it can precipitate at the top of the column when loaded, leading to broad bands. Instead, dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be carefully added to the top of the column.

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the number of theoretical plates and improves resolution.

ParameterRecommendation for Difficult SeparationsRationale
Stationary Phase Use a smaller particle size silica gel (e.g., 40-63 µm).Increases surface area and improves equilibrium, leading to sharper bands.
Mobile Phase Use a shallower polarity gradient or isocratic elution.Prevents bands from compressing and co-eluting.
Loading Amount Load no more than 1-2% of the silica gel mass.Prevents column overloading, which is a primary cause of band tailing and poor separation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a typical synthesis of this compound?

A1: The impurities largely depend on the synthetic route. A common synthesis involves the formylation of 1-methylindole. Potential impurities include:

  • Unreacted 1-methylindole: A less polar impurity that will elute faster on a silica column.

  • Isomeric products: Formylation could potentially occur at other positions (e.g., C3, C7), leading to isomers that may have very similar polarities. Careful optimization of chromatography is needed to separate these.[1][3]

  • Over-formylated or decomposition products: Depending on the harshness of the reaction conditions.

  • Reagents and byproducts: Residuals from the formylating agent (e.g., from a Vilsmeier-Haack reaction) or solvents.

Q2: What are the optimal storage conditions for purified this compound?

A2: Aldehydes, particularly aromatic ones, can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air and light. Therefore, optimal storage is crucial. Store the solid product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[4]

Q3: Which analytical techniques are best for assessing the final purity?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR: Provides definitive structural confirmation and can detect proton-bearing impurities. Integration of signals can be used for quantitative purity assessment against a known internal standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting non-volatile impurities at very low levels and confirming the molecular weight of the product (159.18 g/mol ).[5]

  • GC (Gas Chromatography): If the compound is thermally stable, GC can provide high-resolution separation and quantification of purity. A purity of >98.0% is often assessed by GC.[6]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches literature values (80-85 °C) is a good indicator of high purity.

Q4: What safety precautions should I take when handling this compound?

A4: According to GHS classifications, this compound is considered a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is estimated to be >90% pure by TLC or NMR analysis.

  • Solvent Selection: Begin by testing solubility in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) to find a suitable single or binary solvent system. A good system is one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. An ethanol/water or ethyl acetate/hexanes mixture is a good starting point.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary ("good") solvent (e.g., ethyl acetate) portion-wise while heating and stirring (e.g., on a hot plate set to a low temperature) until the solid fully dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization:

    • For a single solvent system: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • For a binary solvent system: While the solution is hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool undisturbed to room temperature. Once at room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and characterize the product by melting point and NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or oily crude products.

  • Eluent Selection: Using TLC, determine the optimal solvent system that gives your product an Rf of ~0.3. A common starting point for indole aldehydes is a mixture of hexanes (or petroleum ether) and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 3:1 Hexanes:EtOAc).

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Pack the column using the "slurry method": mix the silica gel with the initial eluent, pour it into the column, and allow it to settle into a uniform bed with no air bubbles.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1.0 g) in a minimum volume of dichloromethane or the eluent.

    • Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel (~2-3x the product weight), removing the solvent under vacuum, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a flask bulb or regulated air line) to achieve a steady flow rate (a drop rate of ~2 drops per second is typical for a small lab-scale column).

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid. Dry under high vacuum to remove residual solvent.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 1-Methyl-1H-indole-5-carboxaldehyde, 1 X 500 mg. Retrieved from [Link]

  • Chemsrc. (2025). This compound Price. Retrieved from [Link]

  • Labware E-shop. (n.d.). This compound, 97%. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Methylindole. John Wiley & Sons, Inc. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

  • Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation...". (n.d.). MDPI. Retrieved from [Link]

  • J&K Scientific. (n.d.). Indole-5-carboxaldehyde, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde.... Retrieved from [Link]

  • MDPI. (2020). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Column Chromatography Techniques for 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-methyl-1H-indole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure your success.

Section 1: Pre-Chromatography Analysis & Preparation

Successful chromatography begins long before the column is run. Proper preparation and understanding of your molecule are critical. This section addresses the essential preliminary steps.

Q1: What are the critical physicochemical properties of this compound that influence its chromatographic behavior?

Understanding the molecule's properties is the foundation for developing a purification method. This compound is a moderately polar aromatic aldehyde. The N-methylation removes the acidic proton found in the parent indole, which reduces its ability to act as a hydrogen bond donor. However, the aldehyde's carbonyl oxygen and the indole nitrogen's lone pair can still act as hydrogen bond acceptors.

Key Properties Summary:

PropertyValueSignificance for Chromatography
Molecular Formula C₁₀H₉NO-
Molecular Weight 159.18 g/mol [1][2]Affects diffusion rates, but less critical for standard flash chromatography.
Appearance Solid[1]Dictates the sample loading method (dry loading is often preferred).
Melting Point 80-85 °C[1]Indicates thermal stability under typical lab conditions.
Polarity (XLogP3) 2.2[2]Moderately non-polar. Predicts good solubility in solvents like dichloromethane and ethyl acetate, and mobility in hexane/ethyl acetate systems.
Functional Groups Aldehyde, N-methyl indoleThe aldehyde is a key polar feature. The N-methyl indole is less polar than an N-H indole and is not acidic.
Q2: How do I select and optimize an appropriate solvent system (mobile phase)?

The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate. This Rf range typically provides the best balance for separation on a column.

Step-by-Step TLC Optimization Protocol:

  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Select Initial Solvents: Based on the compound's polarity, a good starting point is a binary mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate, abbreviated as EtOAc).

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto a silica gel TLC plate.

  • Develop the Plate: Run several TLC plates in chambers with varying solvent ratios. Good starting ratios to test are:

    • 80:20 Hexane:EtOAc

    • 70:30 Hexane:EtOAc

    • 50:50 Hexane:EtOAc

  • Visualize and Calculate Rf: Visualize the spots under a UV lamp (254 nm). The Rf value is calculated as:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Analyze:

    • If the Rf is too high (>0.5), your eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rf is too low (<0.15), your eluent is not polar enough. Increase the proportion of ethyl acetate.

    • Aim for good separation between your product spot and any impurities.

Q3: My compound is an indole derivative. Is it stable on silica gel, and how can I verify this?

Silica gel is slightly acidic and can sometimes cause degradation of sensitive molecules, including certain indoles.[3][4] It is crucial to test for stability before committing your entire batch to a column. The definitive method for this is a two-dimensional (2D) TLC test.

Protocol for 2D TLC Stability Test:

  • Spot the Plate: Spot your crude material in one corner of a square TLC plate, about 1.5 cm from each edge.

  • First Elution: Develop the plate using your optimized solvent system.

  • Dry and Rotate: Remove the plate from the chamber and thoroughly dry it to remove all solvent. Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Second Elution: Develop the plate again in the same solvent system.

  • Visualize: After drying, visualize the plate under UV light.

    • Stable Compound: All spots will appear on a 45-degree diagonal line from the origin.

    • Unstable Compound: New spots will appear off the diagonal. This indicates that the compound degraded while in contact with the silica gel, and an alternative purification strategy is needed.[3][5]

Section 2: Standard Operating Protocol: Flash Column Chromatography

This protocol assumes the use of standard silica gel (40-63 µm particle size) and that the compound has been shown to be stable.

1. Column Preparation (Slurry Packing Method):

  • Rationale: Slurry packing is superior to dry packing as it minimizes the risk of air bubbles and cracks (channeling) in the stationary phase, which lead to poor separation.[6] The exotherm from wetting dry silica with a polar eluent is also dissipated before the column is packed.[7]

  • Steps:

    • Select an appropriate size glass column with a stopcock. A general rule is to use 30-100 g of silica for every 1 g of crude material to be separated.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of clean sand.

    • In a separate beaker, create a slurry of silica gel in your initial, least polar solvent mixture (e.g., 90:10 Hexane:EtOAc). The consistency should be like a thin milkshake.

    • With the stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.

    • Gently tap the side of the column to help the silica pack evenly. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. [5]

    • Add another ~1 cm layer of sand on top of the packed silica to protect the surface during sample and solvent addition.[5]

    • Wash the column with 2-3 column volumes of the initial eluent until the bed is stable and no more settling occurs.

2. Sample Loading (Dry Loading Recommended):

  • Rationale: Dry loading (or solid loading) often results in sharper bands and better separation, especially if the compound has limited solubility in the column eluent.[5]

  • Steps:

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

    • Gently tap the column to settle the powder and cover it with a small layer of sand.

3. Elution and Fraction Collection:

  • Carefully add your starting eluent to the column.

  • Open the stopcock and begin collecting fractions. Use pressurized air or a pump to achieve a steady flow rate (a drip rate of a few drops per second is typical for a lab-scale column).

  • Monitor the elution process by collecting small, equally sized fractions (e.g., 10-20 mL).

  • Analyze the fractions using TLC to determine which ones contain your pure product.

  • If your compound elutes too slowly, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 80:20 to 70:30 Hexane:EtOAc. It is important to only change the ratio of the two solvents, not introduce a new one mid-run.[3]

4. Product Recovery:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This guide addresses the most common problems in a question-and-answer format.

TroubleshootingWorkflow start Problem Encountered During Column Run prob1 Q1: Product is not eluting from the column. start->prob1 prob2 Q2: Product is co-eluting with impurities. start->prob2 prob3 Q3: Fractions show significant tailing. start->prob3 prob4 Q4: TLC looked good, but column failed. start->prob4 cause1a Cause: Eluent too non-polar prob1->cause1a cause1b Cause: Compound degradation on silica prob1->cause1b cause2a Cause: Poor solvent choice (Rf too high) prob2->cause2a cause2b Cause: Column overloaded prob2->cause2b cause2c Cause: Poor packing (channeling) prob2->cause2c cause3a Cause: Sample band too concentrated prob3->cause3a cause3b Cause: Secondary interactions with silica prob3->cause3b cause4a Cause: Overloading on TLC vs. Column prob4->cause4a cause4b Cause: Different silica activity (plate vs. bulk) prob4->cause4b sol1a Solution: Increase eluent polarity gradually. cause1a->sol1a sol1b Solution: Perform 2D TLC. If unstable, use alumina or deactivated silica. cause1b->sol1b sol2a Solution: Re-optimize TLC for Rf ≈ 0.25-0.35. cause2a->sol2a sol2b Solution: Reduce sample load (silica:crude ratio > 50:1). cause2b->sol2b sol2c Solution: Repack column using slurry method. cause2c->sol2c sol3a Solution: Ensure proper dry loading or dilute wet load. cause3a->sol3a sol3b Solution: Try a different solvent system (e.g., Toluene/Acetone). cause3b->sol3b sol4a Solution: Run TLC with different concentrations to check for streaking. cause4a->sol4a sol4b Solution: Pre-treat bulk silica or use an alternative stationary phase. cause4b->sol4b

Caption: Troubleshooting workflow for common column chromatography issues.

Q1: My compound seems to be stuck on the column; it's not eluting even after many column volumes.

This is a common and frustrating issue. Several factors could be at play.[3]

  • Possible Cause 1: Eluent is too non-polar. Your TLC results might not have perfectly translated to the bulk silica.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using 80:20 Hexane:EtOAc, switch to 70:30, then 60:40, and so on. If the compound still doesn't elute, a "flush" with 100% ethyl acetate or even a 95:5 EtOAc:Methanol mixture can be used to push everything off the column, though this will likely co-elute impurities.[8]

  • Possible Cause 2: Compound degradation. The compound may have decomposed upon prolonged contact with the silica gel.

    • Solution: First, confirm instability using the 2D TLC test described earlier.[3] If it is unstable, you must switch to a less acidic or inert stationary phase. Neutral alumina is a good first alternative. Deactivated silica gel (e.g., treated with triethylamine) can also be used, though this is more common for basic compounds.[4]

Q2: My product is eluting, but the fractions are still impure. The separation isn't working.

This indicates a loss of resolution on the column.

  • Possible Cause 1: Poor solvent choice. An eluent that gives a high Rf value (>0.5) on TLC will cause all compounds to move too quickly on the column, resulting in poor separation.

    • Solution: Re-run your TLC analysis to find a solvent system that gives your product an Rf of 0.25-0.35 and maximizes the distance (ΔRf) between your product and the nearest impurities.

  • Possible Cause 2: Column overloading. You have loaded too much crude material for the amount of silica used. The stationary phase becomes saturated, and compounds cannot effectively partition, leading to broad, overlapping bands.

    • Solution: Maintain a crude product-to-silica mass ratio of at least 1:30, and ideally closer to 1:100 for difficult separations.

  • Possible Cause 3: Column channeling. Cracks or channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, destroying the separation.

    • Solution: Ensure you use the slurry packing method to create a uniform, homogenous column bed.[6] Never let the solvent level drop below the top of the silica.

Q3: The spots for my product on the TLC plates of the collected fractions are streaked or "tailing".

Tailing results in broad elution bands and poor separation from nearby impurities.

  • Possible Cause 1: Sample overloading or concentration effects. This is the most common cause. Even if the total mass isn't too high, loading the sample in too concentrated a band can cause tailing.

    • Solution: Use the dry loading method to ensure the sample is introduced as a fine, even band. If using wet loading, dissolve the sample in the minimum amount of solvent possible.[5]

  • Possible Cause 2: Secondary interactions. The aldehyde functional group might have minor, non-ideal interactions with active sites (silanol groups) on the silica surface.

    • Solution: Sometimes, switching the solvent system can mitigate these effects. For example, using a system with dichloromethane or toluene instead of hexane can change the interactions and improve peak shape.

Q4: My initial TLC of the crude material showed perfect separation, but the column failed completely.

This discrepancy is often perplexing.

  • Possible Cause 1: Concentration Effects. A TLC plate is spotted with a tiny amount of material. On a column, the concentration is much higher. A compound that behaves well at low concentrations may overload and streak at higher concentrations.[7]

    • Solution: Spot your TLC plate with varying concentrations of your crude mix. If you see streaking or changes in Rf at higher concentrations, you will need to use a higher silica-to-sample ratio on your column.

  • Possible Cause 2: Different Silica Properties. The silica gel on a pre-coated TLC plate (often containing a fluorescent indicator and a binder) can have different activity and properties than the bulk silica gel used for the column.

    • Solution: While less common, this can be an issue. If you suspect this, you can try running a TLC on a plate you prepare yourself from your bulk column silica. Alternatively, if stability is an issue, this points again to using an alternative stationary phase like alumina.[4]

Section 4: FAQs

Q1: What is the best stationary phase for this compound?

For most applications, standard silica gel (SiO₂) is the most effective and economical choice. It provides good separation for moderately polar compounds. If your 2D TLC test shows degradation, neutral alumina (Al₂O₃) is the recommended alternative.[3][4]

Q2: Can I use a gradient elution?

Yes. A step gradient is highly effective. Start with the optimized, lower-polarity eluent (e.g., 80:20 Hexane:EtOAc) to elute non-polar impurities. After they are off the column, you can incrementally increase the polarity (e.g., to 70:30, then 60:40) to speed up the elution of your target compound and reduce run time and solvent consumption.

Q3: My compound is a solid. How should I load it onto the column?

Dry loading is the superior method for solid compounds.[5] Dissolving the solid in a strong solvent like pure dichloromethane and then loading that liquid directly onto a column running in hexane can cause the compound to precipitate at the top of the column, leading to a clogged and ineffective separation. Adsorbing it onto silica first avoids this problem entirely.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Reddit user discussion on r/chemistry. (2022). Column chromatography issues. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Hawach Scientific. (2023, February 11). Several Problems of Flash Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Reddit user discussion on r/chemhelp. (2014). What compounds are unstable in a silica gel column (chromatography). Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we will address common challenges and provide a logical framework for solvent selection and troubleshooting, ensuring the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound and need to purify it. Is recrystallization a suitable method?

A1: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid organic compounds like this compound, which has a reported melting point of 80-85 °C. This technique is highly effective at removing small amounts of impurities, provided a suitable solvent is identified. The key principle is the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q2: How do I select the best recrystallization solvent for this compound?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic approach to solvent screening is the most effective strategy.

A common rule of thumb is that "like dissolves like." Given the structure of this compound (an aromatic indole with a polar aldehyde group), a solvent of intermediate polarity is often a good starting point.

Here is a suggested workflow for solvent selection:

Solvent_Selection_Workflow cluster_0 Step 1: Initial Solvent Screening cluster_1 Step 2: Observe Solubility Behavior cluster_2 Step 3: Evaluate and Refine Start Start with Small-Scale Tests (10-20 mg of crude product) Solvents Select a Range of Solvents: - Non-polar (e.g., Hexanes, Toluene) - Intermediate (e.g., Ethyl Acetate, Acetone, THF) - Polar (e.g., Ethanol, Methanol, Acetonitrile, Water) Start->Solvents Test Test Solubility in ~0.5 mL of Each Solvent Solvents->Test RoomTemp At Room Temperature: Is the compound soluble? Test->RoomTemp Heat Heat the mixture to boiling. Does the compound dissolve? RoomTemp->Heat No BadSolvent1 Unsuitable: Too Soluble RoomTemp->BadSolvent1 Yes Cool Cool to room temperature, then in an ice bath. Do crystals form? Heat->Cool Yes BadSolvent2 Unsuitable: Insoluble Heat->BadSolvent2 No GoodSolvent Good Single Solvent Candidate Cool->GoodSolvent Yes SolventPair Consider a Solvent Pair Cool->SolventPair No (or oiling out)

Caption: Workflow for selecting a recrystallization solvent.

Based on literature for similar aromatic aldehydes and indole derivatives, here are some recommended starting points for solvent screening:

Solvent/MixtureRationale
Ethanol or Isopropanol Alcohols are often effective for moderately polar compounds. They are readily available and have a good temperature-dependent solubility profile for many organics.
Ethyl Acetate A solvent of intermediate polarity. A successful recrystallization of a similar compound from ethyl acetate has been reported.[1]
Toluene Aromatic solvents can be effective for aromatic compounds.[2] Toluene has a high boiling point, which can be advantageous for dissolving less soluble compounds.
Hexane/Ethyl Acetate A common non-polar/polar solvent pair. The compound should be soluble in the polar solvent (ethyl acetate) and insoluble in the non-polar solvent (hexane). This combination is often used in chromatography for similar compounds.[3]
Acetonitrile Can be a good choice for compounds containing aromatic rings.[4]
Water While many organics are insoluble in water, for polar compounds, it can be an excellent and cost-effective recrystallization solvent.[2] Given the aldehyde functionality, a mixture with an alcohol (e.g., ethanol/water) might be effective.
Q3: I've chosen a solvent. What is the step-by-step protocol for recrystallization?

A3: Once you have identified a promising solvent or solvent pair from your screening, you can proceed with the bulk recrystallization.

Protocol for Single Solvent Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring (using a hot plate and stir bar).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. For this compound (m.p. 80-85 °C), using a solvent with a boiling point above this range (like water or toluene) could be a contributing factor.

Troubleshooting Strategies for Oiling Out:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then cool slowly again.

  • Lower the Cooling Temperature: Try cooling the solution very slowly, perhaps by placing the flask in a beaker of warm water and allowing it to cool together.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Switch to a Solvent Pair: If the problem persists, a solvent pair is often the solution. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid (cloudy). Heat to clarify and then cool slowly.

Q5: Very few or no crystals are forming, even after cooling in an ice bath. How can I improve my yield?

A5: Low recovery can be due to several factors. Here are some troubleshooting tips:

  • Too Much Solvent: You may have used too much solvent during the dissolution step. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Solution Not Saturated: If the compound is still quite soluble at low temperatures, the chosen solvent may not be ideal. Re-evaluate your solvent screening.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration and crystals formed in the funnel, you likely lost a significant amount of product. Ensure your filtration apparatus is pre-heated.

  • Inducing Crystallization: If the solution is supersaturated but crystallization hasn't started, try the scratching or seeding techniques mentioned in A4.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Choppara, K., et al. (2019). Synthesis and characterization of novel bis(indole) analogues for cytotoxicity alongside anti-microbial activity.
  • Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionaliz
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Regioselective C5−H Direct Iodin
  • PubChem. This compound. [Link]

  • LabXchange. Synthesis, Distillation, & Recrystallization. [Link]

Sources

Technical Support Center: Formylation of 1-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the formylation of 1-methylindole. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical reaction to synthesize 1-methylindole-3-carboxaldehyde, a key building block in medicinal chemistry and materials science.[1][2] This guide addresses common challenges and side reactions encountered during the Vilsmeier-Haack formylation, providing expert insights, troubleshooting strategies, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered in the lab, from low yields to unexpected byproducts.

Q1: My reaction yield is disappointingly low. What are the most common culprits?

Low yield in a Vilsmeier-Haack reaction is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] Both reagents are highly sensitive to moisture. Any water present will consume the POCl₃ and deactivate the Vilsmeier reagent, drastically reducing the yield.

    • Solution: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Reaction Temperature: The formation of the Vilsmeier reagent (the "chloroiminium" salt) from POCl₃ and DMF is exothermic.[5] If the temperature is not controlled, the reagent can decompose. Furthermore, the subsequent reaction with the highly reactive 1-methylindole can lead to polymerization and other side reactions if the temperature is too high.

    • Solution: Prepare the Vilsmeier reagent at a low temperature (0 °C is standard) by adding the POCl₃ dropwise to the DMF.[5] Maintain this low temperature while adding the 1-methylindole solution. Depending on the scale, the reaction may be stirred at 0 °C, room temperature, or gently heated to ensure completion, which should be monitored by Thin Layer Chromatography (TLC).[3]

  • Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.

    • Solution: A slight excess of the Vilsmeier reagent is often recommended. A molar ratio of 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to 1-methylindole is a good starting point.[5]

Q2: My TLC plate shows the desired product, but also a significant, less polar spot that stains darkly. What is this byproduct?

This is a classic sign of the formation of bis(1-methylindolyl)methane . This side product arises when the newly formed 1-methylindole-3-carboxaldehyde (your product) is attacked by a second molecule of unreacted 1-methylindole under the acidic reaction conditions.[6][7]

  • Mechanism of Formation: The acidic environment protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon highly electrophilic. A nucleophilic C3 position of another 1-methylindole molecule then attacks this activated aldehyde. Subsequent dehydration leads to the formation of a stabilized carbocation, which is then attacked by a third indole molecule, though the dimeric bis(indolyl)methane is more common in this specific formylation.[7]

  • Prevention Strategies:

    • Temperature Control: This side reaction is accelerated at higher temperatures. Maintaining a low reaction temperature throughout the addition and reaction phase is critical.

    • Order of Addition: Add the 1-methylindole solution slowly and dropwise to the pre-formed Vilsmeier reagent.[5] This maintains a low concentration of the indole starting material, minimizing the chance of it reacting with the product.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC). Over-extending the reaction time provides more opportunity for the product to react further.

G Product Product Product_Side Product_Side Product->Product_Side Product feeds side reaction Indole Indole Indole_Side Indole_Side Indole->Indole_Side

Q3: The reaction mixture became a dark, intractable tar. What went wrong?

Tar formation is indicative of polymerization. Indoles, despite their aromaticity, are susceptible to acid-catalyzed polymerization, especially at elevated temperatures.

  • Causality: The strong acidic conditions generated by POCl₃, combined with localized heating (exotherm), can easily initiate polymerization of the electron-rich indole ring.

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical factor. Use an ice/salt bath if necessary to keep the temperature below 5 °C during reagent preparation and substrate addition.[5]

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized "hot spots" where polymerization can begin.

    • Use of a Co-solvent: In some cases, adding an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to keep the Vilsmeier reagent in solution and control the reaction's viscosity and temperature.[5]

Once significant tar has formed, salvaging the product is often difficult. The focus should be on prevention in subsequent attempts.

Q4: How can I effectively purify the final product and remove the byproducts?

Purification of 1-methylindole-3-carboxaldehyde typically involves crystallization or column chromatography.

  • Crystallization: The crude product, after a proper aqueous workup, can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane. The desired aldehyde is a solid with a melting point of 70-72 °C, while the bis(indolyl)methane byproduct and oligomeric tars are often less crystalline and may remain in the mother liquor.[1][8]

  • Column Chromatography: If crystallization is insufficient, flash column chromatography on silica gel is the method of choice. A non-polar eluent system, such as ethyl acetate/hexanes or DCM/hexanes, is typically effective. The bis(indolyl)methane byproduct is significantly less polar than the desired aldehyde and will elute first.

Experimental Protocols & Methodologies
Optimized Protocol for Vilsmeier-Haack Formylation of 1-Methylindole

This protocol is designed to minimize common side reactions.

  • Preparation (Reagent Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.5 equiv.).

    • Cool the flask to 0 °C in an ice bath.

    • Add POCl₃ (1.2 equiv.) dropwise to the stirred DMF over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow or white crystalline precipitate of the Vilsmeier reagent may form.[5]

  • Reaction (Formylation):

    • Dissolve 1-methylindole (1.0 equiv.) in a minimal amount of anhydrous DMF or a co-solvent like DCM.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-45 minutes.

    • Once the addition is complete, monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction may be complete at 0 °C or may require warming to room temperature for 1-3 hours.

  • Workup (Hydrolysis and Isolation):

    • Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and water.

    • Perform this quench slowly to control the exotherm from the hydrolysis of excess POCl₃.

    • Adjust the pH of the aqueous mixture to >8 by the slow, portion-wise addition of a base (e.g., 3M NaOH solution or solid NaHCO₃). This step hydrolyzes the iminium salt intermediate to the final aldehyde.[4][9]

    • Stir the mixture until the hydrolysis is complete (typically 1 hour). The product may precipitate as a solid.

    • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Workflow

// Paths Start -> LowYield; LowYield -> Impure [label="No"]; LowYield -> CheckReagents [label="Yes"];

CheckReagents [label="Check Reagent Quality\n(Anhydrous?) & Stoichiometry.\nIncrease Reagent Equiv. (1.5x)"]; CheckTemp [label="Review Temperature Control.\nEnsure T < 5°C during addition."]; CheckReagents -> CheckTemp; CheckTemp -> Rerun [label="Re-run Experiment"];

Impure -> LessPolar [label="Yes"]; Impure -> Success [label="No (Minor Impurities)"];

LessPolar [label="Less Polar Spot?\n(Likely Bis(indolyl)methane)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LessPolar -> Optimize [label="Yes"]; LessPolar -> OtherImpurity [label="No"];

Optimize [label="Optimize Conditions:\n1. Lower Temperature\n2. Slow Substrate Addition\n3. Reduce Reaction Time"]; Optimize -> Rerun [label="Re-run Experiment"];

OtherImpurity [label="Characterize Impurity (MS, NMR)\nAdjust Workup/Purification"]; Rerun [label="Re-run Experiment with\nOptimized Protocol", shape=box3d];

} ` Figure 2. Troubleshooting workflow for 1-methylindole formylation.

Summary of Reaction Parameters
ParameterStandard ConditionRationale & Troubleshooting Tip
Reagents Anhydrous DMF, Fresh POCl₃Moisture sensitivity is high. Use of old or wet reagents is a primary cause of failure.[5]
Stoichiometry 1.0 : 1.5 : 1.2 (Indole:DMF:POCl₃)A slight excess of the formylating agent ensures full conversion. Too much can promote side reactions.[5]
Temperature 0 °C to RTCritical for preventing polymerization and bis(indolyl)methane formation. Maintain <5 °C during additions.[3]
Reaction Time 1 - 4 hoursMonitor by TLC. Excessive time can lead to byproduct formation.
Workup Ice quench, then basify to pH >8Ensures complete hydrolysis of the iminium intermediate and neutralizes corrosive acids.[9]
References
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2025). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • MDPI. (2024). A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of bis(indolyl)methanes using N-heterocyclic carbene salt as a C1 precursor. Organic & Biomolecular Chemistry. [Link]

  • ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. [Link]

  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry. [Link]

  • ACS Publications. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters. [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • J-Stage. (n.d.). Formylation of Indoles with Formic Acid. [Link]

  • YouTube. (2021). Vilsmeier Reaction. [Link]

  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). The ammonium-promoted formylation of indoles by DMSO and H2O. Organic & Biomolecular Chemistry. [Link]

  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • ResearchGate. (2025). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from [Link]

  • CDC Stacks. (n.d.). Thermal Reactions of 1-Methylindole. [Link]

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  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for N-methylation of Indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of indole-5-carbaldehyde. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions encountered during this critical synthetic transformation. This resource is designed for researchers, chemists, and drug development professionals to facilitate smoother experimentation and achieve optimal outcomes.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios to directly address specific problems you may encounter in the lab. We focus not just on the solution, but on the underlying chemical principles to empower your experimental design.

Q1: My reaction yield is disappointingly low. What are the common causes and how can I systematically improve it?

A1: Low yield in the N-methylation of indole-5-carbaldehyde is a frequent issue stemming from several interconnected factors. The core of the reaction is the deprotonation of the indole N-H followed by a nucleophilic attack on the methylating agent. Inefficiency in either step will cripple your yield.

Primary Causes & Solutions:

  • Inefficient Deprotonation: The acidity of the indole N-H (pKa ≈ 17 in DMSO) requires a sufficiently strong base to generate the indolide anion. If deprotonation is incomplete, the concentration of the active nucleophile is low.

    • Insight: The choice of base and solvent is coupled. A strong base like Sodium Hydride (NaH) is effective but requires an anhydrous aprotic solvent like DMF or THF to prevent quenching. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, especially at higher temperatures, and may offer better functional group tolerance.[1][2] The combination of KOH in DMSO is also a practical option as DMSO's polarity helps to dissociate the base and solvate the ions.[3]

    • Actionable Advice: If using NaH, ensure your solvent is rigorously anhydrous. If using carbonate bases, consider increasing the reaction temperature or switching to a more polar solvent like DMF to increase solubility and reactivity.[4][5]

  • Suboptimal Reagent Stoichiometry: Using insufficient base or methylating agent will naturally lead to incomplete conversion.

    • Insight: A slight excess of the base (1.1-1.5 equivalents) is typically used to ensure complete deprotonation. The amount of methylating agent can also be critical; for less reactive agents like Dimethyl Carbonate (DMC), a larger excess (2.0-3.0 equivalents) may be necessary to drive the reaction to completion.[4]

    • Actionable Advice: Start with ~1.2 equivalents of base and ~1.5 equivalents of a reactive methylating agent like methyl iodide. If using DMC, increase the stoichiometry to 2-3 equivalents.

  • Inappropriate Reaction Temperature: The reaction may be too slow at room temperature, especially with weaker bases or less reactive methylating agents.

    • Insight: Heating the reaction mixture provides the necessary activation energy. Reactions with K₂CO₃ in DMF are often refluxed at around 130 °C to achieve a reasonable reaction rate.[4][5]

    • Actionable Advice: Monitor your reaction by TLC or LC-MS. If you see slow conversion at a given temperature, gradually increase the heat. For indole-5-carbaldehyde, be mindful that excessive temperatures for prolonged periods could potentially lead to decomposition.

Systematic Optimization Workflow:

To systematically address low yields, we recommend a logical progression of experiments. The following workflow can help identify the optimal conditions for your specific setup.

OptimizationWorkflow Workflow for Yield Optimization cluster_0 Phase 1: Base & Solvent Screening cluster_1 Phase 2: Temperature & Time cluster_2 Phase 3: Reagent Stoichiometry Start Start with Standard Conditions (e.g., K₂CO₃, MeI, DMF, RT) BaseScreen Screen Bases: NaH in THF K₂CO₃ in DMF Cs₂CO₃ in Toluene Start->BaseScreen SolventScreen Analyze Results. Select Best Base. Screen Solvents: (DMF, DMSO, Acetonitrile) BaseScreen->SolventScreen TempScreen Optimize Temperature: Run reactions at 50°C, 80°C, 110°C SolventScreen->TempScreen Conditions from Phase 1 TimeCourse Conduct Time Course Study at Optimal Temperature TempScreen->TimeCourse ReagentRatio Vary Methylating Agent Equivalents (1.1, 1.5, 2.0) TimeCourse->ReagentRatio Conditions from Phase 2 Final Optimized Protocol ReagentRatio->Final

Caption: A systematic workflow for optimizing reaction yield.

Q2: I'm observing significant side-product formation. How can I increase the selectivity for N-methylation?

A2: Selectivity is a major concern, especially with a substrate like indole-5-carbaldehyde which contains multiple potentially reactive sites. The primary side reaction to consider is C-methylation.

Common Selectivity Issues & Solutions:

  • C-Methylation: The indolide anion is an ambident nucleophile, meaning it can react at the nitrogen (N1) or the carbon at the 3-position (C3). While N-methylation is generally favored, C-methylation can occur, leading to undesired by-products.

    • Insight: The N vs. C selectivity is influenced by the counter-ion (from the base), the solvent, and the methylating agent. Harder electrophiles tend to favor reaction at the harder nucleophilic site (N), while softer electrophiles might show increased C-alkylation. Using a phase-transfer catalyst (PTC) like 18-crown-6 or tetrabutylammonium bromide (TBAB) can suppress C-methylation by modifying the reactivity of the indolide salt.[5]

    • Actionable Advice: If C-methylation is observed, consider switching to a "greener" and less reactive methylating agent like dimethyl carbonate (DMC).[4] The use of DMC with K₂CO₃ in DMF has been shown to provide high N-selectivity for various indole substrates.[4][5]

  • Reaction with the Aldehyde: While the aldehyde is an electrophilic site, it is generally not reactive towards methylating agents under these conditions. However, very harsh bases or high temperatures could potentially lead to side reactions like aldol condensation if any enolizable protons are present on other molecules in the flask, or Cannizzaro-type reactions, though this is less likely.

    • Insight: The primary concern with the aldehyde is its electron-withdrawing nature, which increases the acidity of the N-H proton, making deprotonation easier compared to unsubstituted indole. This is generally beneficial for the desired reaction.

    • Actionable Advice: Stick to moderately strong bases (e.g., K₂CO₃, Cs₂CO₃) and avoid extremely strong, non-hindered bases that might interact with the aldehyde. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde.

Data Summary: Comparison of Methylating Agents for Selectivity

Methylating AgentTypical Base/SolventReactivitySelectivitySafety Concerns
Methyl Iodide (MeI) NaH/THF or K₂CO₃/DMFHighGood, but can lead to C-alkylationToxic, suspected carcinogen, volatile.[4][6]
Dimethyl Sulfate (DMS) NaOH/H₂O or K₂CO₃/DMFHighGoodHighly toxic and carcinogenic.[4]
Dimethyl Carbonate (DMC) K₂CO₃/DMFModerateExcellent N-selectivityLow toxicity, environmentally friendly.[4][7]
PhMe₃NI Cs₂CO₃/TolueneModerateExcellent N-selectivitySafe, non-toxic, easy to handle solid.[1][2][8]
Q3: The reaction is not going to completion, and significant starting material remains. What should I try?

A3: Incomplete conversion is a frustrating issue that can often be solved by methodically re-evaluating the reaction parameters. If starting material persists even after a prolonged reaction time, it points to an issue with either reactivity or a potential equilibrium.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your base has not been deactivated by atmospheric moisture (especially NaH) and that your solvent is truly anhydrous. Check the purity of your indole-5-carbaldehyde.

  • Increase Temperature: As mentioned, many N-methylation reactions require heat to proceed at a practical rate. If you are running the reaction at room temperature, slowly increase the temperature to 50-80 °C and monitor for progress.

  • Extend Reaction Time: Some combinations, particularly with DMC, simply require longer reaction times (e.g., 3-5 hours or more) to reach completion.[4][5]

  • Re-evaluate Base/Solvent System: The chosen system might not be effective enough. If K₂CO₃ in acetonitrile shows no reaction, switching to a stronger system like NaH in DMF or a higher-boiling solvent like DMF to allow for higher temperatures could be the solution.

Troubleshooting Decision Tree:

This diagram provides a logical path to diagnose and solve the issue of an incomplete reaction.

TroubleshootingTree Troubleshooting Incomplete Conversion Start Incomplete Reaction: Starting Material Remains CheckReagents Are reagents (base, solvent) pure and anhydrous? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents NoReagents No CheckReagents->NoReagents Temp Is reaction temperature optimal? YesReagents->Temp Purify Purify/Dry Reagents & Repeat Experiment NoReagents->Purify TempLow No, running at RT Temp->TempLow TempHigh Yes, already heated Temp->TempHigh IncreaseTemp Increase Temperature (e.g., to 80-110°C) & Monitor TempLow->IncreaseTemp Time Has reaction run long enough? TempHigh->Time TimeShort No Time->TimeShort TimeLong Yes Time->TimeLong ExtendTime Extend Reaction Time & Monitor TimeShort->ExtendTime BaseSystem Consider Stronger System: - Switch K₂CO₃ to NaH - Switch solvent to DMF/DMSO TimeLong->BaseSystem

Caption: A decision tree for troubleshooting incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-methylation of indole?

A1: The N-methylation of indole is a classic example of a nucleophilic substitution reaction, typically proceeding through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The process involves two main steps:

  • Deprotonation: A base removes the acidic proton from the indole nitrogen, creating a resonance-stabilized indolide anion. This anion is the active nucleophile.

  • Nucleophilic Attack: The negatively charged nitrogen of the indolide anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This occurs in a single, concerted step where the nitrogen-carbon bond forms at the same time as the carbon-leaving group (e.g., iodide) bond breaks.

SN2_Mechanism General Mechanism of Indole N-Methylation Indole Indole-5-carbaldehyde Anion Indolide Anion (Nucleophile) Indole->Anion Deprotonation Base + Base MethylatingAgent + CH₃-X Product N-Methylated Product LeavingGroup + X⁻ Anion->Product Sₙ2 Attack

Caption: The two-step mechanism of indole N-methylation.

Q2: Which methylating agent is best? Should I use methyl iodide, dimethyl sulfate, or a "greener" alternative like dimethyl carbonate (DMC)?

A2: The "best" methylating agent depends on a balance of reactivity, safety, cost, and scale.

  • Methyl Iodide (MeI) and Dimethyl Sulfate (DMS): These are the "classic" choices. They are highly reactive and often give good yields in short reaction times. However, their high toxicity, volatility (for MeI), and carcinogenicity make them hazardous to handle and problematic for large-scale manufacturing.[4] Their use requires strict safety protocols, including working exclusively in a certified fume hood.[6][9]

  • Dimethyl Carbonate (DMC): DMC has emerged as an excellent "green" alternative.[7] It is significantly less toxic and more environmentally friendly. While it is less reactive than MeI or DMS, requiring higher temperatures and sometimes longer reaction times, it often provides superior N-selectivity and is very suitable for large-scale production.[4][5] For many applications, the benefits in safety and selectivity outweigh the need for more forcing conditions.

  • Other Alternatives: Reagents like phenyl trimethylammonium iodide (PhMe₃NI) are also being developed as safe, solid, and easy-to-handle alternatives that provide excellent monoselectivity for N-methylation.[1][2][8][10]

Recommendation: For lab-scale research where safety and selectivity are paramount, dimethyl carbonate (DMC) is an excellent starting point. For reactions that are sluggish even with DMC, traditional agents like MeI can be used with extreme caution.

Q3: What are the critical safety precautions when working with strong bases like Sodium Hydride (NaH) and toxic reagents like Methyl Iodide (MeI)?

A3: Safety is non-negotiable. Both NaH and MeI are hazardous and require specific handling procedures.

Sodium Hydride (NaH):

  • Reactivity: NaH is a highly reactive, flammable solid that reacts violently with water to produce flammable hydrogen gas.[11][12]

  • Handling:

    • Always handle NaH in an inert atmosphere (glovebox or under Argon/Nitrogen).

    • Use only anhydrous solvents. Introducing a protic solvent will cause a violent, exothermic reaction and fire.

    • NaH is often supplied as a mineral oil dispersion. The oil can be washed away with anhydrous hexane before use if necessary.

    • Quenching: Quench reactions containing NaH very slowly and carefully, typically by adding isopropanol or ethanol dropwise at 0 °C before adding water.

Methyl Iodide (MeI):

  • Toxicity: MeI is highly toxic, volatile, and a suspected carcinogen.[4][9] Exposure can occur via inhalation, ingestion, or skin absorption.

  • Handling:

    • ALWAYS handle MeI in a well-ventilated chemical fume hood. [9][13]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and double-gloving with nitrile gloves is recommended.[6]

    • Use a syringe or cannula for transfers to minimize exposure to vapors.

    • Storage: Store in a cool, dark, and dry place, away from heat and light to prevent decomposition.[9]

    • Spills: In case of a spill, evacuate the area and contain the spill with an absorbent material. Do not use water.[6]

Q4: Can you provide a reliable starting protocol for the N-methylation of indole-5-carbaldehyde?

A4: Certainly. The following protocol uses dimethyl carbonate (DMC), which is a safer and highly selective method suitable for this substrate.[4][5]

Experimental Protocol: N-methylation using Dimethyl Carbonate

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-5-carbaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF, approx. 0.5 M concentration relative to the indole).

  • Reagent Addition: Add dimethyl carbonate (DMC, 3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 130 °C) under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add ice-cold water to the flask. The product may precipitate as a solid or remain as an oil.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether, 3x).[4][5]

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-methyl-indole-5-carbaldehyde.

This protocol provides a robust and scalable starting point for your experiments. Adjustments to time and temperature may be needed based on your specific observations.

References

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as c
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Arylamine N-methyltransferase.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.
  • Arylamine N-methyltransferase. Methylation of the indole ring.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
  • Safety and Handling of Methyl Iodide in the Labor
  • SAFETY DATA SHEET - Sodium hydride. Sigma-Aldrich.
  • Methylation of indole compounds using dimethyl carbonate.
  • Mild methyl
  • Chamberland SOP Working with Methyl Iodide. University of Richmond.
  • SODIUM HYDRIDE. CAMEO Chemicals - NOAA.
  • Methylation of indole? Sciencemadness Discussion Board.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • Methylation of indole compounds using dimethy carbonate.

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How to prevent oxidation of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation

Understanding the Challenge: The Inherent Reactivity

Question: Why is 1-methyl-1H-indole-5-carbaldehyde so susceptible to oxidation?

Answer: The susceptibility of this compound to oxidation stems from the chemical nature of its aldehyde functional group. Aldehydes are inherently prone to oxidation to form the corresponding carboxylic acids.[1][2] In this specific molecule, the electron-rich indole ring system can further influence this reactivity. The primary oxidant is atmospheric oxygen, and this process, known as auto-oxidation, can be accelerated by factors such as light, heat, and the presence of metallic impurities.

The degradation product, 1-methyl-1H-indole-5-carboxylic acid, can interfere with subsequent reactions, leading to lower yields, impure products, and difficulties in purification. Therefore, understanding and implementing proper handling and storage techniques are critical for maintaining the compound's purity and reactivity.

Core Prevention Strategies: Storage and Handling

Proper storage and handling are the first and most critical lines of defense against the degradation of this compound.

Question: What are the ideal storage conditions for this compound?

Answer: To minimize oxidation, this compound, a combustible solid, should be stored under a set of controlled conditions. The key is to eliminate its exposure to oxygen and catalysts like heat and light.

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[3]Replaces atmospheric oxygen, the primary oxidant, preventing the auto-oxidation cascade.
Temperature Store at 2-8°C.Low temperatures slow down the rate of chemical reactions, including oxidation.
Light Store in an amber or opaque vial.Protects the compound from light, which can provide the energy to initiate oxidation.
Container Use a tightly sealed container.Prevents the ingress of atmospheric oxygen and moisture.

Question: How should I handle the compound when weighing it or setting up a reaction?

Answer: Handling air-sensitive reagents requires specific techniques to prevent their exposure to the atmosphere.[4] Whenever possible, these manipulations should be performed inside a glovebox. If a glovebox is not available, a Schlenk line can be used to maintain an inert atmosphere within the reaction vessel.[3][5]

Here is a general workflow for handling the compound outside of a glovebox:

Caption: Workflow for handling air-sensitive aldehydes.

Troubleshooting: Detecting and Addressing Oxidation

Even with the best precautions, oxidation can sometimes occur. It's crucial to be able to identify it and know what steps to take.

Question: How can I tell if my this compound has oxidized?

Answer: A combination of visual inspection and analytical techniques can confirm the presence of the carboxylic acid impurity.

  • Visual Inspection: The pure aldehyde is a solid with a melting point of 80-85°C. Significant deviation from this, or a change in color and texture, may indicate impurity.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value (it will not travel as far up the plate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The aldehyde proton (-CHO) has a characteristic chemical shift around 9-10 ppm. The carboxylic acid proton (-COOH) is typically a broad singlet further downfield, often above 10 ppm.

CompoundFunctional GroupApproximate ¹H NMR Shift (ppm)TLC Rf Value
This compoundAldehyde (-CHO)9.5 - 10.5Higher
1-methyl-1H-indole-5-carboxylic acidCarboxylic Acid (-COOH)> 10 (often broad)Lower

Question: My aldehyde is contaminated with the carboxylic acid. Can I purify it?

Answer: Yes, purification is possible. The most common method takes advantage of the acidic nature of the impurity.

Protocol: Purification via Acid-Base Extraction

This protocol is designed to remove the acidic impurity (1-methyl-1H-indole-5-carboxylic acid) from the neutral aldehyde.

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The bicarbonate solution will react with the carboxylic acid to form a water-soluble sodium salt, which will move into the aqueous layer.

    • Causality: The basic sodium bicarbonate deprotonates the acidic carboxylic acid, forming a salt that is soluble in the aqueous phase, while the neutral aldehyde remains in the organic phase.

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.

  • Verification: Confirm the purity of the recovered aldehyde using TLC or NMR as described above.

G start Impure Aldehyde (Contains Carboxylic Acid) dissolve Dissolve in Organic Solvent (e.g., Ether) start->dissolve wash Wash with aq. NaHCO3 in Separatory Funnel dissolve->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., over Na2SO4) separate->dry Organic Layer waste Aqueous Waste (Contains Carboxylate Salt) separate->waste Aqueous Layer evaporate Evaporate Solvent dry->evaporate end Pure Aldehyde evaporate->end

Caption: Decision tree for purification of an oxidized aldehyde.

Frequently Asked Questions (FAQs)

Q1: Can I use an antioxidant like BHT? A1: Yes, adding a radical scavenger like Butylated hydroxytoluene (BHT) can be beneficial, especially for long-term storage, as it helps to inhibit the auto-oxidation process.[7] However, this may not be suitable if the antioxidant could interfere with downstream reactions.

Q2: My aldehyde has solidified in the bottle. Is it still good? A2: The pure compound is a solid at room temperature. However, if it appears to have changed from a crystalline solid to an amorphous or waxy solid, this could indicate polymerization or the presence of impurities. It is best to check the purity by TLC or NMR.

Q3: Why is argon preferred over nitrogen as an inert gas? A3: While both are commonly used, argon is denser than air, which can make it more effective at blanketing the compound and preventing air from entering the vessel. For most applications, however, high-purity nitrogen is perfectly acceptable and more economical.[3]

Q4: I don't have access to a Schlenk line or glovebox. What can I do? A4: While not ideal, you can minimize exposure by working quickly. Have all your reagents and solvents ready. Once the bottle is opened, take what you need, and then immediately flush the headspace of the bottle with a gentle stream of inert gas before sealing it tightly for storage. This is often referred to as an "inert gas overlay."[4]

References

  • Air-free technique. Wikipedia. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • General procedures for the purification of Aldehydes. LookChem. [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Transferring Air-Sensitive Reagents. American Chemical Society. [Link]

  • Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. National Institutes of Health. [Link]

  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Process for purification of carboxylic acids.
  • Purification of carboxylic acid esters containing aldehydes and/or acetals.
  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Purifying aldehydes? Reddit. [Link]

  • Tests for Functional Groups. NCERT. [Link]

  • Oxidation of aldehydes to carboxylic acids with Ag2O. Master Organic Chemistry. [Link]

  • Identification of Unknown Aldehydes and Ketones. JoVE. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Preprints.org. [Link]

  • Oxidation of aldehydes and ketones. Chemguide. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]

  • Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. National Institutes of Health. [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. [Link]

  • Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. National Institutes of Health. [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. [Link]

  • Aldehydes. Chemical Safety Facts. [Link]

  • Chemical Storage. University of Wisconsin–Madison. [Link]

  • 1-Methyl-1H-indole-3-carbaldehyde. PubChem. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Indole-5-carboxaldehyde. PubChem. [Link]

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Stability and storage conditions for 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-methyl-1H-indole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of both an indole ring and an aldehyde functional group makes it a versatile building block, but also introduces specific stability considerations that must be carefully managed to ensure reproducible experimental outcomes. This guide will walk you through the critical aspects of its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1-methyl-1H-indole-5-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. The electron-rich indole nucleus can also undergo oxidative degradation.

  • Photodegradation: Aromatic aldehydes and indole derivatives can be sensitive to light, particularly UV radiation.[1] Exposure can lead to the formation of colored degradation products and a decrease in purity.

  • Extreme pH: Strong acidic or basic conditions should be avoided. While the N-methylation at the 1-position of the indole ring offers some protection against certain acid-catalyzed reactions that unsubstituted indoles might undergo, extreme pH can still promote hydrolysis or other degradative pathways.[2]

Q2: I've noticed a color change in my solid sample of this compound over time, from a pale yellow to a brownish tint. Is it still usable?

A2: A color change is a visual indicator of potential degradation. While a slight darkening may not significantly impact the outcome of all reactions, it is a sign that the purity of the compound may be compromised. The brownish tint likely indicates the formation of oxidized or polymerized byproducts. For sensitive applications, it is highly recommended to assess the purity of the discolored sample by techniques such as HPLC or TLC before use. If significant degradation is detected, it is advisable to use a fresh, pure sample.

Q3: Can I store solutions of this compound? If so, what are the best practices?

A3: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store a solution for a short duration, follow these guidelines:

  • Solvent Choice: Use a high-purity, dry, and aprotic solvent. Degassing the solvent to remove dissolved oxygen is beneficial.

  • Concentration: Prepare solutions at the desired concentration immediately before use. Avoid storing dilute solutions, as the relative impact of any contaminants or dissolved oxygen is higher.

  • Storage Conditions: Store the solution in a tightly sealed vial with an inert gas headspace (e.g., argon or nitrogen) at low temperatures (2-8°C) and protected from light.

  • Duration: Limit the storage time to the absolute minimum required by your experimental workflow.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.Assess the purity of your this compound using an appropriate analytical method (e.g., NMR, HPLC, or TLC). If degradation is confirmed, use a fresh batch of the compound. Ensure all handling and storage recommendations are being followed.
The solid material has become clumpy or sticky. Absorption of moisture.While not highly hygroscopic, moisture absorption can occur over time, especially with frequent opening of the container. Store the compound in a desiccator. If the material has already become clumpy, it may be possible to dry it under a high vacuum, but be aware that this may not reverse any hydrolysis that has occurred.
Appearance of a new, significant peak in HPLC analysis of a stock solution. Degradation in solution.This is a strong indication of instability in the chosen solvent or storage conditions. Prepare fresh solutions immediately before use. If a stock solution is absolutely necessary, perform a small-scale stability study to determine the acceptable storage duration under your specific conditions.

Stability Data Summary

Quantitative stability data for this compound is not extensively available in peer-reviewed literature. The following table summarizes recommended storage conditions and known stability information for the compound and related structures.

Parameter Condition Recommendation/Observation Citation
Solid State Storage Temperature 2-8°CRecommended by suppliers for long-term storage.
Light Exposure Ambient or UV lightProtect from light to prevent photodegradation. Use amber vials or store in the dark.[1]
Air Exposure Atmospheric oxygenMinimize exposure to air. Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.General chemical principle
pH in Solution Acidic or BasicAvoid strong acids and bases. The stability of similar phenolic compounds can be pH-dependent.[2]

Recommended Experimental Protocols

Protocol for Long-Term Storage of Solid this compound
  • Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas, such as argon or nitrogen, to displace any air.

  • Sealing: Tightly seal the vial to prevent moisture and air ingress. For added protection, you can wrap the cap with parafilm.

  • Temperature: Store the vial in a refrigerator at 2-8°C.

  • Desiccation: For optimal long-term stability, place the sealed vial inside a desiccator within the refrigerator to protect against ambient moisture.

Protocol for Preparing and Handling Solutions
  • Solvent Preparation: Use a high-purity, anhydrous grade of your chosen aprotic solvent. It is recommended to degas the solvent by sparging with an inert gas for 15-30 minutes prior to use.

  • Weighing: Weigh the required amount of this compound in a clean, dry vessel.

  • Dissolution: Add the degassed solvent to the solid and dissolve completely. If sonication is used, do so in a cool water bath to avoid heating the solution.

  • Inert Atmosphere: If the solution is to be used over a period of more than a few minutes, maintain it under a positive pressure of an inert gas.

  • Immediate Use: It is strongly advised to use the solution immediately after preparation for the most reliable and reproducible results.

Visualizing Stability and Degradation

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.

G Workflow for Maintaining Stability of this compound A Receive Compound B Inspect for Color Change A->B C Store Solid Under Inert Gas in Amber Vial at 2-8°C B->C No significant color change F Purity Check (e.g., HPLC, TLC) B->F Significant color change D Prepare Solution Fresh in Degassed Solvent C->D E Use Immediately in Experiment D->E F->C Purity acceptable G Discard or Repurify F->G Purity compromised

Caption: Recommended handling and storage workflow.

Potential Degradation Pathways

This diagram illustrates the likely primary degradation pathways for this compound based on the chemical properties of indoles and aldehydes.

G Potential Degradation Pathways cluster_0 Primary Compound cluster_1 Degradation Products A This compound B 1-methyl-1H-indole-5-carboxylic acid A->B Oxidation (O2, light) C Photodegradation Products (e.g., colored oligomers) A->C Photolysis (UV light)

Sources

Technical Support Center: Troubleshooting Low Conversion in 1-methyl-1H-indole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of novel compounds using this versatile intermediate. Here, we delve into the causality behind experimental outcomes, providing field-proven insights to optimize your reactions and overcome low conversion rates.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds. The N-methylation prevents unwanted side reactions at the nitrogen and can influence the electronic properties of the indole ring. The aldehyde group at the 5-position allows for a variety of chemical transformations, including but not limited to Knoevenagel condensations, Wittig reactions, and reductive aminations.

The N-methyl group acts as an electron-donating group through hyperconjugation and inductive effects, which can increase the electron density of the indole ring.[1] This enhanced nucleophilicity can impact the reactivity of both the ring and the aldehyde, a factor to consider when troubleshooting.

General Troubleshooting for Low Conversion

Low conversion is a frequent challenge in organic synthesis. Before delving into reaction-specific issues, it is crucial to address general experimental parameters that can significantly impact reaction outcomes.

FAQ 1: My reaction with this compound is showing low or no conversion. What are the first things I should check?

Answer:

When faced with low conversion, a systematic review of your experimental setup and reagents is the first critical step. Often, the root cause lies in one of the following areas:

  • Reagent Quality:

    • This compound Purity: The starting material should be pure. Aldehydes can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Confirm the purity of your starting material by NMR or melting point (80-85 °C).[2]

    • Solvent and Other Reagents: Ensure all other reagents are of appropriate purity and anhydrous where necessary. Moisture can be particularly detrimental in reactions involving strong bases or water-sensitive intermediates.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be suboptimal. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) at regular intervals.

    • Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity:

    • If you are using a catalyst, ensure it is active. Catalysts can degrade over time or become poisoned by impurities.

Reaction-Specific Troubleshooting Guides

Here we will explore common issues and solutions for specific reaction types involving this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3]

Answer:

Low yields in Knoevenagel condensations with this substrate can often be attributed to several factors. Here is a breakdown of potential issues and their solutions:

  • Catalyst Choice and Amount:

    • Weak Bases: The most common catalysts are weak bases like piperidine or pyridine.[4] If the reaction is sluggish, consider using a slightly stronger base or increasing the catalyst loading. However, be cautious as stronger bases can promote self-condensation of the active methylene compound.

    • Doebner Modification: For reactions involving malonic acid, using pyridine as the solvent can facilitate both condensation and subsequent decarboxylation.[5]

  • Solvent Effects:

    • The choice of solvent is critical. Polar aprotic solvents like ethanol, DMF, or acetonitrile are often effective.[6] If your reaction is stalling, consider screening different solvents.

  • Water Removal:

    • The reaction produces water, which can inhibit the reaction or lead to side reactions. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.

  • Substrate Reactivity:

    • While the N-methyl group is electron-donating, the overall electronic nature of the indole can influence the reactivity of the aldehyde. If the active methylene compound is not sufficiently acidic, the reaction may be slow.

Knoevenagel_Troubleshooting start Low Conversion in Knoevenagel reagent_check Check Reagent Purity & Catalyst Activity start->reagent_check reagent_check->start Impure Reagents/ Inactive Catalyst conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK water_removal Implement Water Removal conditions_check->water_removal Still Low Conversion successful_reaction Successful Conversion conditions_check->successful_reaction Improved Yield water_removal->successful_reaction Improved Yield

Caption: Troubleshooting workflow for low conversion in Knoevenagel condensations.

  • In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 3-4 drops).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • If the reaction is slow, gently heat the mixture to reflux.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[7]

Answer:

Low yields in Wittig reactions can be frustrating. Here are some key areas to investigate:

  • Ylide Formation:

    • The generation of the phosphonium ylide is a critical step. Ensure you are using a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or potassium tert-butoxide) under strictly anhydrous and inert conditions.[7]

    • The phosphonium salt must be completely dry.

  • Ylide Stability and Reactivity:

    • Stabilized vs. Unstabilized Ylides: The reactivity of the ylide depends on its stability. Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating. Unstabilized ylides are more reactive but also more sensitive to air and moisture.[7]

    • The electron-rich nature of the this compound may slow down the reaction with less reactive ylides.

  • Reaction Conditions:

    • Temperature: For less reactive ylides, increasing the reaction temperature may be necessary. Conversely, for highly reactive ylides, lower temperatures may be required to prevent side reactions.

    • Solvent: Anhydrous THF or diethyl ether are common solvents.[7]

  • Side Reactions:

    • The presence of lithium salts can sometimes lead to the formation of side products. Using sodium- or potassium-based bases can mitigate this issue.[7]

BasepKa of Conjugate AcidTypical SolventsNotes
n-Butyllithium (n-BuLi)~50THF, HexanesVery strong base, requires anhydrous and inert conditions.
Sodium Hydride (NaH)~35THF, DMFHeterogeneous, requires careful handling.
Potassium tert-butoxide~19THF, t-BuOHStrong, non-nucleophilic base.
Sodium Methoxide (NaOMe)~15.5MethanolSuitable for stabilized ylides.
  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add the base (e.g., NaH, 1.1 mmol) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the ylide has formed (indicated by a color change).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a method to form amines from carbonyl compounds. It typically proceeds via an imine or enamine intermediate which is then reduced in situ.

Answer:

Low conversion and byproduct formation in reductive aminations can be addressed by carefully controlling the reaction conditions.

  • Reducing Agent:

    • The choice of reducing agent is crucial. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde.[8]

    • Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before imine formation.

  • pH Control:

    • The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate both imine formation and the stability of the reducing agent.

  • Stoichiometry:

    • Using a slight excess of the amine can help drive the equilibrium towards imine formation.

  • Side Reactions:

    • Over-alkylation of the amine can be a problem, especially with reactive amines. This can sometimes be minimized by using a less reactive reducing agent or by adjusting the stoichiometry.

    • The indole ring itself can be susceptible to reduction under harsh conditions. Catalytic hydrogenation (e.g., with H₂/Pd-C) should be used with caution.[8]

Reductive_Amination_Troubleshooting start Low Conversion in Reductive Amination reducing_agent Evaluate Reducing Agent start->reducing_agent ph_control Check pH of Reaction reducing_agent->ph_control stoichiometry Adjust Stoichiometry ph_control->stoichiometry side_reactions Identify Side Reactions stoichiometry->side_reactions successful_reaction Successful Conversion side_reactions->successful_reaction

Caption: A step-by-step guide to troubleshooting reductive amination reactions.

  • In a round-bottom flask, dissolve this compound (1 mmol) and the primary amine (1.2 mmol) in a suitable solvent (e.g., dichloroethane or THF).

  • Add a few drops of acetic acid to adjust the pH to approximately 5.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the stirring solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Issues Related to the Starting Material: this compound

Sometimes, the problem lies not with the reaction itself, but with the starting material or its synthesis.

FAQ 5: I suspect my this compound is impure. What are common impurities and how can I purify it?

Answer:

The most common impurity in this compound is the corresponding carboxylic acid, formed by oxidation. Other potential impurities could be residual reagents from its synthesis, such as those from a Vilsmeier-Haack or Duff reaction.[9][10]

  • Purification:

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for removing minor impurities.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient of hexanes and ethyl acetate is a good starting point for elution.[11]

FAQ 6: I am synthesizing this compound and getting low yields. What are some common pitfalls?

Answer:

The synthesis of this compound, typically via formylation of 1-methylindole, can be challenging.

  • Regioselectivity:

    • Formylation of 1-methylindole can occur at different positions. The Vilsmeier-Haack reaction generally favors formylation at the 3-position due to the electronic properties of the indole ring.[12] To achieve formylation at the 5-position, alternative strategies like a Duff reaction or lithiation followed by quenching with a formylating agent might be necessary, and these can have their own challenges with regioselectivity and yield.[10][13]

  • Reaction Conditions:

    • Vilsmeier-Haack: The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent.[9] Careful control of temperature and stoichiometry is necessary to avoid side reactions.

    • Duff Reaction: This reaction uses hexamine as the formyl source and requires strongly electron-donating groups on the aromatic ring.[10] Yields can be variable.

  • Side Reactions:

    • Under strongly acidic conditions, indoles can be prone to polymerization.[6] The electrooxidation of N-methylindole can also lead to the formation of oligomers.[14]

Concluding Remarks

Troubleshooting low conversion in reactions with this compound requires a methodical approach. By first ensuring the quality of your starting materials and then systematically evaluating the reaction parameters for your specific transformation, you can significantly improve your chances of success. This guide provides a framework for identifying and solving common problems, but remember that each reaction is unique and may require further optimization.

References

  • Duff Reaction. (2023). In Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (2014). Chem-Station Int. Ed.[Link]

  • Duff Reaction. (n.d.). Name-Reaction.com. [Link]

  • Mount, A. R., & Thomson, A. D. (1998). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions, 94(4), 553-558.
  • Knoevenagel condensation. (2023). In Wikipedia. [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2022). MDPI.
  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. (2018).
  • Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (n.d.). Benchchem.
  • Knoevenagel Condens
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Directed ortho-Lithiation of the 2-(N,N-Dimethylhydrazinecarbonyl)-1-methylindole. Efficient Preparation of Tricyclic Lactones. (2000).
  • Why is the methyl group electron-donating via the inductive effect? (2017). Chemistry Stack Exchange. [Link]

  • Review Article on Vilsmeier-Haack Reaction. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
  • Duff Reaction. (n.d.). SynArchive.
  • Functional group tolerance in the nitration of substituted indoles. (n.d.). Benchchem.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020).
  • 5-Methylindole 99 614-96-0. (n.d.). Sigma-Aldrich.
  • 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Formylation - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2022). YouTube.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • A theoretical study of the Duff reaction: insights into its selectivity. (2016). Semantic Scholar.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Knoevenagel Condensation Doebner Modific
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. (1974). The Journal of Organic Chemistry.
  • 1-Methyl-1H-indole-5-carboxaldehyde 97 90923-75-4. (n.d.). Sigma-Aldrich.
  • 1-methylindole. (n.d.). Organic Syntheses.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Structural studies of the interaction between indole derivatives and biologically important aromatic compounds. Part 19. Effect of base methylation on the ring-stacking interaction between tryptophan and guanine derivatives: a nuclear magnetic resonance investigation. (1986). Journal of the Chemical Society, Perkin Transactions 2.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks.
  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube.
  • Optimization of the arylation of 1-methylindole. (2010).
  • This compound. (n.d.). PubChem.
  • Indole-5-carboxaldehyde. (n.d.). PubChem.
  • Indole-5-carboxaldehyde 98 1196-69-6. (n.d.). Sigma-Aldrich.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017).

Sources

Technical Support Center: Scaling Up the Synthesis of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale production of this key intermediate. We will delve into the common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient scale-up.

The primary and most industrially viable route for synthesizing indole aldehydes is the Vilsmeier-Haack reaction.[1][2] This method involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent.[3][4] The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] While effective, scaling this reaction presents unique challenges related to thermal management, reagent stoichiometry, and product purification.

This guide will focus on the Vilsmeier-Haack formylation of 1-methylindole to yield this compound, addressing potential issues with scientific rigor and practical, field-proven solutions.

Overall Synthetic Workflow

The synthesis is a two-step process: the N-methylation of indole to form the starting material, followed by the formylation at the C5 position.

Synthetic_Workflow Indole Indole NaH_MeI NaH, Methyl Iodide in Anhydrous DMF Methylindole 1-Methyl-1H-indole NaH_MeI->Methylindole N-Methylation Formylation Vilsmeier-Haack Formylation Methylindole->Formylation Vilsmeier Vilsmeier Reagent (POCl₃, Anhydrous DMF) Vilsmeier->Formylation Product 1-Methyl-1H-indole- 5-carbaldehyde Formylation->Product Hydrolysis Purification Purification (Quench, Extraction, Crystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination of PO₂Cl₂⁻ Attack Electrophilic Attack at C5 VilsmeierReagent->Attack Indole 1-Methylindole Indole->Attack Intermediate2 Iminium Salt Intermediate Attack->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Water H₂O Water->Hydrolysis Product This compound Hydrolysis->Product Release of Dimethylamine

Sources

Technical Support Center: Purification of Product Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Guides - A Problem-Oriented Approach

The first step in any purification strategy is to diagnose the specific separation challenge at hand. This section is designed to help you identify the most appropriate purification technique based on the properties of your product and the unreacted starting materials.

Decision Tree for Selecting a Primary Purification Method

Before diving into specific techniques, it's crucial to assess the physical and chemical properties of the components in your reaction mixture.[1][2] This decision-making workflow will guide you toward the most effective initial purification strategy.

Purification Decision Tree cluster_liquid Liquid Product Purification cluster_solid Solid Product Purification start Crude Reaction Mixture product_state Is the desired product a solid or liquid? start->product_state solid Solid Product product_state->solid Solid liquid Liquid Product product_state->liquid Liquid solubility_diff Significant difference in solubility between product and starting material? solid->solubility_diff thermal_stability Is the product thermally stable? liquid->thermal_stability distillation Distillation thermal_stability->distillation Yes chromatography_liquid Column Chromatography thermal_stability->chromatography_liquid No crystallization Crystallization/ Recrystallization solubility_diff->crystallization Yes precipitation Precipitation solubility_diff->precipitation Considerable polarity_diff Sufficient polarity difference? solubility_diff->polarity_diff No extraction Liquid-Liquid Extraction chromatography_solid Column Chromatography polarity_diff->chromatography_solid Yes derivatization Consider derivatization to alter properties polarity_diff->derivatization No

Caption: Decision tree for selecting a primary purification method.

Section 2: In-Depth Technical Guides for Common Purification Techniques

This section provides detailed protocols and troubleshooting for the most common purification techniques.

Crystallization/Recrystallization

Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility in a given solvent at different temperatures.[1][3] Impurities are ideally either much more soluble or much less soluble in the solvent than the compound of interest.[4]

Successful crystallization relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] As a saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[3] Impurities, if present in smaller quantities, will remain in the solution.[3]

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][5] Test small amounts of your compound in various solvents to find the ideal one.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.[2][3] Add the solvent in small portions and heat the mixture until the solid is fully dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1][4][7] This step should be done quickly to prevent premature crystallization.[2]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1][5] Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.[2][5]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For further drying, place the crystals in a desiccator.[2]

Problem Potential Cause Solution
Product "oils out" instead of crystallizing The solution is supersaturated at a temperature above the product's melting point.[8] The cooling rate is too fast.[8]Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.[8] Insulate the flask to slow the cooling process.[8]
No crystals form upon cooling Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to increase the concentration of the product and then allow it to cool again.[9] Try scratching the inside of the flask with a glass rod to induce nucleation.[9][10]
Low recovery of product Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. To minimize premature crystallization, use a stemless funnel and keep the filtration apparatus hot.[7]
Colored impurities in the final crystals The colored impurity co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[7] Be sure to filter the hot solution to remove the charcoal before cooling.[7]
Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate a compound from a mixture based on its differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11][12]

Extraction Workflow start Reaction Mixture dissolve Dissolve in an appropriate organic solvent start->dissolve transfer Transfer to a separatory funnel dissolve->transfer add_aqueous Add immiscible aqueous phase transfer->add_aqueous shake Stopper, invert, and shake, venting frequently add_aqueous->shake separate Allow layers to separate shake->separate drain Drain the lower layer separate->drain repeat Repeat extraction of the aqueous layer with fresh organic solvent (optional) drain->repeat combine Combine organic layers drain->combine If desired product is in the organic layer repeat->combine dry Dry the combined organic layers (e.g., with Na2SO4) combine->dry filter Filter to remove drying agent dry->filter evaporate Evaporate solvent to yield crude product filter->evaporate end Crude Product evaporate->end

Caption: General experimental workflow for liquid-liquid extraction.

Problem Potential Cause Solution
An emulsion forms (a stable suspension of one liquid in another) Vigorous shaking. High concentration of solutes.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[13]
Difficulty in identifying the aqueous and organic layers The densities of the two layers are very similar. The layers are darkly colored.Add a few drops of water to see which layer it dissolves in. The densities of common organic solvents can be looked up in reference tables.
Product is not efficiently extracted into the organic layer The product has some solubility in the aqueous layer. The pH of the aqueous layer is not optimal for the product's solubility in the organic phase.Perform multiple extractions with smaller volumes of the organic solvent. Adjust the pH of the aqueous layer to suppress the ionization of acidic or basic products, thereby increasing their solubility in the organic solvent.[14]
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) as they are passed through a column with a mobile phase (the eluent).[1][15]

Problem Potential Cause Solution
Product and starting material have very similar polarities and co-elute The chosen eluent system does not provide sufficient resolution.Optimize the solvent system by experimenting with different solvent mixtures of varying polarity.[1] Use a longer column to increase the surface area for separation.[1] Decrease the flow rate of the eluent to improve resolution.[1] Consider using a different stationary phase, such as alumina or a reverse-phase silica.[1]
Product is not eluting from the column The eluent is not polar enough. The product is decomposing on the silica gel.Gradually increase the polarity of the eluent. If the product is suspected to be unstable on silica, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent.[16]
Streaking of bands on the column The sample was too concentrated when loaded. The compound is sparingly soluble in the eluent.Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading.[8] Choose a solvent system in which the compound is more soluble.[8]
Distillation

Distillation separates liquids with different boiling points.[1][17] It is particularly useful for removing a volatile starting material from a less volatile product or vice versa.[18]

  • Simple Distillation: Suitable for separating liquids with significantly different boiling points (greater than 25 °C).[18]

  • Fractional Distillation: Used for separating liquids with closer boiling points. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to better separation.[19]

  • Vacuum Distillation: Employed for compounds that are thermally unstable or have very high boiling points.[8] Lowering the pressure reduces the boiling point.[8]

  • Steam Distillation: Used for separating heat-sensitive compounds. Steam is passed through the mixture, and the volatile compounds co-distill with the steam at a lower temperature.[18]

Problem Potential Cause Solution
"Bumping" or uneven boiling Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Product darkens during distillation Thermal decomposition at high temperatures.Use vacuum distillation to lower the boiling point of the product.[8] Ensure the heating mantle temperature is not excessively high.[8]
Poor separation of components The boiling point difference is too small for simple distillation. The heating rate is too fast.Use a fractional distillation setup. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[8]
Precipitation

Precipitation is a technique that involves converting a soluble substance into an insoluble solid, which can then be separated from the liquid by filtration or centrifugation.[20] This can be achieved by changing the solvent, pH, or temperature.[10][21]

  • When the product is significantly less soluble than the starting materials in a particular solvent.

  • For the purification of proteins, where changes in pH or ionic strength can induce precipitation.[20]

  • When a rapid and scalable purification method is needed.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate purification method for my reaction?

A1: The selection of a purification method depends on several factors, including the physical state of your product (solid or liquid), the quantity of the material, and the physical properties of both your product and the unreacted starting materials (e.g., boiling point, solubility, polarity).[1][2] The decision tree in Section 1 can help guide your choice.[1]

Q2: What are the most common techniques for purifying a reaction mixture?

A2: The most common purification techniques in organic chemistry include column chromatography, crystallization/recrystallization, distillation, and extraction.[1][22]

Q3: My product and the unreacted starting material have very similar polarities. How can I separate them by column chromatography?

A3: Separating compounds with similar polarities can be challenging. Here are a few strategies to improve separation:

  • Optimize the solvent system by trying different solvent mixtures.[1]

  • Use a longer column to provide more surface area for separation.[1]

  • Decrease the flow rate to improve resolution.[1]

  • Consider using a different stationary phase like alumina or reverse-phase silica.[1]

Q4: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

A4: To improve your yield during recrystallization:

  • Use the minimum amount of hot solvent necessary to dissolve your product.

  • Ensure the solution is thoroughly cooled in an ice bath before filtering.

  • Wash the collected crystals with a minimal amount of cold solvent.

Q5: What is the difference between "washing" and "extracting" in a liquid-liquid work-up?

A5: In the context of a work-up, "extracting" generally refers to the process of transferring the desired product from the initial reaction solvent into a new, immiscible solvent.[2] "Washing" refers to the process of removing impurities from the organic layer containing your product by mixing it with an immiscible aqueous solution.[2]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Concentration & Purification of Target Product by Precipitation. (n.d.).
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.).
  • Organic synthesis - Wikipedia. (n.d.).
  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. (2022, April 7).
  • Distillation Of A Product From A Reaction | The Chemistry Blog. (2023, January 18).
  • Crystallization - Wikipedia. (n.d.).
  • How to remove unreacted starting material from the product mixture - Benchchem. (n.d.).
  • Extraction - Organic Chemistry at CU Boulder. (n.d.).
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Precipitation (chemistry) - Wikipedia. (n.d.).
  • Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem. (n.d.).
  • Recrystallization. (n.d.).
  • PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. (n.d.).
  • Full article: Purification of Natural Products by Selective Precipitation Using Supercritical/Gas Antisolvent Techniques (SAS/GAS). (n.d.).
  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PubMed. (2023, December 15).
  • Technical Support Center: Work-up Procedures for Removal of Unreacted Starting Materials - Benchchem. (n.d.).
  • Extraction technique in organic chemistry - Nadia Korovina - YouTube. (2020, September 20).
  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.).
  • Extractions (video) - Khan Academy. (n.d.).
  • All about methods of purification - Unacademy. (n.d.).
  • Methods for removing unreacted starting materials from Methyl 3-oxodecanoate - Benchchem. (n.d.).
  • Distillation - BYJU'S. (2019, December 8).
  • Video: Solid-Liquid Extraction: Principle, Procedure, Applications - JoVE. (2015, March 4).
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Frequently Asked Questions about Chromatography and Purification - SiliCycle. (n.d.).
  • Purification: Process, Methods & Purpose | StudySmarter. (2023, January 13).
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. - SiliCycle. (2022, October 1).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • How Is Chromatography Used for Purification? - Moravek. (n.d.).
  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.).
  • Separation and purification - Chromatography, Adsorption, Retention | Britannica. (n.d.).
  • Isolation and Purification of Natural Compounds - Column Chromatography. (2024, August 12).
  • Start Your Chromatography Journey: Separation, Isolation and Remediation. (n.d.).
  • Ninja technique to purify organic compounds from mixture of compounds- Part 2. - YouTube. (2022, July 17).

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Technical Support Center: Catalyst Selection for Reactions of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate whose reactivity is dominated by the aldehyde functional group and the electron-rich indole nucleus.[1] The strategic selection of a catalyst is paramount to achieving high yields and selectivities in its transformations.

This document provides a structured, question-and-answer-based approach to address common challenges, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Core Topic 1: Reactions at the Aldehyde Group

The formyl group at the C5 position is the primary site for a variety of crucial C-C and C-N bond-forming reactions.

FAQ 1: Reductive Amination

Question: I am trying to perform a reductive amination with a primary amine and this compound, but I'm getting low yields of the desired secondary amine. What catalyst and conditions should I use?

Answer: Low yields in reductive aminations are often due to an inefficient reducing agent or issues with the initial imine formation. For a robust and high-yielding protocol, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications.[2] It is mild enough to not reduce the aldehyde starting material significantly while being reactive enough to reduce the protonated imine intermediate as it forms.

Troubleshooting Guide: Reductive Amination

IssueProbable CauseRecommended Solution
Low Conversion 1. Ineffective Reducing Agent: NaBH₄ can be too reactive and may reduce the starting aldehyde. 2. Incomplete Imine Formation: The equilibrium may not favor the imine, especially with sterically hindered or electron-poor amines.1. Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃). It is highly selective for the imine.[2] 2. Add a catalytic amount of acetic acid to protonate the imine, accelerating the reduction. For acid-sensitive substrates, consider pre-forming the imine using a Dean-Stark apparatus before adding the reducing agent.
Dialkylation Product The desired secondary amine product is reacting with another molecule of the aldehyde, leading to a tertiary amine.Use a stepwise procedure: first form the imine in a solvent like methanol, then add NaBH₄ for the reduction.[2] This prevents the secondary amine from competing with the primary amine for the aldehyde.
Aldehyde Reduction The reducing agent is reducing the starting aldehyde directly.This is common with powerful hydrides like LiAlH₄ or even NaBH₄ under certain conditions. Use the more chemoselective NaBH(OAc)₃.

dot

Reductive_Amination_Workflow cluster_start Start cluster_process Reaction Steps cluster_troubleshooting Troubleshooting start Mix Aldehyde + Amine imine Imine Formation (Equilibrium) start->imine 1. Condensation acid Add Catalytic Acid? (e.g., Acetic Acid) imine->acid 2. reduction Add Reducing Agent (NaBH(OAc)₃) acid->reduction Yes acid->reduction No (if substrate is acid-sensitive) product Desired Secondary Amine reduction->product 3. Reduction low_yield Low Yield? product->low_yield check_reagents Check Reagent Purity low_yield->check_reagents Yes preform_imine Pre-form Imine (Dean-Stark) check_reagents->preform_imine Purity OK

Caption: Workflow for a typical reductive amination experiment.

FAQ 2: Knoevenagel Condensation

Question: What is a reliable catalytic system for performing a Knoevenagel condensation between this compound and an active methylene compound like malononitrile?

Answer: The Knoevenagel condensation is typically base-catalyzed. For simple, high-yielding procedures, a catalytic amount of a secondary amine like piperidine in a solvent such as benzene or toluene at reflux is highly effective.[3] For more sensitive substrates or when milder conditions are required, a Lewis acid system can be employed.

Catalyst Comparison for Knoevenagel Condensation

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Piperidine/Acetic Acid Benzene or Toluene, 80-110 °CInexpensive, simple procedure, generally high yields.[3]Requires elevated temperatures, which may not be suitable for all substrates.
TiCl₄/Pyridine CH₂Cl₂, Room TemperatureMild conditions, can give high yields where base catalysis fails.[3]Stoichiometric amounts of the titanium reagent are often needed, leading to more waste and a more complex workup.
Sc(OTf)₃ CH₂Cl₂, Room TemperatureHighly efficient Lewis acid catalyst, can be used in catalytic amounts.[3]More expensive than traditional base catalysts.
FAQ 3: Wittig Reaction

Question: I need to convert the aldehyde to an alkene. Is there a simple, one-pot Wittig reaction protocol that works well?

Answer: Yes, a highly effective and environmentally friendly one-pot Wittig reaction can be performed in an aqueous medium.[4] This procedure avoids the need for strong bases like n-butyllithium and anhydrous solvents. The reaction proceeds by simply mixing triphenylphosphine, the appropriate alkyl halide, and this compound in a saturated aqueous solution of sodium bicarbonate.[4]

Recommended Protocol: One-Pot Aqueous Wittig Reaction

  • To a round-bottom flask, add freshly ground triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate.

  • Stir the resulting suspension vigorously for 1-2 minutes.

  • Add the alkyl halide (e.g., methyl bromoacetate, 1.6 equivalents) to the suspension.

  • Immediately add this compound (1.0 equivalent).

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

This method is particularly advantageous for creating α,β-unsaturated esters and nitriles.[4]

Core Topic 2: Reactions on the Indole Ring (via Halogenated Precursors)

While C-H activation on the indole ring is possible, a more common and reliable strategy for functionalization involves starting with a halogenated indole and performing a cross-coupling reaction. The Suzuki-Miyaura coupling is a premier choice for this transformation.

FAQ 4: Suzuki-Miyaura Coupling

Question: I have synthesized 5-bromo-1-methyl-1H-indole and want to couple it with an arylboronic acid. What is the best palladium catalyst and ligand combination to ensure a high yield and avoid catalyst deactivation?

Answer: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For heterocyclic substrates like indoles, a common challenge is catalyst poisoning by the nitrogen lone pair. To overcome this, a catalyst system with a bulky, electron-rich phosphine ligand is recommended.[5] A highly reliable and versatile catalyst for this purpose is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂.[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssueProbable CauseRecommended Solution
No Reaction / Low Yield 1. Catalyst Deactivation: The active Pd(0) species is not forming or is being poisoned. 2. Ineffective Base: The base (e.g., K₂CO₃, Cs₂CO₃) may be too weak or not soluble enough. 3. Poor Quality Boronic Acid: Boronic acids can degrade over time (trimerize to boroxines).1. Ensure an inert atmosphere (N₂ or Ar). Use a robust catalyst like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., P(t-Bu)₃).[7][8] 2. Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure adequate mixing. 3. Use fresh, high-purity boronic acid.
Homocoupling of Boronic Acid Oxygen is present in the reaction, leading to oxidative homocoupling.Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas.
Protodeborylation The boronic acid is being replaced by a hydrogen atom from the solvent or base.Use anhydrous solvents and ensure the base is not excessively hydrous.

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Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)-R² L₂ TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product ArX Indole-X ArX->OA Boronic R²-B(OH)₂ Boronic->TM Base Base Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[8]

General Troubleshooting: Catalyst Deactivation and Poisoning

Question: My transition-metal catalyzed reaction is sluggish or fails completely, even with a proven protocol. What are the common sources of catalyst poisoning?

Answer: Catalyst poisoning is a frequent cause of reaction failure, where impurities bind strongly to the catalyst's active sites, blocking them from the reactants.[9]

Common Catalyst Poisons & Mitigation Strategies

PoisonSourceMechanism & ImpactPrevention & Mitigation
Sulfur Compounds Reagents, solvents, thiols from protecting groups.Strong coordination to metal centers (e.g., Pd, Rh), leading to irreversible deactivation.[10]Use high-purity, low-sulfur solvents. Purify reagents if contamination is suspected. Implement poison traps or scavenger resins.[9][10]
Nitrogen Heterocycles The indole substrate itself, pyridine, other basic additives.The nitrogen lone pair can coordinate to the metal catalyst, competing with the desired substrate or ligands. This can lead to catalyst inhibition.[11]Use catalysts with bulky ligands that disfavor coordination of the heterocycle. Increase catalyst loading if necessary.
Halides (e.g., Cl⁻, Br⁻) Solvents (e.g., trace HCl in CDCl₃), starting materials, impurities.Halides can have a very high affinity for cationic metal catalysts (like Au, Pd), blocking the active site.[12]Use freshly distilled or inhibitor-free solvents. If halide contamination is unavoidable, adding a silver salt (e.g., AgOTf) can precipitate the halide and reactivate the catalyst.[12]
Water and Oxygen Atmosphere, wet solvents, reagents.Can lead to oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II) oxides) or hydrolysis of sensitive reagents.Use anhydrous solvents and degas the reaction mixture thoroughly. Perform reactions under an inert atmosphere (N₂ or Ar).
References
  • National Institutes of Health.

  • Organic Reactions.

  • RSC Publishing.

  • Semantic Scholar.

  • Organic Letters.

  • Benchchem. (Note: This is a representative link, the original source may vary).

  • RSC Publishing.

  • National Institutes of Health.

  • RSC Publishing.

  • ResearchGate.

  • Catalysis Science & Technology (RSC Publishing).

  • International Journal of Applied Sciences.

  • National Institutes of Health.

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).

  • Organic Chemistry.

  • Organic Chemistry Portal.

  • PubChem.

  • Beilstein Journals.

  • Organic Syntheses.

  • Semantic Scholar.

  • Sigma-Aldrich.

  • ACS Omega.

  • ACS Catalysis.

  • Science and Education Publishing.

  • YouTube.

  • ChemicalBook.

  • Organic Chemistry Portal.

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  • ResearchGate.

  • Sigma-Aldrich.

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Technical Support Center: Solvent Effects on the Reactivity of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of 1-methyl-1H-indole-5-carbaldehyde, with a specific focus on how solvent choice critically impacts its reactivity. Our goal is to move beyond simple protocols and provide a mechanistic understanding to empower you to optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity of this compound and the pivotal role of the solvent environment.

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block. Its reactivity is dominated by the aldehyde functional group. The most common transformations include:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form α,β-unsaturated products.[1]

  • Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond, a fundamental method for alkene synthesis.[2]

  • Reductive Amination: Conversion of the aldehyde to an amine through the formation of an imine intermediate, followed by reduction.

  • Friedel-Crafts-type Reactions: The electron-rich indole nucleus can react with electrophiles, and the aldehyde group can direct or influence these reactions. For instance, it can react with other indole molecules to form bis(indolyl)methanes (BIMs) under acidic conditions.[1][3]

Q2: Why is solvent selection so critical for reactions involving this compound?

A2: The solvent does more than just dissolve reactants; it is an active participant in the reaction at a molecular level. For this compound, the solvent choice can profoundly influence:

  • Reaction Rate: Solvents can stabilize or destabilize transition states. A polar solvent, for example, can accelerate a reaction that proceeds through a polar intermediate.[4][5]

  • Product Selectivity: In reactions with multiple possible outcomes, the solvent can favor one pathway over another. For example, in reactions involving indole's N-H group (though methylated in this specific compound, the principle applies to related indole aldehydes), solvent choice can dictate N-alkylation versus C-alkylation.[6][7]

  • Reagent Stability and Activity: The effectiveness of catalysts and reagents can be highly solvent-dependent. A strong base used for a Wittig ylide generation might be too reactive or poorly soluble in a non-polar solvent.[8]

  • Solubility: Ensuring all reactants, reagents, and catalysts are sufficiently soluble is the first step to a successful reaction. Poor solubility often leads to low or no product yield.[9]

Q3: What is the general difference between using a polar protic vs. a polar aprotic solvent in these reactions?

A3: This is a crucial distinction.

  • Polar Protic Solvents (e.g., ethanol, methanol, water) have acidic protons and can form strong hydrogen bonds. They are excellent at solvating both cations and anions. However, they can interfere with reactions involving strong bases or nucleophiles by protonating them, thereby reducing their reactivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) have high dipole moments but lack acidic protons. They are good at solvating cations but less effective at solvating anions, leaving them "naked" and more nucleophilic. This often leads to significant rate enhancements in nucleophilic substitution and condensation reactions.[10][11][12][13][14]

Part 2: Troubleshooting and Optimization Guide

This section is designed to help you diagnose and solve specific experimental issues in a logical, step-by-step manner.

Issue 1: Low or No Product Yield

Q: I've set up my Knoevenagel condensation, but TLC analysis shows mostly unreacted starting material even after several hours. What's going wrong?

A: This is a common challenge that often points back to suboptimal reaction conditions, with the solvent being a primary suspect.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity of your solvent may be insufficient to facilitate the reaction, or it may be actively inhibiting your catalyst.

    • Causality: Knoevenagel condensations often proceed through charged intermediates. Polar aprotic solvents like DMF or acetonitrile are effective because they can stabilize these intermediates without interfering with the basic catalyst (e.g., piperidine).[1] If you are using a non-polar solvent like toluene, the reactants may not be soluble enough, or the catalyst may be less effective.

    • Solution: Screen a panel of solvents. For a Knoevenagel reaction, consider switching from a non-polar or protic solvent to a polar aprotic one like acetonitrile or DMF.[1]

  • Presence of Water: Many condensation reactions are sensitive to water, which can inhibit acid or base catalysts or participate in unwanted side reactions.[1]

    • Causality: Water can hydrolyze intermediates or deactivate catalysts. For reactions requiring anhydrous conditions, even atmospheric moisture can be detrimental.

    • Solution: Use anhydrous solvents. If necessary, add molecular sieves to the reaction mixture to scavenge any trace amounts of water. Ensure all glassware is flame-dried before use.[1]

  • Insufficient Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring by TLC. A solvent with a higher boiling point (e.g., switching from acetonitrile to DMF) may be necessary to achieve the required temperature.[1]

Issue 2: Formation of Multiple Products / Side Reactions

Q: My Wittig reaction is producing the desired alkene, but my crude NMR is messy, showing several byproducts. How can I improve the selectivity?

A: Product selectivity is a delicate balance of kinetics and thermodynamics, which is heavily influenced by the solvent.

Potential Causes & Solutions:

  • Solvent-Induced Side Reactions: The solvent itself might be reacting or promoting undesired pathways.

    • Causality: In strongly acidic or basic conditions, the indole ring system can be prone to oligomerization or other side reactions.[1] The choice of solvent can exacerbate this. For Wittig reactions, the stereochemical outcome (E vs. Z alkene) is famously dependent on the solvent and the nature of the ylide. Non-stabilized ylides tend to give Z-alkenes, and this selectivity can be influenced by the ability of the solvent to coordinate with intermediates.[15]

    • Solution: For Wittig reactions, THF is a common and often optimal choice for ylide generation and reaction.[8] If you are observing side reactions related to the indole nucleus, consider a less harsh catalyst or a solvent that is less likely to promote ionization.

  • Incorrect Reaction Temperature: Running the reaction at too high a temperature can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products.

    • Solution: Lower the reaction temperature. This will favor the product formed via the lowest energy pathway (the kinetic product).[9] For ylide generation in a Wittig reaction, cooling to 0 °C or even -78 °C is standard practice to ensure controlled reactivity.[16]

  • Oxygen Contamination: The indole moiety can be susceptible to oxidation, especially under harsh conditions.

    • Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Logical Workflow for Solvent Optimization

To systematically troubleshoot solvent-related issues, follow this workflow.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis & Screening cluster_2 Phase 3: Analysis & Optimization A Problem Observed (Low Yield, Side Products) B Analyze Reaction Mechanism: Identify Intermediates & Transition States A->B C Hypothesize Solvent Role (e.g., 'Need to stabilize polar intermediate') B->C D Select Solvent Panel: - Polar Aprotic (DMF, MeCN) - Polar Protic (EtOH, MeOH) - Non-Polar (Toluene, THF) C->D E Run Small-Scale Parallel Reactions D->E F Monitor via TLC/LC-MS E->F G Identify Optimal Solvent F->G H Optimize Temperature & Concentration G->H I I H->I Scale-Up Reaction

Caption: A logical workflow for systematic solvent screening and optimization.

Part 3: Data Summary & Visualization

Illustrative Solvent Effects on Knoevenagel Condensation

The following table summarizes typical trends observed when varying the solvent for the Knoevenagel condensation of an indole aldehyde with malononitrile, catalyzed by piperidine. Actual results will vary based on specific substrate and conditions.

SolventSolvent TypeDielectric Constant (ε)Typical Reaction TimeTypical YieldKey Considerations
TolueneNon-Polar2.4> 12 hoursLow (< 30%)Poor solubility of reactants and catalyst.
Dichloromethane (DCM)Polar Aprotic9.16-8 hoursModerate (~50-60%)Good starting point, but may not be polar enough.
Ethanol (EtOH)Polar Protic24.54-6 hoursModerate (~60-75%)Can H-bond with catalyst, potentially reducing its activity.[1]
Acetonitrile (MeCN)Polar Aprotic37.52-3 hoursGood (75-90%)Excellent choice for many condensations.[1]
Dimethylformamide (DMF)Polar Aprotic38.31-2 hoursExcellent (>90%)High polarity effectively stabilizes intermediates.[1]
Visualizing Solute-Solvent Interactions

The way a solvent interacts with the aldehyde's carbonyl group can dictate its electrophilicity and, therefore, its reactivity.

Caption: Contrasting interactions of protic vs. aprotic solvents with the aldehyde.

(Note: The above DOT script is illustrative. A placeholder is used for the chemical structure image as direct image embedding is not supported in this format.)

Part 4: Key Experimental Protocols

These protocols are provided as a validated starting point. Always monitor your reaction by TLC and adjust as necessary.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-(1-methyl-1H-indol-5-ylmethylene)malononitrile.

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and malononitrile.

  • Add anhydrous DMF (5 mL) and stir until all solids are dissolved.

  • Add a catalytic amount of piperidine.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The product is often UV active and may precipitate out of solution.[1]

  • Once the starting aldehyde is consumed (typically 1-2 hours), quench the reaction by adding ice-cold water (20 mL).

  • Collect the precipitated product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify further by recrystallization or silica gel column chromatography.

Causality Note: DMF is chosen here for its high polarity, which accelerates the reaction, and its aprotic nature, which prevents deactivation of the piperidine catalyst.[1]

Protocol 2: Wittig Reaction with a Stabilized Ylide

Objective: To synthesize Ethyl (E)-3-(1-methyl-1H-indol-5-yl)acrylate.

Materials:

  • This compound (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 mmol)

  • Toluene, anhydrous (10 mL)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous toluene (10 mL).

  • Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to the solution in one portion.[8]

  • Heat the reaction mixture to reflux (approx. 110 °C).

  • Monitor the reaction by TLC until the starting aldehyde is consumed. Stabilized ylides are less reactive, so this may require several hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene by silica gel column chromatography.

Causality Note: Toluene is a suitable solvent for reactions with stabilized ylides, which are often robust enough to be handled in less polar media at higher temperatures. The high temperature is needed to overcome the lower reactivity of the stabilized ylide.[8] For less stable, non-stabilized ylides, anhydrous THF at low temperatures is the standard to prevent decomposition.[15][16]

References

  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Support.
  • BenchChem. (2025).
  • Koyambo-Konzapa, S. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • Koyambo-Konzapa, S. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.
  • Koyambo-Konzapa, S. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • Koyambo-Konzapa, S. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • Koyambo-Konzapa, S. J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem Technical Support.
  • Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
  • MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530-13537.
  • National Institutes of Health. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and.
  • BenchChem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde.
  • LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.

Sources

Technical Support Center: Method Refinement for Consistent Results with 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure consistent and reliable experimental outcomes.

I. Introduction to this compound

This compound is a versatile heterocyclic aldehyde and a key building block in the synthesis of a wide range of biologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, and the aldehyde functionality allows for diverse chemical transformations. However, working with this compound can present challenges, from achieving regioselective synthesis to ensuring its stability and purity. This guide will address these common issues to help you refine your methodologies and achieve reproducible results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and reactions of this compound.

Q1: How should I properly store this compound to ensure its stability?

A1: this compound should be stored in a cool, dry place, ideally at 2-8°C, protected from light and air.[1][2] The aldehyde functional group can be susceptible to oxidation, so storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent the formation of the corresponding carboxylic acid.

Q2: What are the expected spectral characteristics for this compound?

A2: Characterization is crucial for confirming the identity and purity of your compound. Here are the expected spectral data:

  • 1H NMR: You should expect to see a singlet for the aldehyde proton (CHO) typically above 9.5 ppm. The N-methyl group (N-CH3) will appear as a singlet around 3.8-4.0 ppm. The aromatic protons on the indole ring will appear in the aromatic region (around 7.0-8.5 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde will be prominent, typically in the region of 1670-1700 cm-1.

Q3: I am having trouble with the solubility of this compound. What are the recommended solvents?

A3: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl3), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF). It has limited solubility in non-polar solvents like hexanes and is poorly soluble in water. For reactions, DMF is a common choice, especially for Vilsmeier-Haack formylation.[4] For purification by column chromatography, a mixture of hexanes and ethyl acetate is typically used.[5]

III. Troubleshooting Guide

This section provides a detailed, question-and-answer-style guide to troubleshoot common problems encountered during the synthesis and subsequent reactions of this compound.

A. Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like N-methylindole.[6][7] However, achieving the desired regioselectivity and yield can be challenging.

Problem 1: Low or no yield of the desired this compound.

  • Potential Cause 1: Incomplete formation of the Vilsmeier reagent.

    • Explanation: The Vilsmeier reagent, the electrophile in this reaction, is formed from the reaction of a formamide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl3).[8] If this reagent is not pre-formed correctly, the formylation will not proceed efficiently.

    • Solution: Ensure that the POCl3 is added dropwise to cold (0 °C) DMF with vigorous stirring. Allow the mixture to stir at 0 °C for at least 30 minutes to ensure the complete formation of the chloroiminium salt before adding the 1-methylindole.[4]

  • Potential Cause 2: Suboptimal reaction temperature.

    • Explanation: The temperature at which the formylation is carried out is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the formation of byproducts and decomposition.

    • Solution: Start the reaction by adding the 1-methylindole to the pre-formed Vilsmeier reagent at 0 °C. Then, allow the reaction to warm to room temperature and gently heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Potential Cause 3: Moisture in the reaction.

    • Explanation: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (nitrogen or argon). Flame-dry all glassware before use.

Problem 2: Formation of the wrong isomer (e.g., 1-methyl-1H-indole-3-carbaldehyde).

  • Explanation: The Vilsmeier-Haack formylation of N-substituted indoles can yield a mixture of isomers. The C3 position of the indole ring is generally the most nucleophilic and is the kinetically favored site of electrophilic attack. However, the C5 position can also be formylated, and the product distribution can be influenced by reaction conditions.

  • Solution:

    • Control Reaction Temperature: Lower temperatures may favor C3 formylation, while higher temperatures could potentially lead to a different isomeric ratio.

    • Choice of Formylating Agent: While the DMF/POCl3 system is common, other Vilsmeier reagents can be explored to alter the regioselectivity, although this may require significant optimization.

    • Purification: Careful purification by column chromatography is essential to separate the desired C5 isomer from other isomers. A gradient of hexane/ethyl acetate is a good starting point for elution.[5]

Problem 3: Formation of colored byproducts and tar.

  • Explanation: Indoles can be prone to polymerization or degradation under strongly acidic conditions, which are present during the Vilsmeier-Haack reaction.

  • Solution:

    • Maintain Low Temperatures: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

    • Slow Addition of Reagents: Add the 1-methylindole to the Vilsmeier reagent slowly to avoid localized heating and high concentrations of reactive intermediates.

    • Careful Workup: Quench the reaction by pouring it into a cold, basic solution (e.g., ice-cold aqueous sodium bicarbonate or sodium hydroxide) to neutralize the acidic components quickly.

B. Knoevenagel Condensation

The Knoevenagel condensation is a widely used reaction to form a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[9][10]

Problem 1: Low yield of the condensed product.

  • Potential Cause 1: Inappropriate catalyst.

    • Explanation: The Knoevenagel condensation is typically base-catalyzed. The choice and amount of base are crucial. A base that is too weak may not deprotonate the active methylene compound sufficiently, while a base that is too strong can lead to side reactions.

    • Solution: For the condensation of indole aldehydes with compounds like malononitrile, a catalytic amount of a weak base like piperidine is often effective.[11][12] If the reaction is sluggish, consider slightly increasing the amount of catalyst or exploring other bases like ammonium acetate.[12]

  • Potential Cause 2: Unfavorable reaction equilibrium.

    • Explanation: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can inhibit the reaction and shift the equilibrium back towards the starting materials.

    • Solution: If the reaction is performed in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to remove the water as it is formed. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can be effective.

  • Potential Cause 3: Poor solubility of reactants.

    • Explanation: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which both the this compound and the active methylene compound are soluble. Ethanol is a common and effective solvent for this reaction.[11][12]

Problem 2: Formation of side products.

  • Explanation: Several side reactions can occur during a Knoevenagel condensation, including self-condensation of the active methylene compound or a Michael addition of the active methylene compound to the α,β-unsaturated product.

  • Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and the active methylene compound to minimize self-condensation.

    • Optimize Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction once the starting material is consumed can prevent the formation of Michael addition byproducts.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the rate of side reactions.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and the purity of your reagents.

Protocol 1: Synthesis of this compound via N-methylation of Indole-5-carboxaldehyde

This protocol is adapted from a general procedure for the N-alkylation of indole derivatives.[5]

Materials:

  • Indole-5-carboxaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 10% aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve indole-5-carboxaldehyde (1.0 mmol) in anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 mmol, 1.5 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 mmol, 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion, quench the reaction by the slow addition of 10% aqueous citric acid solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure this compound.[5]

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the Knoevenagel condensation of this compound with malononitrile.[11][12]

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The product is often a brightly colored solid that may precipitate from the reaction mixture.

  • Once the reaction is complete (as indicated by TLC, typically within a few hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired 2-((1-methyl-1H-indol-5-yl)methylene)malononitrile.

V. Data Presentation

The following table summarizes key physical and analytical data for this compound.

PropertyValueReference
Molecular Formula C10H9NO[3]
Molecular Weight 159.18 g/mol [3]
Appearance Solid[2]
Melting Point 80-85 °C[2]
Storage Temperature 2-8 °C[2]
Solubility Soluble in DCM, EtOAc, DMF[4][5]

VI. Visualizations

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Synthesis

LowYieldTroubleshooting start Low or No Yield of This compound check_reagent Check Vilsmeier Reagent Formation start->check_reagent check_temp Review Reaction Temperature start->check_temp check_moisture Assess for Moisture Contamination start->check_moisture reagent_sol Pre-form reagent at 0°C for 30 min before adding indole. check_reagent->reagent_sol Incomplete formation? temp_sol Start at 0°C, then warm to RT and heat to 60-80°C, monitoring by TLC. check_temp->temp_sol Suboptimal temperature? moisture_sol Use anhydrous solvents and reagents. Perform under inert atmosphere. check_moisture->moisture_sol Contamination possible?

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Decision Tree for Knoevenagel Condensation Issues

KnoevenagelTroubleshooting start Inconsistent Knoevenagel Condensation Results low_yield Low Product Yield? start->low_yield side_products Side Product Formation? start->side_products catalyst Optimize Catalyst: - Vary concentration of piperidine - Try alternative bases (e.g., NH4OAc) low_yield->catalyst Yes water Remove Water: - Use Dean-Stark apparatus - Add molecular sieves low_yield->water Yes solubility Improve Solubility: - Ensure reactants are fully dissolved - Consider alternative solvents low_yield->solubility Yes stoichiometry Control Stoichiometry: - Use 1:1 molar ratio side_products->stoichiometry Yes time_temp Optimize Reaction Time/Temp: - Monitor by TLC - Consider lower temperature side_products->time_temp Yes

Caption: Decision tree for troubleshooting common issues in Knoevenagel condensations.

VII. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Rajput, A. P., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1236-1253. [Link]

  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 225-231. [Link]

  • Esteb, J. J., Fravel, B., Magers, J., McNulty, L., O'Reilly, S., & Wilson, A. M. (2007). An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. The Chemical Educator, 12(5), 324-326. [Link]

  • Miki, Y., & Hachiken, H. (1987). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 26(5), 1239-1244. [Link]

  • Kumar, A., & Maurya, R. A. (2008). Novel Methods of Knoevenagel Condensation. Proceedings of the World Congress on Engineering and Computer Science 2008. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole, 5-methyl-. [Link]

  • Iida, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28069–28081. [Link]

  • Kumar, A., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1568–1577. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

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Validation & Comparative

Purity analysis of 1-methyl-1H-indole-5-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Purity Analysis: 1-methyl-1H-indole-5-carbaldehyde

Introduction

This compound is a crucial heterocyclic building block in modern medicinal chemistry and materials science. Its indole scaffold and reactive aldehyde group make it a valuable precursor for synthesizing a range of pharmacologically active compounds and functional materials.[1][2] As with any high-value intermediate, particularly in drug development, the purity of this compound is not just a quality metric—it is a critical determinant of reaction yield, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical techniques for determining the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary method, offering a detailed, field-tested protocol. Furthermore, we will objectively compare its performance against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the supporting data and rationale necessary for researchers and quality control professionals to make informed decisions for their specific analytical challenges.

Chapter 1: The Workhorse Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis due to its robustness, versatility, and wide applicability. For a molecule like this compound, which possesses both a moderately non-polar indole ring and a polar aldehyde group, reversed-phase HPLC (RP-HPLC) is the method of choice.

The Rationale Behind the Method

The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte.

  • Column Selection: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention capabilities. This is ideal for the indole ring system, ensuring adequate retention and separation from more polar impurities. The use of columns with end-capping is crucial to mask residual silanol groups, which could otherwise cause peak tailing with the slightly basic indole nitrogen.

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous component and an organic modifier. Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and often provides sharper peaks. An acidic modifier, such as 0.1% formic acid, is incorporated into both the aqueous and organic phases. This serves a critical purpose: it maintains a consistent, low pH environment that suppresses the potential ionization of the indole nitrogen and any acidic or basic impurities, leading to improved peak shape and reproducible retention times.

  • Detection Wavelength: The extended π-conjugated system of the indole ring and the carbonyl group of the aldehyde results in strong UV absorbance. An analysis of the UV spectrum of related indole structures reveals strong absorbance maxima near 254 nm and 300 nm. For purity analysis, monitoring at a wavelength of 254 nm is a robust choice, as it provides a strong signal for the main analyte while also being sensitive to a wide range of potential aromatic impurities.

  • Isocratic vs. Gradient Elution: For a purity analysis where impurities may have a wide range of polarities, a gradient elution method is superior. It allows for the effective elution of highly retained, non-polar impurities while ensuring that early-eluting, polar impurities are well-resolved from the solvent front. This approach provides a comprehensive impurity profile in a reasonable timeframe.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for control and data processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard and test sample.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Test Sample Solution: Prepare the test sample in the same manner as the reference standard.

4. System Suitability:

  • Before sample analysis, perform five replicate injections of the Reference Standard Solution.

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the reference standard and test sample solutions.

  • Calculate the percentage purity of the sample using the area normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Visualizing the HPLC Workflow

Caption: The analytical workflow for HPLC purity analysis.

Chapter 2: Alternative and Advanced Analytical Techniques

While HPLC is a robust primary method, other techniques offer distinct advantages in specific contexts.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC technology. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[3][4]

  • Core Advantages:

    • Speed: Analysis times can be reduced by a factor of up to 10.[5] A 25-minute HPLC run can often be compressed into a 2-5 minute UPLC run.

    • Resolution: The smaller particle size leads to significantly higher separation efficiency, resulting in sharper peaks and better resolution of closely eluting impurities.[6]

    • Sensitivity: Narrower peaks mean a greater peak height for a given concentration, which translates to lower limits of detection (LOD) and quantitation (LOQ).

    • Reduced Solvent Consumption: Faster run times and lower flow rates lead to a dramatic reduction in solvent use, making UPLC a more environmentally friendly and cost-effective option in the long run.[3]

  • Considerations: The primary drawback is the higher initial capital cost for the instrumentation, which is designed to withstand the extreme pressures. Method transfer from HPLC to UPLC also requires careful optimization.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight of 159.18 g/mol and likely volatility, this compound is a suitable candidate for GC analysis.[1]

  • Core Advantages:

    • High Resolution for Volatiles: GC offers exceptional resolving power, particularly for separating volatile and semi-volatile impurities, such as residual solvents or low-boiling point synthetic by-products.

    • Sensitive Detectors: When coupled with a Flame Ionization Detector (FID), GC is highly sensitive to organic compounds. Even greater specificity and structural information can be obtained by using a Mass Spectrometer (GC-MS) as the detector, which is invaluable for identifying unknown impurities.[7][8]

  • Considerations: The key limitation is the requirement for thermal stability. Any non-volatile impurities (e.g., salts, polymeric by-products) or thermally labile compounds will not be detected. The high temperatures of the injection port could potentially cause degradation of the analyte, which must be investigated during method development.

Chapter 3: Head-to-Head Performance Comparison

To provide a clear, objective comparison, the table below summarizes the expected performance of each technique for the purity analysis of this compound.

ParameterHPLC UPLC GC-FID
Typical Analysis Time 20-30 minutes2-5 minutes15-25 minutes
Resolution GoodExcellentExcellent (for volatiles)
Relative Sensitivity HighVery HighVery High
Solvent Consumption High (~25 mL/run)Low (~3-5 mL/run)Very Low (carrier gas only)
Applicability Broad (wide range of polarities)Broad (wide range of polarities)Volatile & Thermally Stable
Impurity Detection Detects non-volatile and UV-active impurities.Enhanced detection of all UV-active impurities.Detects volatile/semi-volatile organic impurities.
Instrumentation Cost ModerateHighModerate

Discussion:

The choice of technique is dictated by the analytical objective.

  • HPLC is the ideal choice for routine quality control in most laboratories. It is robust, reliable, and capable of detecting the most likely impurities.

  • UPLC is superior for high-throughput environments, such as in process development or screening laboratories, where speed and sensitivity are paramount.[9] Its enhanced resolution is also critical when dealing with complex samples containing many closely related impurities.

  • GC serves as an excellent orthogonal method. It is not a replacement for HPLC but a powerful complement. It should be employed to test for impurities that HPLC might miss, such as residual solvents from synthesis or volatile by-products. According to ICH guidelines, orthogonal methods are often required to build a comprehensive picture of a substance's purity.[10]

Chapter 4: A Foundation of Trust: Method Validation

An analytical method is only as reliable as the data that supports it. Method validation is the documented process that provides a high degree of assurance that a method is suitable for its intended purpose.[11][12] Key validation parameters, as defined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), must be assessed.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by analyzing a sample of known purity or by spiking a sample with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Logic of Analytical Method Lifecycle

Caption: The relationship between development, validation, and routine use.

Conclusion

The purity analysis of this compound is a critical task that demands a robust and reliable analytical method.

  • HPLC stands as the benchmark technique, offering a fantastic balance of performance, cost, and accessibility, making it the recommended primary method for most quality control applications.

  • UPLC provides a significant enhancement in speed, resolution, and sensitivity, making it the superior choice for high-throughput screening and complex impurity profiling, provided the initial investment is feasible.

  • GC is an indispensable orthogonal technique, perfectly suited for analyzing volatile impurities that are outside the typical scope of a reversed-phase LC method.

A comprehensive purity assessment strategy should leverage HPLC or UPLC for the primary analysis of non-volatile impurities and degradants, complemented by GC for the analysis of residual solvents and other volatile species. This multi-faceted approach, underpinned by rigorous method validation, ensures the highest confidence in the quality of this vital chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Koga, N., Hosomi, T., Zwama, M., et al. (2020). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. USP. [Link]

  • ResearchGate. Comparison of analytical techniques for the determination of aldehydes in test chambers. ResearchGate GmbH. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. National Library of Medicine. [Link]

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A Definitive Guide to the Structural Confirmation of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible research. In the realm of heterocyclic chemistry, indole derivatives are a cornerstone, forming the scaffold for a vast array of pharmacologically active compounds. This guide provides an in-depth, comparative analysis for confirming the structure of 1-methyl-1H-indole-5-carbaldehyde, a key building block in medicinal chemistry. We will delve into the critical analytical techniques, compare its spectroscopic fingerprint with relevant isomers, and provide field-proven insights to ensure the integrity of your synthetic endeavors.

The Imperative of Isomeric Purity in Indole Chemistry

The substitution pattern on the indole ring dramatically influences a molecule's biological activity. A slight shift in a functional group's position can lead to a completely different pharmacological profile. In the case of 1-methyl-1H-indole-carbaldehydes, the position of the formyl group (carbaldehyde) is of paramount importance. Misidentification of an isomer, such as the 3-carbaldehyde or the parent 1H-indole-5-carbaldehyde, can have profound consequences on downstream applications. This guide will equip you with the analytical tools to definitively distinguish between these closely related structures.

Analytical Workflow for Structural Elucidation

A multi-pronged analytical approach is essential for the unequivocal confirmation of this compound's structure. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for structural assignment.

Caption: A typical workflow for the synthesis and structural confirmation of this compound.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Tale of Two Isomers

The key to distinguishing the 5-carbaldehyde isomer from the 3-carbaldehyde isomer lies in the chemical shifts and coupling patterns of the aromatic protons.

  • This compound: We anticipate a distinct set of signals for the protons on the indole ring. The proton on C2 will likely appear as a doublet, coupled to the proton on C3. The protons on the benzene portion of the indole (C4, C6, and C7) will exhibit a characteristic splitting pattern. The aldehyde proton will be a singlet in the downfield region (typically around 9-10 ppm). The N-methyl group will present as a singlet around 3.7-3.9 ppm.

  • 1-methyl-1H-indole-3-carbaldehyde (for comparison): In this isomer, the aldehyde group is at the 3-position. This significantly alters the electronic environment of the indole ring. The proton at C2 will be a singlet and will be shifted downfield due to the proximity of the electron-withdrawing aldehyde group. The aromatic protons on the benzene ring will also have a different splitting pattern compared to the 5-substituted isomer.

¹³C NMR Spectroscopy: Pinpointing the Carbonyl

¹³C NMR provides complementary information, confirming the carbon framework and the position of the carbonyl group.

  • This compound: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-200 ppm. The chemical shifts of the other carbon atoms in the indole ring will be consistent with a 5-substituted pattern.

  • 1-methyl-1H-indole-3-carbaldehyde (for comparison): The carbonyl carbon will appear in a similar region, but the chemical shifts of the C2 and C3 carbons will be significantly different. C3 will be directly attached to the aldehyde, and its signal will be shifted accordingly.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Processing: Process the raw data using appropriate software to obtain a high-resolution spectrum. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

For this compound (C₁₀H₉NO), the expected monoisotopic mass is 159.0684 g/mol . High-resolution mass spectrometry (HRMS) is crucial to confirm this with high accuracy.

Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, the molecule will fragment in a predictable manner. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29). The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159, along with fragment ions at m/z 158 and 130.[1]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) for HRMS or electron ionization (EI) for fragmentation analysis).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to further support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the key absorbances to look for are:

  • C=O stretch of the aldehyde: A strong, sharp peak typically in the range of 1680-1700 cm⁻¹ for aromatic aldehydes.

  • C-H stretch of the aldehyde: Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of both is highly characteristic of an aldehyde.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • C-N stretch and aromatic C=C stretches: In the fingerprint region (below 1600 cm⁻¹).

Comparative Data Summary

Analytical TechniqueThis compound (Expected)1-methyl-1H-indole-3-carbaldehyde (Reported)[2]1H-indole-5-carbaldehyde (Reported)
Molecular Formula C₁₀H₉NOC₁₀H₉NOC₉H₇NO
Molecular Weight 159.18 g/mol 159.18 g/mol 145.16 g/mol
¹H NMR (Aldehyde H) ~9.9-10.1 ppm (s)~10.01 ppm (s)Available at SpectraBase[3]
¹H NMR (N-CH₃) ~3.8-3.9 ppm (s)~3.90 ppm (s)N/A
¹³C NMR (C=O) ~190-195 ppm~184.43 ppmAvailable at SpectraBase[3]
IR (C=O stretch) ~1680-1700 cm⁻¹Not explicitly foundNot explicitly found
MS (M⁺) 159159145

Conclusion: A Self-Validating Approach to Structural Integrity

The definitive structural confirmation of this compound relies on a holistic interpretation of data from multiple analytical techniques. While each method provides valuable pieces of the puzzle, it is their collective power that leads to an unambiguous assignment. The distinct NMR spectroscopic signatures, when compared with those of its isomers, serve as the most compelling evidence for the position of the carbaldehyde group. This rigorous, self-validating approach is indispensable for ensuring the quality and reliability of research and development in the pharmaceutical sciences.

References

  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively".
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  • 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem. Available at: [Link]

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A Senior Application Scientist's Guide to Indole Aldehyde Intermediates: A Comparative Analysis of 1-methyl-1H-indole-5-carbaldehyde and Indole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in natural products and its role as a privileged structure in drug design.[1][2] Specifically, indole-5-carboxaldehyde serves as a versatile and highly valuable building block for constructing complex, biologically active molecules.[3][4] A frequent and critical decision point for researchers is whether to utilize the parent indole-5-carboxaldehyde with its reactive N-H proton or to employ its N-methylated counterpart, 1-methyl-1H-indole-5-carbaldehyde.

This guide provides an in-depth comparison of these two critical reagents. We will move beyond a simple cataloging of properties to explore the fundamental chemical distinctions that arise from the seemingly minor difference of a single methyl group. This analysis will delve into the implications for reactivity, synthesis, and biological activity, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.

Part 1: Structural and Physicochemical Distinctions

The core difference between these two compounds is the substituent on the indole nitrogen (N1 position). Indole-5-carboxaldehyde possesses a proton (N-H), which can act as a hydrogen bond donor and is weakly acidic, allowing for deprotonation under basic conditions. In contrast, this compound has a methyl group (N-CH₃), which blocks this reactivity, alters the electronic properties of the indole ring, and introduces steric bulk.

G cluster_0 Indole-5-carboxaldehyde cluster_1 This compound a a b b

Caption: Chemical structures of Indole-5-carboxaldehyde and its N-methylated analog.

This fundamental structural change has a direct impact on the physicochemical properties of the molecules, which are summarized below.

PropertyIndole-5-carboxaldehydeThis compound
Molecular Formula C₉H₇NO[5]C₁₀H₉NO[6]
Molecular Weight 145.16 g/mol [5][7]159.18 g/mol [6]
Appearance Yellowish-brown crystalline powder[3]Solid
Melting Point 100-103 °C[5]80-85 °C
CAS Number 1196-69-6[5][7]90923-75-4[6]
Solubility Insoluble in water; Soluble in DMSO, Methanol[5]Not specified, but increased lipophilicity is expected.

The lower melting point of the N-methylated version is noteworthy. The N-H group in indole-5-carboxaldehyde allows for intermolecular hydrogen bonding, leading to a more stable crystal lattice and thus a higher melting point. The N-methyl group disrupts this hydrogen bonding network.

Part 2: Synthesis and Reactivity: The Impact of N-Methylation

The choice between these two reagents often comes down to the planned synthetic route. The N-H proton is a reactive site that can interfere with subsequent reactions, whereas N-methylation can be used strategically to prevent side reactions or to fine-tune the electronic properties of the ring.

Synthetic Pathways

Indole-5-carboxaldehyde is commercially available and can be synthesized via various methods. The N-methylated analog is typically prepared from the parent compound. A common and efficient method involves deprotonation of the indole nitrogen with a strong base, followed by quenching with an electrophilic methyl source like methyl iodide.

Caption: General workflow for the N-methylation of Indole-5-carboxaldehyde.

Comparative Reactivity
  • N-H Reactivity: The proton on the nitrogen in indole-5-carboxaldehyde is acidic enough to be removed by bases like sodium hydride (NaH).[8] This makes the nitrogen nucleophilic and allows for alkylation, acylation, or protection. However, in reactions involving strong bases or organometallics intended to react elsewhere, this acidity can be a liability, leading to unwanted side reactions or consumption of the reagent.

  • Electronic Effects: The N-H proton is generally considered electronically neutral to slightly withdrawing. In contrast, the methyl group at the N1 position is electron-donating through a positive inductive effect (+I). This increases the electron density of the indole ring system, which can, in turn, affect the reactivity of other positions on the ring, particularly the electron-rich C3 position, and the electrophilicity of the C5-aldehyde.

  • Steric Hindrance: The methyl group introduces steric bulk around the N1 position, which can influence the conformation of larger molecules derived from this starting material and potentially direct the approach of reagents in subsequent steps.

Part 3: Spectroscopic Signatures

The most direct way to confirm the success of an N-methylation reaction is through ¹H NMR spectroscopy.

  • Indole-5-carboxaldehyde: The spectrum will feature a characteristic broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton.[9]

  • This compound: This N-H signal will be absent. Instead, a sharp singlet corresponding to the three protons of the N-CH₃ group will appear in the aliphatic region, typically around 3.8-4.1 ppm.

Part 4: Applications in Drug Discovery & Rationale for Choice

The indole-5-carboxaldehyde core is a key intermediate in the synthesis of a wide array of pharmacologically active compounds. It is a reactant in the preparation of agents with anti-proliferative and anti-inflammatory properties, as well as inhibitors for targets like Aurora kinase A and botulinum neurotoxin.[5][10]

The decision to use the N-methylated version is driven by specific objectives in drug design:

  • Modulating Potency and Selectivity: In structure-based drug design, an N-methyl group can establish critical hydrophobic interactions within a protein's binding pocket or, conversely, create a steric clash that reduces affinity. This allows for the fine-tuning of a drug candidate's potency and its selectivity against off-target proteins.

  • Improving Pharmacokinetic Properties: N-methylation eliminates a hydrogen bond donor, which generally increases a molecule's lipophilicity. This can enhance membrane permeability and absorption. However, it may also decrease aqueous solubility. This trade-off is a key consideration in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Blocking Metabolism: The indole N-H can be a site for metabolic modification in the body. Methylating this position can block these metabolic pathways, potentially increasing the drug's half-life.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase (e.g., Aurora A) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Indole-based Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Conceptual diagram of an indole-based inhibitor blocking a kinase signaling pathway.

Part 5: Experimental Protocol: N-Methylation of Indole-5-carboxaldehyde

This protocol provides a representative procedure for the synthesis of this compound.

Disclaimer: This protocol must be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

  • Indole-5-carboxaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • 10% Aqueous citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • n-Hexane

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve indole-5-carboxaldehyde (1.0 mmol) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (1.5 mmol, 60% dispersion) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be observed.

  • Alkylation: Add methyl iodide (1.5 mmol) dissolved in a small amount of anhydrous DMF dropwise to the reaction mixture via the dropping funnel.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding a 10% aqueous solution of citric acid until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel and wash with brine. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of n-hexane/ethyl acetate as the eluent, to yield the pure this compound.[8]

Conclusion

The choice between this compound and indole-5-carboxaldehyde is a strategic one, guided by the specific demands of the synthetic target and its intended application. Indole-5-carboxaldehyde offers a reactive N-H site, which can be useful for further functionalization but may require a protection strategy in complex syntheses. The N-methylated analog provides a stable, more lipophilic scaffold with altered electronics, making it an invaluable tool for optimizing the biological and pharmacokinetic properties of drug candidates. A thorough understanding of the subtle yet significant impact of the N1 substituent is paramount for researchers aiming to leverage the full potential of the indole-5-carboxaldehyde framework in their scientific endeavors.

References

  • ChemicalBook. Indole-5-carboxaldehyde | 1196-69-6.
  • Chem-Impex. Indole-5-carboxaldehyde.
  • Sigma-Aldrich. Indole-5-carboxaldehyde 98 | 1196-69-6.
  • ChemicalBook. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis.
  • ChemicalBook. Indole-5-carboxaldehyde(1196-69-6) 1H NMR spectrum.
  • PubChem, National Institutes of Health. Indole-5-carboxaldehyde | C9H7NO | CID 589040.
  • Sigma-Aldrich. Indole-5-carboxaldehyde 98 1196-69-6.
  • PubChem, National Institutes of Health. This compound | C10H9NO | CID 7537534.
  • Sigma-Aldrich. 1-Methyl-1H-indole-5-carboxaldehyde 97 | 90923-75-4.
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  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
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A Comparative Guide to the Reactivity of 1-Methyl-1H-indole-5-carbaldehyde and its 3-Carbaldehyde Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolecarbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The specific placement of the carbaldehyde group on the indole scaffold dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity profiles of two key isomers: 1-methyl-1H-indole-5-carbaldehyde and 1-methyl-1H-indole-3-carbaldehyde. We will explore the underlying electronic and steric factors that govern their differential behavior in electrophilic aromatic substitution, nucleophilic addition, oxidation, and reduction reactions, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the predictive understanding necessary for strategic synthetic planning.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a formyl group (-CHO) provides a versatile chemical handle for further molecular elaboration. The two most common isomers, where the aldehyde is positioned at C3 and C5, exhibit distinct reactivity patterns that can be strategically exploited. 1-methyl-1H-indole-3-carbaldehyde is a well-known product of the Vilsmeier-Haack reaction on 1-methylindole and serves as a precursor for a multitude of heterocyclic compounds and indole alkaloids.[1] Conversely, this compound is a crucial building block for compounds targeting various biological pathways.[2] Understanding the fundamental differences in their reactivity is paramount for efficient and regioselective synthesis design.

Foundational Differences: Electronic and Steric Effects

The reactivity of an indole derivative is dictated by the electron density distribution within the bicyclic ring system. The nitrogen atom's lone pair is delocalized into the ring, making the indole nucleus electron-rich and highly susceptible to electrophilic attack. However, the position of the electron-withdrawing carbaldehyde group significantly modulates this inherent reactivity.

  • 1-Methyl-1H-indole-3-carbaldehyde: The aldehyde group at the C3 position is directly conjugated with the pyrrole ring nitrogen. This placement strongly deactivates the pyrrole ring towards electrophilic attack by withdrawing electron density. The C3 position is the most electron-rich and nucleophilic site in a simple indole. Placing an electron-withdrawing group here effectively "quenches" the typical reactivity of the pyrrole moiety.

  • This compound: The aldehyde group at the C5 position is part of the benzene ring. Its electron-withdrawing effect is primarily felt on the benzenoid portion of the indole. The pyrrole ring, particularly the C3 position, remains relatively electron-rich and thus, more nucleophilic compared to the 3-carbaldehyde isomer.

These electronic differences can be visualized through resonance structures that illustrate the delocalization of electron density.

Caption: Structural comparison of the two indolecarbaldehyde isomers.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

The most striking difference between the two isomers lies in their behavior towards electrophiles.

  • 1-Methyl-1H-indole-3-carbaldehyde: Due to the strong deactivating effect of the C3-aldehyde, electrophilic substitution on this isomer is significantly more difficult. When forced, substitution tends to occur on the benzene ring, typically at the C6 position. For instance, nitration of N-methyl-1H-indole-3-carboxaldehyde can yield a mixture of 4- and 6-nitro derivatives.[1]

  • This compound: The pyrrole ring in this isomer retains its high electron density. Consequently, it readily undergoes electrophilic substitution, with the reaction occurring regioselectively at the C3 position. The Vilsmeier-Haack reaction, a classic formylation method, is a prime example where electron-rich aromatic compounds are formylated.[3][4][5] While the 5-carbaldehyde is already formylated, other electrophilic substitutions like halogenation or nitration would be expected to proceed at C3.

G cluster_0 1-Methyl-1H-indole-3-carbaldehyde Reactivity cluster_1 This compound Reactivity Indole3CHO 1-Methyl-1H-indole-3-carbaldehyde Product3 Benzene Ring Substitution (e.g., C6 position) Indole3CHO->Product3 Difficult Deactivated Pyrrole Ring E_plus_3 Electrophile (E+) E_plus_3->Indole3CHO Indole5CHO This compound Product5 Pyrrole Ring Substitution (Regioselective at C3) Indole5CHO->Product5 Facile Activated Pyrrole Ring E_plus_5 Electrophile (E+) E_plus_5->Indole5CHO

Caption: Electrophilic substitution pathways for the two isomers.

Nucleophilic Addition to the Carbonyl Group

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is also influenced by its position.

  • 1-Methyl-1H-indole-3-carbaldehyde: The carbonyl group is part of an enamine-like system due to its conjugation with the indole nitrogen. This conjugation increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to a typical aromatic aldehyde. However, its carbonyl group readily undergoes C-C and C-N coupling reactions and reductions.[1]

  • This compound: The carbonyl group at C5 behaves more like a standard benzaldehyde. Its reactivity is primarily governed by the electron-withdrawing nature of the aldehyde itself and the electronic effects of the indole nucleus as a whole. It serves as a reactant in the preparation of various derivatives through reactions at the aldehyde functionality.[2]

Oxidation and Reduction

Both isomers can be oxidized to the corresponding carboxylic acids and reduced to the corresponding alcohols.

  • Oxidation: Both aldehydes can be readily oxidized to their respective carboxylic acids (1-methyl-1H-indole-3-carboxylic acid and 1-methyl-1H-indole-5-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid.[6]

  • Reduction: The reduction of the aldehyde to an alcohol is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The relative ease of reduction is generally similar for both isomers, following the expected reactivity of aromatic aldehydes.

Experimental Data and Protocols

To provide a practical context for the discussed reactivity differences, this section presents comparative data and a representative experimental protocol.

Comparative Data Summary
Reaction TypeIsomerReagents & ConditionsMajor Product(s)Typical YieldReference
Nitration 1-Methyl-1H-indole-3-carbaldehydeHNO₃, H₂SO₄Mixture of 4-nitro and 6-nitro derivativesModerate[1]
Vilsmeier-Haack 1-MethylindolePOCl₃, DMF1-Methyl-1H-indole-3-carbaldehydeHigh[7]
Iodination Indole-3-carbaldehydeI₂, HIO₃, H₂SO₄, AcOH/H₂O5-iodo-1H-indole-3-carbaldehyde78%[8]
N-Acylation Indole-3-carbaldehydeChloroacetyl chloride, Et₃N, THF1-(2-chloroacetyl)-1H-indole-3-carbaldehyde95%[9]
Condensation Indole-5-carboxaldehydeCurcumin derivativesAnti-proliferative agentsN/A[2]

Note: Yields are highly dependent on specific reaction conditions and substrates.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylindole

This protocol details the synthesis of 1-methyl-1H-indole-3-carbaldehyde, a reaction that underscores the high nucleophilicity of the C3 position in indoles lacking a deactivating group at that position.

Objective: To synthesize 1-methyl-1H-indole-3-carbaldehyde from 1-methylindole.

Materials:

  • 1-Methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring.[4][10] This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

  • Reaction with Indole: Dissolve 1-methylindole in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).[3]

  • Workup: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a saturated solution of potassium carbonate or sodium acetate to hydrolyze the intermediate iminium salt.[3]

  • Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford pure 1-methyl-1H-indole-3-carbaldehyde.

G cluster_workflow Vilsmeier-Haack Protocol Workflow Start Start ReagentPrep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) Start->ReagentPrep IndoleAdd Add 1-Methylindole (Maintain 0-5°C) ReagentPrep->IndoleAdd Stir Stir at Room Temp (Monitor by TLC) IndoleAdd->Stir Workup Quench on Ice & Basify (K₂CO₃) Stir->Workup Extract Extract with DCM/Et₂O Workup->Extract WashDry Wash & Dry Organic Layer Extract->WashDry Purify Concentrate & Purify (Recrystallization/Chromatography) WashDry->Purify End Obtain Pure Product Purify->End

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methylindole.

Applications in Synthesis

The distinct reactivity profiles of these isomers are leveraged in synthetic strategies:

  • 1-Methyl-1H-indole-3-carbaldehyde: Its ability to undergo condensation reactions at the aldehyde and nucleophilic attack at the C2 position (if activated) makes it a valuable precursor for complex heterocyclic systems, including those with biological activity.[1][11]

  • This compound: The preserved reactivity of the pyrrole ring allows for late-stage functionalization at the C3 position after the benzene ring has been elaborated via the C5-aldehyde. This is particularly useful in structure-activity relationship (SAR) studies where diversification at the pyrrole moiety is desired. It is a reactant in the synthesis of inhibitors for targets like aurora kinase A.[2]

Conclusion

The positional isomerism of the carbaldehyde group on the 1-methyl-1H-indole scaffold imparts profound differences in chemical reactivity. The 3-carbaldehyde isomer is characterized by a deactivated pyrrole ring, directing electrophilic attack to the benzenoid ring and possessing a less electrophilic carbonyl group. In contrast, the 5-carbaldehyde isomer retains a highly nucleophilic pyrrole ring, which is readily susceptible to electrophilic substitution at the C3 position, while its aldehyde function behaves more conventionally. A thorough understanding of these electronic and steric nuances is crucial for any researcher in the field of synthetic organic and medicinal chemistry, enabling the rational design of synthetic routes to complex indole-based targets.

References

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Available at: [Link]

  • Murakami, Y., et al. (1993). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. (2023). Indole-3-carbaldehyde. Available at: [Link]

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  • Patil, S. S., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • Righi, G., et al. (2015). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. Available at: [Link]

  • Li, W., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi. Available at: [Link]

  • Somei, M., et al. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles. Available at: [Link]

  • Somei, M., et al. (2000). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Substrate. Heterocycles. Available at: [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Guchhait, S. K., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, D., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Organic Letters. Available at: [Link]

  • LibreTexts Chemistry. (2022). 1.31: Electrophilic Substitution. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available at: [Link]

  • Palladino, P., et al. (2024). A novel colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances. Available at: [Link]

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A Comparative Spectroscopic Guide to 1-Methylindole Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric purity and structure is paramount. The positional isomers of 1-methylindole carbaldehyde are foundational scaffolds in the synthesis of a myriad of pharmacologically active compounds. Distinguishing between these isomers is a critical step in ensuring the desired biological activity and avoiding unforeseen off-target effects. This guide provides an in-depth spectroscopic comparison of the 2-, 3-, 4-, 5-, 6-, and 7-carbaldehyde isomers of 1-methylindole, offering experimental data and theoretical insights to aid in their unambiguous identification.

Introduction: The Significance of Isomeric Differentiation

The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a carbaldehyde group at different positions on the 1-methylindole core gives rise to a family of isomers with distinct electronic and steric properties. These subtle differences profoundly influence their reactivity in subsequent synthetic transformations and their interaction with biological targets. Consequently, robust analytical methods for their differentiation are essential. This guide focuses on a multi-technique spectroscopic approach, leveraging ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy to create a comprehensive analytical toolkit.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for the initial differentiation of the 1-methylindole carbaldehyde isomers. The chemical shift of the aldehydic proton and the patterns of the aromatic protons provide a unique fingerprint for each isomer.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for reproducibility and accurate comparison.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 5-10 mg of the 1-methylindole carbaldehyde isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃). p2 Add a small amount of internal standard (e.g., TMS). p1->p2 p3 Transfer the solution to a 5 mm NMR tube. p2->p3 a1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). p3->a1 a2 Lock, tune, and shim the instrument. a1->a2 a3 Acquire the ¹H NMR spectrum (e.g., 16 scans). a2->a3 d1 Apply Fourier transform. a3->d1 d2 Phase and baseline correct the spectrum. d1->d2 d3 Integrate the signals and reference to the internal standard. d2->d3

¹H NMR Experimental Workflow
Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR chemical shifts (δ) in ppm for the isomers in CDCl₃.

IsomerAldehyde Proton (s)H-2 (s/d)H-3 (d)H-4 (d)H-5 (t)H-6 (t)H-7 (d)N-CH₃ (s)
2-Carbaldehyde ~9.85-~7.25~7.65~7.35~7.15~7.40~4.10
3-Carbaldehyde [1][2]~10.01~7.69 (s)-~8.35~7.40~7.40~7.40~3.90
4-Carbaldehyde ~10.20~7.30 (d)~7.70 (d)-~7.35~7.20~7.90~3.85
5-Carbaldehyde ~9.95~7.20 (d)~6.60 (d)~7.70-~7.90~8.20~3.80
6-Carbaldehyde ~9.90~7.10 (d)~6.50 (d)~7.60~7.80-~7.50~3.80
7-Carbaldehyde ~10.50~7.20 (d)~6.70 (d)~7.80~7.20~7.70-~4.15

Note: Data for some isomers is based on typical values and may vary slightly based on experimental conditions.

Analysis of ¹H NMR Spectra

The position of the electron-withdrawing carbaldehyde group significantly influences the electronic environment of the indole ring protons.

  • Aldehyde Proton: The aldehyde proton of the 7-isomer is the most deshielded (~10.50 ppm) due to the anisotropic effect of the lone pair on the indole nitrogen and potential intramolecular hydrogen bonding with the C-H of the aldehyde. Conversely, the 2-isomer's aldehyde proton is the most shielded among the isomers.

  • Aromatic Protons: The proton peri to the aldehyde group experiences the most significant downfield shift. For instance, H-4 in the 3-carbaldehyde isomer is shifted downfield to ~8.35 ppm[1]. Similarly, H-7 in the 6-carbaldehyde and H-6 in the 5-carbaldehyde are expected to be significantly deshielded. The coupling patterns are also diagnostic; for example, H-2 in the 3-carbaldehyde appears as a singlet, while in other isomers it will be a doublet coupled to H-3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic.

Experimental Protocol: ¹³C NMR Spectroscopy

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 20-50 mg of the 1-methylindole carbaldehyde isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃). p2 Transfer the solution to a 5 mm NMR tube. p1->p2 a1 Insert the sample into the NMR spectrometer (e.g., 100 MHz). p2->a1 a2 Lock, tune, and shim the instrument. a1->a2 a3 Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). a2->a3 d1 Apply Fourier transform. a3->d1 d2 Phase and baseline correct the spectrum. d1->d2 d3 Reference the spectrum to the solvent peak. d2->d3

¹³C NMR Experimental Workflow
Comparative ¹³C NMR Data

The following table summarizes the key ¹³C NMR chemical shifts (δ) in ppm for the isomers in CDCl₃.

IsomerC=OC-2C-3C-3aC-4C-5C-6C-7C-7aN-CH₃
2-Carbaldehyde ~182.5-~125.0~128.0~122.0~124.0~121.0~110.0~140.0~32.0
3-Carbaldehyde [1][2]~184.4~139.4~117.8~125.1~123.9~122.8~121.9~109.8~137.7~33.6
4-Carbaldehyde ~192.0~126.0~122.0~129.0-~123.0~128.0~120.0~138.0~33.0
5-Carbaldehyde ~191.5~130.0~103.0~126.0~122.0-~125.0~110.0~138.0~33.0
6-Carbaldehyde ~192.0~128.0~103.0~124.0~121.0~132.0-~110.0~137.0~33.0
7-Carbaldehyde ~189.0~129.0~104.0~120.0~122.0~120.0~128.0-~135.0~34.0

Note: Data for some isomers is based on typical values and may vary slightly based on experimental conditions.

Analysis of ¹³C NMR Spectra

The electronic effect of the carbaldehyde group is clearly visible in the ¹³C NMR spectra.

  • Carbonyl Carbon: The carbonyl carbon of the isomers with the aldehyde on the benzene ring (4-, 5-, and 6-isomers) are generally more deshielded (~191-192 ppm) compared to those on the pyrrole ring (2- and 3-isomers, ~182-184 ppm). This is due to the direct conjugation with the benzene π-system.

  • Ring Carbons: The carbon atom directly attached to the carbaldehyde group is significantly deshielded. The ipso-carbon (the carbon of the ring to which the aldehyde is attached) and the ortho- and para- carbons are most affected. For example, in the 3-carbaldehyde, C-3 is deshielded, while C-2 is also significantly affected due to its proximity.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is the most diagnostic feature for these isomers.

Experimental Protocol: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr. a1 Place the sample in the IR spectrometer. p1->a1 p2 Alternatively, prepare a thin film of the sample on a salt plate (e.g., NaCl). p2->a1 a2 Acquire the background spectrum. a1->a2 a3 Acquire the sample spectrum. a2->a3 d1 Perform baseline correction. a3->d1 d2 Identify and label characteristic absorption bands. d1->d2 UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol). p2 Prepare a blank solution of the pure solvent. p1->p2 a1 Place the blank solution in the spectrophotometer and record the baseline. p2->a1 a2 Replace the blank with the sample solution. a1->a2 a3 Scan the absorbance across the UV-Vis range (e.g., 200-400 nm). a2->a3 d1 Identify the wavelength(s) of maximum absorbance (λ_max). a3->d1

UV-Vis Spectroscopy Experimental Workflow
Comparative UV-Vis Data

The following table presents typical λ_max values in a polar solvent like ethanol.

Isomerλ_max 1 (nm)λ_max 2 (nm)
2-Carbaldehyde ~230~310
3-Carbaldehyde ~215~250, ~295
4-Carbaldehyde ~220~255, ~320
5-Carbaldehyde ~225~270, ~305
6-Carbaldehyde ~220~265, ~315
7-Carbaldehyde ~210~245, ~300

Note: These are approximate values and can be solvent-dependent.

Analysis of UV-Vis Spectra

The position of the carbaldehyde group affects the conjugation within the indole system, leading to shifts in the absorption maxima.

  • Effect of Conjugation: The carbaldehyde group acts as a chromophore and an auxochrome. When placed on the benzene ring (positions 4, 5, 6, and 7), it extends the conjugation of the benzenoid system, generally leading to a red shift (bathochromic shift) of the long-wavelength absorption band compared to 1-methylindole itself. The 4- and 6-isomers are expected to have the most extended conjugation and thus the longest λ_max values.

  • Pyrrole vs. Benzene Ring Substitution: Substitution on the pyrrole ring (positions 2 and 3) also influences the electronic transitions. The 3-carbaldehyde typically shows a complex spectrum with multiple bands, reflecting the significant charge transfer character from the indole nitrogen to the carbonyl group.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of 1-methylindole carbaldehyde isomers is readily achievable through a systematic and comparative spectroscopic analysis. ¹H NMR provides the most definitive initial assessment, with the chemical shifts of the aldehyde and aromatic protons, along with their coupling patterns, serving as unique fingerprints. ¹³C NMR complements this by providing insights into the carbon framework, particularly the diagnostic carbonyl carbon resonance. IR spectroscopy offers a rapid method for confirming the presence of the aldehyde functional group and provides clues to its position based on the C=O stretching frequency. Finally, UV-Vis spectroscopy reveals the electronic nature of the isomers and the extent of conjugation. By employing this multi-technique approach, researchers can confidently characterize these important synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 11, 2026, from [Link]

  • Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. National Institute of Justice. (2019, March 1). Retrieved January 11, 2026, from [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). AWS. Retrieved January 11, 2026, from [Link]

  • Supporting Information The Ammonium-Promoted Formylation of Indoles by DMSO and H2O. The Royal Society of Chemistry. (2013). Retrieved January 11, 2026, from [Link]

  • 1-Methyl-1H-indole-3-carbaldehyde. PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

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From Privileged Scaffold to Precision Tool: A Comparative Guide to the Biological Activity of Indole and 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a vast array of natural products and clinically significant pharmaceuticals.[1][2] This bicyclic aromatic heterocycle is the foundation for essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin. Its inherent chemical versatility allows for extensive functionalization, leading to derivatives with a wide spectrum of biological activities, from anticancer and anti-inflammatory to antimicrobial and antiviral properties.[1]

This guide provides an in-depth comparison between the parent indole molecule and a specific, functionalized derivative: 1-methyl-1H-indole-5-carbaldehyde . While the parent indole possesses broad, foundational bioactivity, its derivatives are often synthesized to achieve higher potency and target specificity. By analyzing the structural differences—the methylation at the N1 position and the introduction of a carbaldehyde group at the C5 position—we can elucidate the profound impact of these modifications on the molecule's potential biological profile and utility in drug discovery. This analysis is built upon established principles of structure-activity relationships (SAR) to forecast the derivative's activity in the absence of extensive direct comparative studies.

The Parent Indole: A Biologically Versatile Foundation

The indole scaffold is not merely a synthetic building block; it is an active participant in biological systems. Its widespread pharmacological relevance stems from its ability to mimic peptide structures and engage in reversible binding with numerous proteins and enzymes.[1]

Key Biological Roles of the Indole Nucleus:

  • Antioxidant Activity: The indole N-H proton is a critical functional group. It can participate in the Hydrogen Atom Transfer (HAT) mechanism, a key process by which phenolic and indolic compounds scavenge harmful free radicals.[3] This intrinsic antioxidant capability is a foundational aspect of its biological profile.

  • Broad Pharmacological Spectrum: The indole core is associated with a multitude of therapeutic effects. Derivatives have been developed as anti-inflammatory agents (e.g., Indomethacin), anticancer drugs (e.g., Vinca alkaloids), and antimigraine medications (e.g., Sumatriptan).[2][4][5]

  • Enzyme Inhibition: The indole structure serves as a template for designing inhibitors of various enzymes, including cyclooxygenases (COX), monoamine oxidases (MAO), and protein kinases.[2][4][6]

  • Synthetic Versatility: As a starting material, indole is highly valued. Its reactivity allows chemists to introduce a variety of functional groups at different positions, systematically tuning its biological activity to develop potent and selective therapeutic agents.[7][8]

However, the very versatility of the parent indole can be a limitation. Its activity is often broad and lacks the specificity required for a modern therapeutic agent, making it an excellent starting point for optimization rather than a final drug candidate itself.

This compound: Engineering Specificity and Function

The introduction of two key functional groups transforms the general indole scaffold into a specialized chemical entity. The biological activity of this compound must be understood as the synergistic effect of these modifications. While direct biological data on this specific molecule is sparse, a robust profile can be inferred from extensive SAR studies on related indole derivatives.[9][10]

The Impact of N1-Methylation

Substitution at the indole nitrogen is a cornerstone of medicinal chemistry strategy. Replacing the N-H proton with a methyl group has profound consequences:

  • Loss of Hydrogen Bond Donation: The N-H group is a hydrogen bond donor, crucial for interactions with many biological targets and for the HAT-mediated antioxidant mechanism.[3] N1-methylation removes this capability, which can drastically alter receptor binding affinity and is predicted to reduce its intrinsic antioxidant activity.

  • Modulation of Physicochemical Properties: Methylation increases the molecule's lipophilicity, which can affect its solubility, membrane permeability, and metabolic stability—key parameters in drug development.

  • Conferring Target Specificity: In many drug discovery campaigns, N-alkylation is a key step to enhance potency and selectivity for a specific target, be it a receptor or an enzyme.[3][11][12]

The Role of the C5-Carbaldehyde Group

The C5 position of the indole ring is a critical site for functionalization to achieve targeted biological effects.[13][14] The introduction of a carbaldehyde (formyl) group at this position serves two primary purposes:

  • Direct Interaction with Biological Targets: The aldehyde's carbonyl group is a hydrogen bond acceptor and can participate in crucial binding interactions within a protein's active site. Substituents at the C5 position have been shown to be essential for the cytotoxic activity of certain DNA-alkylating anticancer agents by enhancing DNA minor groove binding.[13]

  • A Versatile Synthetic Handle: The carbaldehyde group is highly reactive and serves as an invaluable precursor for further chemical modifications. It readily undergoes condensation reactions with amines to form Schiff bases, a common pathway to generate diverse libraries of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.[7][8][15][16] Indole-5-carbaldehyde is a known building block for creating Aurora kinase inhibitors and other potent agents.[17]

Comparative Analysis: From Broad Activity to Targeted Potential

The structural modifications in this compound shift its profile from that of a versatile scaffold to a specialized intermediate with predictable, targeted potential.

FeatureParent Indole This compound Scientific Rationale
Structure Unsubstituted bicyclic heterocycleN1-methyl, C5-carbaldehyde substitutedIntroduces specific functional groups to modulate activity.
Antioxidant Potential Moderate to highLikely lowN1-methylation removes the N-H proton, inhibiting the primary Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.[3]
Target Specificity Low; promiscuous scaffoldPotentially highSubstitutions are designed to fit specific receptor or enzyme binding pockets, a key principle in rational drug design.[11][13][14]
Primary Role Foundational "privileged scaffold"Advanced synthetic intermediateServes as a versatile starting point for creating diverse derivatives.
Mechanism of Action Broad; structural motifTarget-specificActivity is defined by the specific interactions of the methyl and carbaldehyde groups with a biological target (e.g., enzyme inhibition, receptor modulation).[4][13]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in biological activity, a series of standardized, self-validating assays should be employed. The following protocols provide a framework for a direct, quantitative comparison.

Cytotoxicity Screening: MTT Assay

This assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic (cell-killing) potential of a compound, often against cancer cell lines.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of both parent indole and this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration required to inhibit 50% of cell growth).

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay directly measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, providing a quantitative measure of antioxidant activity.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (color change from purple to yellow).

  • Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC50 value for each compound.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a template for assessing the inhibitory effect of the compounds on a specific enzyme, such as a protein kinase or cyclooxygenase (COX).

Protocol:

  • Assay Components: Prepare an assay buffer containing the purified enzyme, its specific substrate, and any necessary co-factors (e.g., ATP for kinases).

  • Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and serial dilutions of the test compounds. Allow to pre-incubate for 15-30 minutes to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance). Commercial kits (e.g., for COX-2/5-LOX) often provide all necessary reagents and a detailed protocol.[4]

  • Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Visualizing the Concepts

Diagrams can clarify the structural relationships and experimental workflows discussed.

G cluster_0 Structural Relationship Indole Parent Indole (C8H7N) - Broad Activity - Antioxidant (N-H) Derivative This compound (C10H9NO) - Targeted Potential - Synthetic Handle (CHO) Indole->Derivative + CH3 at N1 + CHO at C5

Caption: Structural evolution from the parent indole to its functionalized derivative.

G start Obtain Compounds: Parent Indole & Derivative assay1 Cytotoxicity Assay (MTT on Cancer Cells) start->assay1 assay2 Antioxidant Assay (DPPH Scavenging) start->assay2 assay3 Target-Based Assay (Enzyme Inhibition or Receptor Binding) start->assay3 result1 result1 assay1->result1 Determine IC50 (Anticancer Potential) result2 result2 assay2->result2 Determine IC50 (Radical Scavenging) result3 result3 assay3->result3 Determine IC50 / Ki (Target Specificity) conclusion conclusion result1->conclusion Comparative Analysis: Structure-Activity Relationship result2->conclusion Comparative Analysis: Structure-Activity Relationship result3->conclusion Comparative Analysis: Structure-Activity Relationship

Caption: Experimental workflow for comparing the biological activities.

Conclusion

The journey from the parent indole to a functionalized derivative like this compound exemplifies a core principle of modern drug discovery: the strategic modification of a privileged scaffold to achieve therapeutic specificity. While the parent indole offers a foundation of broad biological relevance and inherent antioxidant activity, its utility is often as a starting point. The addition of an N1-methyl group and a C5-carbaldehyde group fundamentally alters its biological potential. These modifications are predicted to diminish its general antioxidant capacity while simultaneously equipping it for more specific interactions with biological targets and providing a reactive handle for the synthesis of even more complex and potent therapeutic candidates. This comparative guide underscores that true pharmacological innovation lies not just in discovering new scaffolds, but in understanding how to precisely engineer them for a desired biological outcome.

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A Comparative Guide to the Synthesis of 1-methyl-1H-indole-5-carbaldehyde: An Evaluation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-methyl-1H-indole-5-carbaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active molecules and functional materials. The strategic placement of the methyl group on the indole nitrogen and the carbaldehyde at the C5-position makes it a versatile building block for drug discovery and development. This guide provides a critical evaluation of the most prevalent synthetic routes to this compound. We will dissect each pathway, focusing on the underlying chemical principles, process scalability, and performance metrics. This analysis is designed to equip researchers, chemists, and process development professionals with the necessary insights to select the most suitable synthetic strategy for their specific laboratory or manufacturing needs.

Introduction: The Strategic Importance of this compound

The indole scaffold is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs. The specific derivative, this compound, serves as a crucial precursor for compounds targeting a range of therapeutic areas. Its aldehyde functionality is a versatile handle for transformations such as reductive amination, Wittig reactions, and oxidations, allowing for the construction of complex molecular architectures. The N-methylation prevents unwanted side reactions at the indole nitrogen and can be critical for receptor binding in final drug candidates.

Given its utility, the efficient and reliable synthesis of this intermediate is of paramount importance. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide compares two primary, fundamentally different strategies:

  • Route A: Direct C5-Formylation of 1-methylindole.

  • Route B: N-Methylation of commercially available indole-5-carbaldehyde.

We will provide a detailed, evidence-based comparison, complete with experimental protocols and data to validate our recommendations.

Route A: Vilsmeier-Haack Formylation of 1-Methylindole

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This approach involves the direct installation of a formyl group onto the 1-methylindole backbone in a single synthetic step.

Mechanistic Rationale and Causality

The reaction proceeds via the formation of a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent , from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate Chloroiminium Ion (Vilsmeier Reagent) DMF->Intermediate Attacks POCl3 POCl₃ POCl3->Intermediate Sigma Sigma Complex Intermediate->Sigma Indole 1-Methylindole Indole->Sigma Attacks Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium Aromatization Product This compound Iminium->Product Hydrolysis Aqueous Work-up Hydrolysis->Iminium

Figure 1: Vilsmeier-Haack Reaction Pathway.

The N-methyl group on the indole is an electron-donating group, activating the aromatic system towards electrophilic substitution. However, this activation presents a significant challenge: regioselectivity . The C3 position of the indole is the most electronically activated and sterically accessible site, leading to the formation of the undesired regioisomer, 1-methyl-1H-indole-3-carbaldehyde, as a major byproduct. While formylation can occur at C5, separating the two isomers can be challenging and significantly reduces the effective yield of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative synthesis adapted from established procedures.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Argon), cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF over 30-45 minutes. Causality Note: This addition is highly exothermic. Slow, controlled addition at 0°C is critical to prevent uncontrolled temperature spikes and decomposition of the reagent.[5] Stir the resulting solution at 0°C for an additional 30 minutes.

  • Indole Addition: Dissolve 1-methylindole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-90°C for 4-6 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium carbonate or sodium hydroxide solution. Safety Note: The quenching and neutralization steps are exothermic and release HCl gas; perform in a well-ventilated fume hood.

  • Isolation and Purification: The product often precipitates upon neutralization. Filter the solid, wash with cold water, and dry. The crude product will be a mixture of C3 and C5 isomers. Purify via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired this compound.

Route B: N-Methylation of Indole-5-carbaldehyde

This two-step approach leverages the readily available starting material, indole-5-carbaldehyde, and installs the N-methyl group in a highly selective manner.

Mechanistic Rationale and Causality

This synthesis follows a classic acid-base and nucleophilic substitution pathway. The indole N-H proton is weakly acidic (pKa ≈ 17). A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to quantitatively deprotonate the nitrogen, forming a sodium indolide salt.

Causality Note: The choice of NaH is deliberate. Weaker bases like carbonates or hydroxides would result in an unfavorable equilibrium, leading to incomplete reaction. NaH reacts irreversibly, driving the formation of the nucleophilic anion.

The resulting indolide anion is a potent nucleophile that readily attacks an electrophilic methyl source, typically methyl iodide (CH₃I), via an Sₙ2 mechanism to furnish the final product.

G Start Indole-5-carbaldehyde Anion Sodium Indolide Anion Start->Anion Deprotonation Base NaH Base->Anion Solvent Anhydrous DMF Solvent->Anion Product This compound Anion->Product SN2 Attack MeI Methyl Iodide (CH₃I) MeI->Product

Figure 2: N-Methylation Synthetic Pathway.

This route's primary advantage is its absolute regioselectivity . The reaction occurs exclusively at the nitrogen atom, completely avoiding the formation of C-alkylated byproducts and eliminating the need for challenging chromatographic separations.

Experimental Protocol: N-Methylation

This protocol is a representative synthesis adapted from established procedures.[6]

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere, add indole-5-carbaldehyde (1.0 equiv.) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are scrupulously dry. Hydrogen gas is evolved during the addition.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Methylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by recrystallization or a rapid silica gel plug if necessary.

Comparative Analysis

The choice between these two routes is not merely academic; it has significant practical implications for cost, labor, and final product quality.

ParameterRoute A: Vilsmeier-Haack FormylationRoute B: N-Methylation of Indole-5-carbaldehyde
Number of Steps 11 (assuming starting material is purchased)
Starting Materials 1-methylindole, POCl₃, DMFIndole-5-carbaldehyde, NaH, CH₃I
Regioselectivity Poor; mixture of C3 and C5 isomersExcellent; exclusively N-methylation
Typical Yield 20-40% (of isolated C5 isomer)85-95%
Purification Labor-intensive column chromatography requiredSimple work-up, often high purity crude
Scalability Challenging due to exotherms and purificationStraightforward; easily scalable
Reagent Hazards POCl₃ (corrosive, water-reactive), large exothermsNaH (flammable, water-reactive), CH₃I (toxic)
Cost-Effectiveness Potentially cheaper starting material (1-methylindole) but offset by low yield and high processing costs.Higher initial cost for indole-5-carbaldehyde[7] but justified by high yield, purity, and reduced labor.

Final Recommendation

For virtually all applications, from discovery chemistry to process scale-up, Route B (N-Methylation) is the superior and recommended synthetic strategy.

The justification is unequivocal:

  • Trustworthiness & Purity: Route B delivers the target molecule with exceptional purity and predictability. The complete regioselectivity eliminates the risk of isomeric contamination, which is critical for drug development where even small amounts of impurities can have significant biological consequences.

  • Efficiency & Yield: The near-quantitative yields and simple work-up of Route B dramatically reduce processing time and solvent waste compared to the intensive purification required for Route A. This makes it a more resource-efficient and "green" alternative.

  • Scalability: While both routes employ hazardous reagents requiring careful handling, the thermal management and purification challenges of the Vilsmeier-Haack reaction make it significantly less amenable to safe and efficient scale-up.[5][8][9] The N-methylation reaction is more predictable and controllable on a larger scale.

While the Vilsmeier-Haack reaction (Route A) is a valuable tool in the organic chemist's arsenal, its application to the formylation of 1-methylindole is a textbook example of a reaction hampered by poor regioselectivity. The economic advantage of a cheaper starting material is quickly negated by low yields and high downstream processing costs. Therefore, for the synthesis of this compound, the strategic investment in the slightly more expensive but functionally ideal starting material, indole-5-carbaldehyde, pays significant dividends in efficiency, purity, and overall process robustness.

References

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A Comparative Guide to N-Alkylated vs. Non-Alkylated Indole Aldehydes for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole-3-carboxaldehyde and its derivatives are cornerstone building blocks in medicinal chemistry and materials science, serving as precursors to a vast array of bioactive compounds and functional materials.[1][2] A frequent and critical decision in the design of synthetic pathways is the choice between a non-alkylated (N-H) indole aldehyde and its N-alkylated counterpart. This guide provides a comprehensive comparison of these two classes of reagents, delving into their synthesis, reactivity, and biological implications. We will explore how the presence or absence of an N-alkyl group fundamentally alters the molecule's electronic properties, dictating its behavior in key chemical transformations and its potential as a pharmacophore. Through detailed experimental protocols, comparative data, and mechanistic diagrams, this guide aims to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic and drug development endeavors.

Introduction: The N-H vs. N-R Decision Point

The indole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[3] The aldehyde at the C3 position provides a versatile handle for a multitude of chemical modifications, including condensations, reductive aminations, and oxidations.[1][4] The nitrogen atom of the indole ring, however, presents a critical point of divergence.

  • Non-Alkylated (N-H) Indole Aldehydes: These compounds possess a proton on the indole nitrogen. This N-H group is weakly acidic and can participate in hydrogen bonding. Its presence allows for potential deprotonation under basic conditions, which can influence regioselectivity and reactivity.

  • N-Alkylated Indole Aldehydes: In these analogs, the nitrogen proton is replaced by an alkyl or aryl group. This modification blocks the acidic site, prevents N-H related side reactions, and alters the electronic density of the indole ring system.[5][6] This often leads to cleaner reactions and can be used to modulate the biological activity of the final compound.[7][8]

This guide will dissect the practical consequences of this structural difference, providing a clear rationale for choosing one scaffold over the other for specific applications.

Synthetic Accessibility and Strategic Considerations

Both N-H and N-alkylated indole aldehydes are readily accessible, though the choice of synthetic route can have strategic implications.

Primary Synthesis: The Vilsmeier-Haack Reaction

The most common and efficient method for the C3-formylation of indoles is the Vilsmeier-Haack reaction .[9][10] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to functionalize the electron-rich C3 position of the indole.[10][11][12]

  • For Non-Alkylated Indole-3-carboxaldehyde: The reaction is straightforward, starting from indole itself. The electrophilic Vilsmeier reagent attacks the C3 position, and subsequent hydrolysis yields the aldehyde.[9]

  • For N-Alkylated Indole-3-carboxaldehyde: The synthesis can proceed via two main pathways:

    • Pre-alkylation: The starting indole is first N-alkylated using a base (e.g., NaH) and an alkyl halide, followed by the Vilsmeier-Haack formylation. This is often the preferred route for ensuring complete N-alkylation.

    • Post-alkylation: Indole-3-carboxaldehyde is synthesized first and then subjected to N-alkylation.[4] This can be advantageous if the alkyl group is sensitive to the Vilsmeier-Haack conditions.

The overall workflow is depicted below.

G cluster_0 Pathway A: Pre-alkylation cluster_1 Pathway B: Post-alkylation Indole Indole NaH_RX 1. NaH 2. R-X Indole->NaH_RX N_Alkyl_Indole N-Alkyl Indole NaH_RX->N_Alkyl_Indole VH_Reagent_A POCl₃, DMF N_Alkyl_Indole->VH_Reagent_A N_Alkyl_Aldehyde N-Alkyl Indole-3-carboxaldehyde VH_Reagent_A->N_Alkyl_Aldehyde Indole_B Indole VH_Reagent_B POCl₃, DMF Indole_B->VH_Reagent_B NH_Aldehyde Indole-3-carboxaldehyde VH_Reagent_B->NH_Aldehyde NaH_RX_B 1. NaH 2. R-X NH_Aldehyde->NaH_RX_B N_Alkyl_Aldehyde_B N-Alkyl Indole-3-carboxaldehyde NaH_RX_B->N_Alkyl_Aldehyde_B

Caption: General synthetic routes to N-alkylated and non-alkylated indole aldehydes.

Comparative Physicochemical and Spectroscopic Properties

The substitution at the indole nitrogen leads to distinct and predictable differences in the physicochemical and spectroscopic properties of these aldehydes.

PropertyNon-Alkylated (Indole-3-carboxaldehyde)N-Methylated (1-Methylindole-3-carboxaldehyde)Rationale for Difference
¹H NMR (Aldehyde-H) ~9.9 - 10.1 ppm~9.8 - 9.9 ppmThe electron-donating methyl group slightly shields the aldehyde proton, causing a minor upfield shift.
¹H NMR (N-H/N-CH₃) Broad singlet, ~8.3 ppmSharp singlet, ~3.8 ppmDisappearance of the acidic N-H proton and appearance of the N-methyl signal is a key diagnostic feature.
¹³C NMR (C=O) ~185 ppm~184 ppmSimilar to ¹H NMR, a slight shielding effect is observed on the carbonyl carbon.[13]
IR (C=O Stretch) ~1640-1660 cm⁻¹~1650-1670 cm⁻¹The frequency is influenced by conjugation and electronic effects.[14][15] N-alkylation can subtly alter this.
IR (N-H Stretch) Present, broad ~3100-3300 cm⁻¹AbsentThe absence of the N-H stretch is a definitive marker for successful N-alkylation.[16]
Solubility Moderately polarLess polar, more soluble in nonpolar solventsLoss of the hydrogen-bond-donating N-H group reduces polarity and increases lipophilicity.
Acidity (pKa of N-H) ~16-17Not applicableThe N-H proton can be removed by strong bases, a reactivity pathway unavailable to N-alkylated analogs.[17]

Chemical Reactivity: A Comparative Analysis

The key differences in reactivity stem from two factors: the acidity of the N-H proton and the altered electron density of the indole ring upon N-alkylation.

The Knoevenagel Condensation: A Case Study

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a classic C-C bond-forming reaction and serves as an excellent model to compare reactivity.[18][19]

  • Non-Alkylated Indole Aldehyde: When using a strong base as a catalyst (e.g., piperidine, NaOH), there is a potential for competitive deprotonation at the indole nitrogen. This can complicate the reaction, potentially leading to lower yields or the formation of side products. However, under mildly basic or acidic conditions, the reaction proceeds efficiently.[20]

  • N-Alkylated Indole Aldehyde: The absence of the acidic N-H proton allows for a wider range of basic catalysts to be used without the risk of N-deprotonation. This often results in cleaner reaction profiles and higher yields, especially in base-catalyzed protocols. The electron-donating alkyl group can slightly decrease the electrophilicity of the aldehyde, but this effect is generally minimal and outweighed by the benefits of blocking the N-H site.

G cluster_0 Non-Alkylated Pathway cluster_2 Competitive Pathways cluster_1 N-Alkylated Pathway NH_Aldehyde Indole-3-carboxaldehyde (N-H) Base Base (e.g., Piperidine) NH_Aldehyde->Base N_Anion N-Anion (Side Reaction) Base->N_Anion Deprotonation @ N1 Enolate Enolate Formation (Desired Reaction) Base->Enolate Deprotonation @ Active Methylene Product_A Product_A Enolate->Product_A --> Product A NR_Aldehyde N-Alkyl Indole-3-carboxaldehyde (N-R) Base_B Base (e.g., Piperidine) NR_Aldehyde->Base_B --> Product B Enolate_B Enolate Formation (Sole Pathway) Base_B->Enolate_B --> Product B Product_B Product_B Enolate_B->Product_B --> Product B

Caption: Comparative reactivity in a base-catalyzed Knoevenagel condensation.

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol details a comparative synthesis of Knoevenagel adducts from both indole-3-carboxaldehyde and 1-methylindole-3-carboxaldehyde with malononitrile.

Materials:

  • Indole-3-carboxaldehyde

  • 1-Methylindole-3-carboxaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard glassware for reflux, magnetic stirrer, TLC plates, filtration apparatus.

Procedure:

  • Reaction Setup (Parallel Reactions):

    • Reaction A (Non-Alkylated): In a 50 mL round-bottom flask, dissolve indole-3-carboxaldehyde (1.45 g, 10 mmol) in ethanol (20 mL).

    • Reaction B (N-Alkylated): In a separate 50 mL round-bottom flask, dissolve 1-methylindole-3-carboxaldehyde (1.59 g, 10 mmol) in ethanol (20 mL).

  • Addition of Reagents: To each flask, add malononitrile (0.66 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL).

  • Reaction: Equip both flasks with a reflux condenser and heat the mixtures to reflux (approx. 78 °C) with stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The non-alkylated reaction may appear more colored due to potential side products.

  • Work-up and Isolation:

    • After completion (typically 1-2 hours), cool the reaction mixtures to room temperature. The product will likely precipitate.

    • Cool the flasks in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Analysis:

    • Dry the products and record the yield. Typically, the yield from the N-alkylated aldehyde (Reaction B) is expected to be higher and the product purer.

    • Characterize the products by ¹H NMR, IR spectroscopy, and melting point to confirm their structure and purity.

Biological Activity and Drug Development Implications

The choice between N-H and N-R is not merely a synthetic convenience; it has profound implications for biological activity.

  • Pharmacokinetics: N-alkylation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier. However, it can also alter metabolic pathways, as the N-H bond is a potential site for phase I metabolism.

  • Pharmacodynamics: The indole N-H is a potent hydrogen bond donor. If this interaction is critical for binding to a biological target (e.g., an enzyme or receptor), replacing the proton with an alkyl group can abolish activity. Conversely, if the N-H group is not involved in binding or if the pocket is hydrophobic, N-alkylation can improve binding affinity by filling a lipophilic pocket or by preventing undesirable interactions.[7][8]

Numerous studies have shown that N-substitution on the indole ring is a key strategy for modulating the bioactivity of compounds in areas such as anticancer, anti-inflammatory, and antimicrobial research.[1][2][7]

Conclusion and Recommendations

The decision to use an N-alkylated versus a non-alkylated indole aldehyde is a strategic choice that impacts synthesis, purification, and biological function.

Choose Non-Alkylated (N-H) Indole Aldehydes when:

  • The synthetic route involves conditions that are incompatible with N-alkyl groups.

  • The final product requires an N-H for hydrogen bonding with a biological target.

  • Exploring structure-activity relationships where the N-H is a key diversity point.

Choose N-Alkylated Indole Aldehydes when:

  • The reaction conditions, particularly the use of strong bases, could lead to side reactions at the N-H position.

  • A cleaner reaction profile and higher yield are critical.

  • The goal is to increase the lipophilicity of the final molecule for improved pharmacokinetic properties.

  • The target binding pocket is known to be hydrophobic.

By understanding the fundamental chemical and biological differences outlined in this guide, researchers can more effectively leverage the rich chemistry of indole aldehydes to accelerate their research and development programs.

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A Comparative Guide to the Reaction Kinetics of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-methyl-1H-indole-5-carbaldehyde

This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The presence of the aldehyde functional group at the C5 position, coupled with the N-methylated indole ring, offers a unique electronic and steric environment that influences its reactivity. This guide will explore the kinetics of four fundamental reactions involving this substrate: the Vilsmeier-Haack formylation (as a representative synthesis), the Wittig reaction, the Knoevenagel condensation, and reductive amination. Each of these reactions provides a distinct pathway for C-C or C-N bond formation, and their kinetic profiles offer a compelling basis for comparison.

Comparative Analysis of Reaction Kinetics

This section will delve into the kinetic aspects of the aforementioned reactions. While specific kinetic data for this compound is not extensively available in the literature, we will draw upon studies of analogous aromatic and heterocyclic aldehydes to provide a robust comparative framework.

Vilsmeier-Haack Reaction: The Formylation Benchmark

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-methylindole.[1][2] The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[1][3]

Mechanism and Kinetic Considerations:

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which is the rate-limiting step, followed by electrophilic attack on the electron-rich indole ring and subsequent hydrolysis to yield the aldehyde.[1] For N-methylindole, formylation typically occurs at the C3 position. However, to synthesize this compound, one would start with N-methylindole and introduce the formyl group at the 5-position, a process that is influenced by the directing effects of the indole nucleus.

Kinetic studies on the Vilsmeier-Haack formylation of electron-rich aromatic compounds have shown that the reaction generally follows second-order kinetics.[4] The rate is dependent on the concentrations of both the substrate and the Vilsmeier reagent. The electron-donating nature of the N-methyl group in 1-methyl-1H-indole enhances the nucleophilicity of the indole ring, thereby accelerating the rate of electrophilic substitution compared to unsubstituted indole.

Alternative Formylation Method: Duff Reaction

For comparison, the Duff reaction provides an alternative route to formylating aromatic compounds, particularly phenols and other activated rings, using hexamethylenetetramine (HMTA) in an acidic medium. Kinetically, the Duff reaction is often slower and requires harsher conditions than the Vilsmeier-Haack reaction, making the latter generally more favorable for sensitive substrates.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-methylindole Sigma_Complex Sigma Complex Intermediate Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde This compound Iminium_Salt->Aldehyde + H₂O H2O H₂O (workup)

Wittig Reaction: Olefination Kinetics

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[5] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Mechanism and Kinetic Control:

The mechanism of the salt-free Wittig reaction is generally accepted to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[6][7] The stereochemical outcome of the Wittig reaction is largely under kinetic control.[8]

  • Non-stabilized ylides (e.g., those with alkyl substituents) react rapidly and irreversibly to form a cis-oxaphosphetane, leading predominantly to the (Z)-alkene.

  • Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) react more slowly and the initial addition can be reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, resulting in the (E)-alkene as the major product.

For this compound, the electron-rich indole ring may have a modest electronic influence on the reactivity of the aldehyde, but the steric environment around the formyl group will play a significant role in the approach of the ylide.

Comparative Kinetic Data for Aromatic Aldehydes in Wittig-Horner Reactions:

A study on the Wittig-Horner reaction (a variation of the Wittig reaction using phosphonate carbanions) with substituted benzaldehydes provides valuable insights. The reaction rates were found to be influenced by the electronic nature of the substituents on the benzaldehyde.

Substituent on BenzaldehydeRelative Rate Constant (k)
p-NO₂High
p-ClModerate
HReference
p-CH₃Low
p-OCH₃Very Low

Data adapted from analogous systems for illustrative purposes.

This trend indicates that electron-withdrawing groups on the aromatic aldehyde increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of the Wittig-Horner reaction. Conversely, electron-donating groups decrease the reaction rate. Given that the indole nucleus is electron-rich, it is expected that this compound would react slower than benzaldehyde but faster than anisaldehyde.

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Ylide_Prep Phosphonium Ylide Generation Mixing Combine Reactants Ylide_Prep->Mixing Aldehyde_Sol Solution of This compound Aldehyde_Sol->Mixing Monitoring Monitor via UV-Vis or HPLC Mixing->Monitoring Data_Collection Collect Time-course Data Monitoring->Data_Collection Kinetic_Plot Plot [A] vs. time or ln[A] vs. time Data_Collection->Kinetic_Plot Rate_Constant Determine Rate Constant (k) Kinetic_Plot->Rate_Constant

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9] This reaction is typically catalyzed by a weak base, such as an amine.[10]

Mechanism and Rate-Determining Step:

The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde.[11] The resulting alkoxide is protonated and then undergoes dehydration to yield the α,β-unsaturated product. The rate-determining step can vary depending on the specific reactants and conditions, but it is often the initial C-C bond formation.

Aldehydes generally react much faster than ketones in the Knoevenagel condensation.[12] The reactivity of the aldehyde is enhanced by electron-withdrawing groups and diminished by electron-donating groups. Therefore, this compound, with its electron-rich indole system, is expected to be less reactive than benzaldehyde but more reactive than aldehydes with strongly electron-donating substituents.

Comparative Data for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile:

AldehydeReaction Time (min)Yield (%)
4-Nitrobenzaldehyde595
4-Chlorobenzaldehyde1092
Benzaldehyde1590
4-Methylbenzaldehyde2588
4-Methoxybenzaldehyde3085

Data adapted from analogous systems for illustrative purposes and may vary with catalyst and conditions.[13][14][15][16]

This data clearly illustrates the electronic effects on the reaction rate, with electron-withdrawing groups leading to faster reactions and higher yields in shorter times.

Knoevenagel_Condensation_Mechanism Active_Methylene Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') Active_Methylene->Carbanion + Base Base Base (e.g., Piperidine) Adduct Aldol Adduct Carbanion->Adduct + Aldehyde Aldehyde 1-methyl-1H-indole- 5-carbaldehyde Product α,β-Unsaturated Product Adduct->Product - H₂O

Reductive Amination: Synthesis of Amines

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[17] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction.[18]

Mechanism and Kinetic Profile:

The initial step is the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde to form a carbinolamine, which then dehydrates to an imine (for primary amines) or an enamine (for secondary amines).[19] This imine or enamine is then reduced to the final amine product, often in the same pot using a reducing agent such as sodium borohydride or through catalytic hydrogenation.[20]

The overall rate of reductive amination is influenced by the rates of both imine formation and reduction. The formation of the imine is often the rate-limiting step and is pH-dependent. Mildly acidic conditions are typically optimal to facilitate both the protonation of the carbonyl group (activating it for nucleophilic attack) and the dehydration of the carbinolamine intermediate. The electron-rich nature of the this compound might slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack compared to electron-deficient aromatic aldehydes.

Comparison of Direct vs. Indirect Reductive Amination:

  • Direct (one-pot) reductive amination: The aldehyde, amine, and reducing agent are all present in the reaction mixture from the start. The kinetics of this process are complex, as the rates of imine formation and reduction are concurrent.

  • Indirect (two-step) reductive amination: The imine is pre-formed and isolated before being subjected to reduction. This allows for a more straightforward kinetic analysis of the reduction step.

For this compound, the choice between these two approaches would depend on the stability of the intermediate imine and the desired control over the reaction.

Experimental Protocols for Kinetic Analysis

The following are generalized protocols for monitoring the kinetics of the reactions discussed. These should be adapted and optimized for the specific reaction conditions and analytical equipment available.

Protocol 1: Kinetic Monitoring by UV-Vis Spectroscopy

This method is suitable when there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses (e.g., consumption of a chromophoric starting material or formation of a chromophoric product).[21][22][23]

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the other reactant (e.g., ylide, active methylene compound, or amine), and any catalyst in a suitable solvent.

  • Determination of λmax: Record the UV-Vis spectra of the starting materials and the expected product to identify a suitable wavelength (λmax) for monitoring, where there is a maximum difference in absorbance between reactants and products.

  • Reaction Initiation: In a thermostatted cuvette, add the solution of one reactant and allow it to equilibrate to the desired temperature. Initiate the reaction by adding a small, known volume of the other reactant's stock solution and mix quickly.

  • Data Acquisition: Immediately begin recording the absorbance at the chosen λmax as a function of time.

  • Data Analysis: Plot absorbance versus time. Use the Beer-Lambert law (A = εbc) to convert absorbance to concentration if the molar absorptivity (ε) of the monitored species is known. From the concentration versus time data, determine the order of the reaction and the rate constant.

Protocol 2: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reaction kinetics, as it allows for the separation and quantification of multiple components in a reaction mixture simultaneously.[24][25]

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a suitable mobile phase) that can effectively separate the starting materials, intermediates, and products of the reaction. Calibrate the detector response for each component using standard solutions of known concentrations to create calibration curves.

  • Reaction Setup: Set up the reaction in a thermostatted vessel with stirring.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling, dilution with a cold solvent, or addition of a quenching agent.

  • Analysis: Inject the quenched sample into the HPLC system.

  • Data Analysis: Use the calibration curves to determine the concentration of each component at each time point. Plot the concentration of reactants and products as a function of time to determine the reaction rate and order.

Conclusion

The reaction kinetics of this compound are governed by a combination of electronic and steric factors inherent to its structure. This guide has provided a comparative analysis of four key transformations, highlighting how the electron-rich indole nucleus influences reactivity in comparison to other aromatic aldehydes.

  • The Vilsmeier-Haack reaction provides an efficient route for its synthesis, with kinetics typical of electrophilic aromatic substitution.

  • The Wittig reaction offers a pathway to alkenes, with stereoselectivity being a key consideration under kinetic control.

  • The Knoevenagel condensation is a reliable method for forming C-C bonds, with reaction rates being highly sensitive to the electronic nature of the aldehyde.

  • Reductive amination provides access to a diverse range of amines, with the kinetics being dependent on the two-step process of imine formation and reduction.

By understanding the mechanistic and kinetic nuances of these reactions, researchers can make more informed decisions in the design and optimization of synthetic routes involving this compound, ultimately accelerating the discovery and development of new chemical entities.

References

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  • Gonzalez-de-la-Fuente, J., et al. (2021). Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. Molecules, 26(16), 4995.
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A Researcher's Guide to 1-methyl-1H-indole-5-carbaldehyde: Cross-Referencing PubChem with Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug discovery, the accurate characterization of small molecules is paramount. This guide provides an in-depth analysis of 1-methyl-1H-indole-5-carbaldehyde, a heterocyclic compound of interest, by cross-referencing computational data from PubChem with available experimental findings. This comparative approach is designed to offer a comprehensive understanding of the compound's physicochemical properties, synthesis, and spectral characteristics, highlighting the synergies and discrepancies between predicted and observed data.

Physicochemical Properties: A Tale of Two Data Sets

A fundamental step in the characterization of any compound is the determination of its physicochemical properties. These parameters influence a molecule's behavior in biological systems and its suitability for various experimental assays. Below is a comparison of the computed data available on PubChem for this compound against experimentally determined values.

PropertyPubChem Computed ValueExperimental ValueSource
Molecular Formula C₁₀H₉NOC₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol 159.18 g/mol [1][2]
Melting Point Not Available80-85 °C[2]
XLogP3 2.2Not Available[1]
Hydrogen Bond Donor Count 00[1]
Hydrogen Bond Acceptor Count 11[1]
Rotatable Bond Count 11[1]

The comparison reveals a good correlation for fundamental properties like molecular formula and weight. However, for properties such as the melting point, experimental data is essential as it cannot be accurately predicted by current computational models. The melting point of 80-85 °C, provided by a commercial supplier, offers a critical experimental data point for sample identification and purity assessment.[2] The XLogP3 value, a computed measure of lipophilicity, suggests moderate cell permeability, a crucial parameter in drug design.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through the N-methylation of indole-5-carbaldehyde. A common and effective method involves the use of a methylating agent in the presence of a suitable base.

Protocol: N-methylation of Indole-5-carbaldehyde

This protocol is adapted from a general method for the N-alkylation of indoles.

Materials:

  • Indole-5-carboxaldehyde

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-hexane

  • Ethyl acetate

Procedure:

  • Dissolve indole-5-carboxaldehyde (1.0 mmol) in anhydrous DMF under a nitrogen atmosphere with magnetic stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.5 mmol) portion-wise to the solution. Allow the mixture to react for 30 minutes at 0 °C.

  • Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by the slow addition of a 10% aqueous citric acid solution.

  • Wash the mixture with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) as the mobile phase.

This method typically provides the desired product in good yield. The choice of a strong base like sodium hydride is crucial for the deprotonation of the indole nitrogen, facilitating the subsequent nucleophilic attack on methyl iodide.

Spectral Analysis: Unveiling the Molecular Fingerprint

Spectroscopic data provides a detailed "fingerprint" of a molecule, confirming its structure and purity. Here, we compare the available spectral information for this compound with data from related indole derivatives to aid in the interpretation of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features for this compound:

  • Aldehyde Proton (-CHO): A singlet around δ 9.9-10.1 ppm.

  • Indole Protons: Aromatic protons on the indole ring will appear between δ 7.0-8.5 ppm. The specific splitting patterns will depend on their coupling with neighboring protons.

  • N-Methyl Protons (-NCH₃): A singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectral Data for a Related Compound: 1-methyl-1H-indole-3-carbaldehyde [3]

Chemical Shift (δ, ppm)Assignment
184.43C=O (aldehyde)
137.90C-3a/C-7a
125.29C-2
124.04Aromatic CH
122.94Aromatic CH
122.04Aromatic CH
118.09C-3
109.87Aromatic CH
33.69N-CH₃

This data for the 3-carbaldehyde isomer provides a valuable reference for interpreting the ¹³C NMR spectrum of this compound. The chemical shifts for the N-methyl group and the indole ring carbons are expected to be in a similar range.

Mass Spectrometry (MS)

The PubChem entry for this compound provides a GC-MS spectrum with the following major fragments: m/z 159 (M+), 158, and 130.[1]

Interpretation of Fragmentation Pattern:

  • m/z 159: This corresponds to the molecular ion [M]⁺.

  • m/z 158: Loss of a hydrogen radical ([M-H]⁺), a common fragmentation for aldehydes.[4]

  • m/z 130: Loss of the formyl group (-CHO) as a radical, resulting in the [M-CHO]⁺ fragment. This is a characteristic fragmentation pattern for aromatic aldehydes.

Biological Activity: An Area Ripe for Exploration

While indole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, there is a notable lack of specific biological data for this compound in the public domain.[5][6] The N-methylation of indole compounds has been shown to modulate their biological activity.[7]

The structural similarity of this compound to other biologically active indole-carbaldehydes suggests that it may exhibit interesting pharmacological properties. For instance, various substituted indole-3-carbaldehyde derivatives have been investigated for their potential as antimicrobial and anticancer agents.[5][6] This presents an opportunity for researchers to investigate the biological profile of this compound and its potential as a lead compound in drug discovery programs.

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound, cross-referencing computational data from PubChem with available experimental findings. While a foundational dataset exists, there are clear opportunities for further experimental work to enrich our understanding of this molecule.

Future research should focus on:

  • Detailed Spectral Characterization: Acquisition and full assignment of ¹H and ¹³C NMR spectra.

  • Experimental Physicochemical Properties: Determination of solubility in various solvents and experimental validation of its lipophilicity.

  • Biological Screening: A comprehensive evaluation of its biological activity, including antimicrobial, anticancer, and enzyme inhibition assays.

  • Synthesis Optimization: Exploration of alternative and more efficient synthetic routes.

By systematically addressing these knowledge gaps, the scientific community can build a more complete and accurate profile of this compound, paving the way for its potential application in various fields of chemical and biological research.

References

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A Comparative Guide to the Efficacy of Heterocyclic Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the vast arsenal of chemical building blocks, heterocyclic aldehydes stand out for their versatility in constructing complex molecular architectures, particularly in the realm of pharmaceuticals and materials science. This guide provides an in-depth comparison of the efficacy of three prominent five- and six-membered heterocyclic aldehydes—furfural, 2-thiophenecarboxaldehyde, and pyridine-2-carboxaldehyde—in common synthetic transformations. By examining their reactivity through the lens of experimental data and underlying electronic principles, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Understanding the Reactivity Landscape of Heterocyclic Aldehydes

The reactivity of an aromatic aldehyde in nucleophilic addition and condensation reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The nature of the heterocyclic ring to which the aldehyde group is attached plays a pivotal role in modulating this electrophilicity through a combination of inductive and resonance effects.

  • Furfural (Furan-2-carboxaldehyde): The furan ring is an electron-rich aromatic system due to the participation of one of the oxygen's lone pairs in the π-system. This electron-donating character, through resonance, can slightly reduce the electrophilicity of the carbonyl carbon compared to benzaldehyde. However, the oxygen atom also exerts an electron-withdrawing inductive effect.

  • 2-Thiophenecarboxaldehyde: Thiophene is also an electron-rich aromatic heterocycle, with sulfur's lone pair contributing to the π-system. Its aromaticity is greater than that of furan. The interplay of resonance and inductive effects in thiophene makes its aldehyde's reactivity distinct.

  • Pyridine-2-carboxaldehyde: In contrast to furan and thiophene, the pyridine ring is an electron-deficient system. The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group, both inductively and through resonance (as a π-deficient ring). This significantly increases the electrophilicity of the carbonyl carbon, generally making pyridinecarboxaldehydes more reactive towards nucleophiles.

The general order of reactivity in electrophilic aromatic substitution for the parent heterocycles is pyrrole > furan > thiophene > benzene > pyridine. This trend, which reflects the electron-donating ability of the ring, can often be inversely correlated with the reactivity of the corresponding aldehydes in nucleophilic addition reactions.

Caption: Factors influencing the reactivity of heterocyclic aldehydes.

Efficacy in Synthesis: A Comparative Analysis

To provide a tangible comparison of their synthetic utility, we will examine the performance of these aldehydes in the Knoevenagel condensation, a cornerstone C-C bond-forming reaction. It's important to note that the following data is synthesized from multiple sources, and while indicative, direct comparison should be approached with caution as reaction conditions may not be identical.

Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, typically in the presence of a basic catalyst.[1]

AldehydeCatalyst/ConditionsReaction TimeYield (%)Reference
FurfuralSodium alginate, 60 °CNot specified~86%[2]
2-ThiophenecarboxaldehydeNeutral medium (water-SDS-[BMIm]Br)Longer than other aldehydesHigh[3]
Pyridine-4-carboxaldehydeCatalyst-free, 50% H₂O:EtOH, rt30 min95%[4]

From the available data, several key insights emerge:

  • Pyridinecarboxaldehydes exhibit remarkable reactivity, proceeding to high yields in short reaction times even under catalyst-free conditions in aqueous ethanol.[4] This heightened reactivity is consistent with the electron-deficient nature of the pyridine ring enhancing the carbonyl carbon's electrophilicity.

  • Furfural demonstrates good reactivity, affording high yields in the presence of a suitable catalyst.[2] Its performance is robust across a variety of catalytic systems.

  • 2-Thiophenecarboxaldehyde appears to be the least reactive of the three in this specific transformation, as indicated by reports of it requiring longer reaction times compared to other aromatic aldehydes.[3]

Experimental Protocol: Knoevenagel Condensation of Pyridine-4-carboxaldehyde with Malononitrile

This protocol is adapted from a reported catalyst-free procedure and serves as a self-validating system demonstrating the high reactivity of pyridinecarboxaldehydes.[4]

Materials:

  • Pyridine-4-carboxaldehyde

  • Malononitrile

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (e.g., 5 mL ethanol and 5 mL water).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold 1:1 ethanol/water.

  • Dry the product under vacuum to obtain 2-(pyridin-4-ylmethylene)malononitrile. The reported yield for this procedure is approximately 95%.[4]

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Stirring Stir at RT (30 min) Aldehyde->Stirring Malononitrile Malononitrile Malononitrile->Stirring Solvent H2O:EtOH (1:1) Solvent->Stirring Precipitation Precipitation/ Crystallization Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product Product Drying->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion

The choice between furfural, 2-thiophenecarboxaldehyde, and pyridine-2-carboxaldehyde in a synthetic strategy should be guided by an understanding of their inherent reactivities. Pyridinecarboxaldehydes are generally the most reactive towards nucleophilic attack due to the electron-withdrawing nature of the pyridine ring, often leading to higher yields and shorter reaction times, even under mild, catalyst-free conditions. Furfural presents a versatile and readily available option with good reactivity that can be optimized with a range of catalysts. 2-Thiophenecarboxaldehyde, while a valuable building block for sulfur-containing heterocycles, may require more forcing conditions or longer reaction times in certain condensation reactions. By leveraging these insights, synthetic chemists can more effectively design and execute efficient and successful synthetic routes.

References

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • Chakraborty, S., et al. (2014). A base and metal free protocol for Knoevenagel condensation reaction in a neutral medium including water-SDS-[BMIm]Br composite system. RSC Advances, 4(84), 44758-44764. [Link]

  • Chen, L., et al. (2018). Sodium alginate as a catalyst for Knoevenagel condensation of furfural with acetylacetone. Carbohydrate Polymers, 198, 34-40. [Link]

  • Moemeni, M. H., et al. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 48(Special Issue C), 8-12. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of neurotransmitters like serotonin, hormones such as melatonin, and a vast array of synthetic and natural products with profound biological activities. Among these properties, the capacity of indole derivatives to act as antioxidants has garnered significant attention from researchers in drug development. Their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) positions them as promising candidates for mitigating oxidative stress, a pathological process implicated in neurodegenerative diseases, cancer, and inflammatory disorders.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the antioxidant activity of novel indole derivatives. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of antioxidant action, detail robust experimental workflows for key assays, and analyze structure-activity relationships (SAR) that govern the antioxidant potential of this versatile heterocyclic system. Our objective is to equip you with the knowledge to design, execute, and interpret antioxidant assays with scientific rigor and contextual understanding.

Pillar 1: Unraveling the Mechanisms of Antioxidant Action

Before benchmarking antioxidant activity, it is crucial to understand the fundamental chemical mechanisms by which a molecule can neutralize a free radical. Antioxidants primarily operate through two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The dominant mechanism for a given indole derivative will depend on its structure, the properties of the radical it is scavenging, and the solvent system.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically more stable and less reactive due to resonance delocalization. The bond dissociation enthalpy (BDE) of the O-H or N-H bond is a key determinant of HAT efficiency.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by a proton transfer (PT), leading to the neutralized species. The ionization potential (IP) of the antioxidant is the critical parameter for the SET pathway.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Indole_HAT Indole-NH (Antioxidant) Product_HAT Indolyl Radical (Stable) Indole_HAT->Product_HAT H• Donation Radical_HAT Free Radical (R•) Neutral_HAT Neutralized Species (RH) Radical_HAT->Neutral_HAT H• Acceptance Indole_SET Indole (Antioxidant) Cation_SET Indole Radical Cation Indole_SET->Cation_SET e- Donation Radical_SET Free Radical (R•) Anion_SET Anion (R:-) Radical_SET->Anion_SET e- Acceptance Final_Product Indolyl Radical Cation_SET->Final_Product Deprotonation Proton_Loss Proton Loss (H+)

Caption: Core mechanisms of antioxidant action by indole derivatives.

Pillar 2: Standardized Assays for In Vitro Antioxidant Benchmarking

A multi-assay approach is essential for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanistic preferences. We will detail three widely adopted methods: DPPH, ABTS, and FRAP.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and rapid assays for evaluating antioxidant activity. It measures the ability of a compound to scavenge the stable DPPH radical. The reduction of DPPH is visually apparent as the solution's color changes from deep violet to pale yellow. This assay can proceed through both HAT and SET mechanisms.

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Causality Note: Methanol is a common solvent as it dissolves both the DP-PH radical and a wide range of organic compounds. The solution must be freshly prepared and kept in the dark as DPPH is light-sensitive.

    • Test Compound Stock Solutions: Prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL or µM) of the indole derivatives in methanol.

    • Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox in methanol.

  • Assay Procedure:

    • Pipette 1.0 mL of each concentration of the test compound (or positive control) into a labeled test tube.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • Blank: Prepare a blank by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Vortex the tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes. Causality Note: Incubation in the dark is critical to prevent the photodegradation of DPPH, which would lead to an overestimation of scavenging activity.

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

G node_reagent node_reagent node_step node_step node_measure node_measure node_calc node_calc DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL Indole solution with 2 mL DPPH solution DPPH->Mix Indole Prepare Indole Derivative Concentration Series Indole->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and determine IC50 Measure->Calculate

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is generated by oxidizing ABTS with potassium persulfate. The blue-green ABTS•+ is reduced back to its colorless neutral form by the antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay.

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Causality Note: This incubation period allows for the complete generation of the ABTS radical cation. Dilute the resulting blue-green solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•+ working solution to a cuvette.

    • Add 10 µL of the test compound (at various concentrations) or positive control (Trolox).

    • Mix thoroughly and allow the reaction to proceed for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the test compound is expressed as the concentration of Trolox that would produce the same level of scavenging.

G node_reagent node_reagent node_step node_step node_measure node_measure node_calc node_calc Generate Generate ABTS•+ Radical (ABTS + K2S2O8, 12-16h) Dilute Dilute ABTS•+ to Abs = 0.70 @ 734 nm Generate->Dilute Mix Add 10 µL Indole solution to 1 mL ABTS•+ solution Dilute->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and determine TEAC Measure->Calculate

Caption: Standard experimental workflow for the ABTS radical scavenging assay.

The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging directly but rather the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex. This assay is based purely on the SET mechanism.

  • Reagent Preparation:

    • Acetate Buffer: 300 mM, pH 3.6.

    • TPZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use. Causality Note: The acidic pH of 3.6 is crucial for iron solubility and for driving the reduction reaction.

  • Assay Procedure:

    • Pipette 1.5 mL of the FRAP reagent into a test tube.

    • Add 50 µL of the test compound solution (or a ferrous sulfate standard).

    • Vortex the mixture.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance of the blue-colored complex at 593 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • The FRAP value of the test compound is calculated from the standard curve and expressed as µM of Fe(II) equivalents.

Pillar 3: Comparative Analysis and Structure-Activity Relationships (SAR)

The true power of benchmarking lies in comparing the activity of novel derivatives against established compounds and understanding the structural features that confer potent activity.

Comparative Antioxidant Activity of Indole Derivatives

The antioxidant capacity of indole derivatives can vary dramatically based on the nature and position of substituents on the indole ring. The table below summarizes representative data from the literature to illustrate this variability.

Indole DerivativeAssayIC50 (µM) or Equivalent ValueReference
MelatoninDPPH> 1000 µM
Indole-3-carbinolDPPH~250 µM
5-HydroxyindoleABTS1.98 (TEAC)
Indole-3-propionic acidFRAP0.89 (Ascorbic Acid Equiv.)
7-Ethyl-indole-3-carbinolDPPH~50 µM

Note: These values are illustrative and can vary based on specific experimental conditions. Direct comparison requires standardized assays.

Key Structure-Activity Relationships (SAR) for Antioxidant Indoles

Analysis of numerous studies has revealed several key structural features that modulate the antioxidant activity of the indole scaffold.

  • Hydroxyl Group (-OH): The presence of a hydroxyl group, particularly at the C4, C5, C6, or C7 positions, significantly enhances antioxidant activity. The -OH group can readily donate a hydrogen atom (HAT) to a radical, and the resulting phenoxyl radical is stabilized by resonance within the bicyclic system.

  • N-H of the Indole Ring: The pyrrole-like nitrogen's N-H bond is a critical site for hydrogen atom donation. Its BDE is low enough to facilitate donation to highly reactive radicals.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups can increase the electron density of the aromatic system, lowering the ionization potential and favoring the SET mechanism. This enhances the molecule's ability to donate an electron.

  • Position of Substituents: The position of these activating groups is paramount. For instance, a hydroxyl group at C5 provides better resonance stabilization for the resulting radical than one at C2.

G cluster_SAR Structure-Activity Relationships (SAR) Indole Indole Scaffold N-H C2 C3 C7 C6 C5 C4 NH_group N-H at Position 1: Key H-atom donor (HAT) NH_group->Indole:n OH_group OH at C4, C5, C6, C7: Potent H-atom donor Greatly increases activity OH_group->Indole:c5 e.g. EDG_group Electron-Donating Groups (e.g., -OCH3, -CH3): Enhance SET pathway EDG_group->Indole:c5 C3_sub Substituents at C3: Can modulate activity. Carboxylic acids often show good activity. C3_sub->Indole:c3

Caption: Key structure-activity relationships for indole-based antioxidants.

Conclusion

Benchmarking the antioxidant activity of indole derivatives is a multifaceted process that requires more than the rote application of standardized assays. A profound understanding of the underlying HAT and SET mechanisms, coupled with a carefully chosen suite of assays like DPPH, ABTS, and FRAP, provides a robust platform for evaluation. The true insight, however, is gained by correlating the empirical data with the structural features of the derivatives. By systematically analyzing the effects of substituents on the indole core, researchers can intelligently design and prioritize novel compounds with superior antioxidant potential, accelerating the journey from chemical synthesis to therapeutic application. This integrated approach, grounded in chemical principles and validated by rigorous experimentation, is the hallmark of effective antioxidant research in modern drug discovery.

References

  • López-Alarcón, C., Denicola, A. (2013). Evaluating the antioxidant capacity of natural products: A review on chemical and cellular-based assays. Analytica Chimica Acta. [Link]

  • Kundu, S., et al. (2019). Design, synthesis and biological evaluation of indole-3-carbinol derivatives as potent antioxidant and anticancer agents. Bioorganic Chemistry. [Link]

  • Cano, A., et al. (2003). Antioxidant activity of 5-hydroxyindoles: a structure–activity study. Journal of Pineal Research. [Link]

  • Chyan, Y. J., et al. (1999). Potent neuroprotective properties of the antoxidant indole-3-propionic acid. Journal of Biological Chemistry. [Link]

  • Kizil M., et al. (2010). Synthesis and antioxidant activity of some novel indole-3-carbinol derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of 1-methyl-1H-indole-5-carbaldehyde, a crucial building block in organic synthesis. We will delve into the fundamental principles of qNMR, present a validated experimental protocol, and offer insights into why this technique is increasingly becoming the gold standard for quantitative analysis.

The Principle of qNMR: A Fundamental Advantage

Quantitative NMR (qNMR) stands as a powerful analytical tool for determining the absolute concentration of compounds in a sample.[1] Its core principle is elegantly simple: the area under an NMR peak is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This direct proportionality provides a distinct advantage over other analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which often rely on compound-specific response factors and require calibration curves with certified reference standards of the analyte itself.[4][5][6][7]

With qNMR, it is possible to quantify a target compound using a certified internal standard of a different, unrelated substance, as long as their signals do not overlap in the NMR spectrum.[8][9][10] This versatility is particularly valuable in the analysis of new chemical entities or when a certified reference standard for the analyte is not available.[4]

qNMR vs. Chromatographic Techniques: A Head-to-Head Comparison

While HPLC and GC are workhorse techniques in analytical laboratories, qNMR offers several compelling advantages, particularly for the assay of small molecules like this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal area is directly proportional to the number of nuclei.[1][2]Based on the separation of components in a mixture and their detection by various methods (e.g., UV, MS).
Calibration Does not require a calibration curve or a reference standard of the analyte.[1][4][5] An unrelated, certified internal standard is used.Typically requires a calibration curve generated from a certified reference standard of the analyte.[7]
Universality A single internal standard can be used to quantify a wide range of compounds.[9][10]Detectors can be compound-specific, potentially requiring different methods for different analytes in a mixture.[7]
Sample Preparation Simple: dissolve the sample and a known amount of internal standard in a deuterated solvent.[7]Can be more complex, often involving filtration, dilution, and mobile phase preparation.
Analysis Time Rapid, with data acquisition often taking only a few minutes per sample.[5][7]Run times can be longer, often 20 minutes or more, plus time for calibration curve generation.[7]
Structural Information Provides rich structural information, confirming the identity of the analyte and detecting impurities simultaneously.[6]Provides retention time, which is not a definitive identifier without a reference standard.
Traceability Can provide SI-traceable results when using a certified reference material as an internal standard.[9][11][12][13]Traceability is dependent on the certified reference material of the analyte.
Non-destructive The sample can be recovered after analysis.[1]The sample is consumed during the analysis.

While studies have shown that both qNMR and HPLC can provide comparable accuracy and precision when properly validated, the simplicity, speed, and inherent universality of qNMR make it a highly attractive alternative.[14][15]

Experimental Protocol: qNMR Assay of this compound

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound using ¹H qNMR. The causality behind each experimental choice is explained to ensure a self-validating system.

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh ~15 mg of This compound dissolve Dissolve both in ~0.75 mL of DMSO-d6 weigh_sample->dissolve weigh_is Accurately weigh ~10 mg of Maleic Acid (Internal Standard) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample shim Shim the magnet load_sample->shim acquire Acquire ¹H NMR spectrum (zg30 pulse program) shim->acquire process Apply Fourier Transform, Phase and Baseline Correction acquire->process integrate Integrate characteristic signals of analyte and internal standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Sources

A Senior Application Scientist's Guide to Verifying Lot-to-Lot Consistency of Commercial 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research and drug development, the silent assumption of reagent consistency underpins the entire edifice of experimental reproducibility and, ultimately, patient safety. A new batch of a critical starting material or intermediate, such as 1-methyl-1H-indole-5-carbaldehyde, that deviates even subtly from previous lots can derail months of research, invalidate reams of data, and introduce unknown variables into a tightly controlled process. This guide provides a comprehensive, scientifically-grounded framework for researchers to independently verify the lot-to-lot consistency of this and similar chemical reagents. We will move beyond a simple checklist, explaining the causality behind each analytical choice to empower you to build a robust, self-validating quality control system in your own laboratory.

The core principle of lot-to-lot verification is the application of orthogonal analytical techniques—multiple, independent methods that probe different physicochemical properties of the compound.[1] This ensures that a consistent profile is not just a coincidence of one particular measurement but a true reflection of the material's identity, purity, and impurity profile.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Overall workflow for lot-to-lot consistency verification.

Part 1: Foundational Identity Confirmation

Before assessing purity, you must be certain that the material in both lots is, in fact, this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this confirmation.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Fingerprint

Why it's critical: ¹H NMR provides an unambiguous fingerprint of a molecule's structure by probing the chemical environment of every proton.[3][4] For lot-to-lot comparison, the spectra should be superimposable. Any new signals, or significant shifts in existing signals, are immediate red flags indicating a potential structural difference or a significant new impurity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of the compound from each lot and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0 ppm.[5]

  • Instrument Setup: Acquire the spectrum on a ≥400 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of 2 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis: Process the spectra with identical phasing and baseline correction. Integrate all signals. Compare the chemical shifts (δ), coupling constants (J), and integration values for each signal between lots.

Data Interpretation: The spectrum should be consistent with the structure of this compound. Look for the characteristic signals:

Proton Assignment (Hypothetical) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.8 - 10.0Singlet (s)1H
Aromatic (Indole Ring)7.2 - 8.5Multiplets (m)4H
N-Methyl (-NCH₃)3.8 - 4.0Singlet (s)3H

Table 1: Expected ¹H NMR signals for this compound.

A deviation of >0.02 ppm in chemical shifts between lots, or the appearance of new peaks with an integration >0.5% relative to the main compound, warrants further investigation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Why it's critical: MS confirms the molecular weight of the compound, providing a fundamental check on its identity.[6][7] It is a highly sensitive technique capable of detecting even trace-level components that might be missed by NMR.[8]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (~10 µg/mL) of each lot in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[6]

  • Acquisition: Infuse the sample directly or use a rapid liquid chromatography injection. Acquire data in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. The theoretical exact mass of C₁₀H₉NO is 159.0684. The measured mass should be within 5 ppm of this value.

Data Interpretation: Both lots should show a dominant ion at m/z 160.0757 (for [M+H]⁺). The absence of this ion, or the presence of other significant ions, could indicate decomposition, a salt form, or a completely different compound.

Part 2: Rigorous Purity and Impurity Profiling

Once identity is confirmed, the focus shifts to purity. It is not enough for the lots to be pure; they must be consistently pure. The impurity profile—the number and relative amount of minor components—is often more critical than the absolute purity figure itself.[9][10]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The Purity Workhorse

Why it's critical: HPLC is the gold standard for purity assessment, separating the main compound from non-volatile impurities based on polarity.[11][12] A UV detector allows for sensitive detection and quantification of impurities, providing a detailed chromatogram that serves as a high-resolution "purity fingerprint."[13]

Experimental Protocol:

  • Method Setup:

    • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 300 nm (indoles typically have strong absorbance at these wavelengths).

    • Injection Volume: 5 µL

  • Sample Preparation: Prepare accurate solutions of each lot in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject each sample in triplicate. Ensure system suitability parameters (e.g., peak tailing, plate count) are met before analysis, as defined in pharmacopeial guidelines like USP <621>.[14][15]

Data Interpretation: Compare the chromatograms of Lot A and Lot B. The primary focus should be on the impurity profile.

  • Purity (% Area): The main peak area should be high (typically >98%).

  • Impurity Profile: Are the same impurities present in both lots? Are they at comparable levels? The International Council for Harmonisation (ICH) Q3A guidelines suggest that any impurity above 0.10% should be reported and identified.[16][17]

Hypothetical Data Comparison:

Parameter Lot A Lot B Acceptance Criteria
Retention Time (Main Peak)8.52 min8.51 min± 2%
Purity by Area %99.6%99.1%> 98.0%
Impurity 1 (RRT 0.85)0.15%0.16%< 0.20%
Impurity 2 (RRT 1.12)0.08%0.09%< 0.15%
New Impurity (RRT 1.25) Not Detected 0.45% < 0.10%
Total Impurities0.23%0.70%< 1.0%

Table 2: Example HPLC data comparison. The emergence of a new, significant impurity in Lot B is a major cause for concern.

Physical and Chemical Characterization

Why it's critical: Simple physical tests can provide rapid, valuable clues about purity and consistency. These tests are often overlooked but can prevent the needless use of more complex instrumentation.

  • Appearance: Both lots should be visually identical (e.g., white to off-white crystalline solid). Any color variation could indicate degradation or the presence of a colored impurity.[18]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range. The melting points of the two lots should be within a narrow range (e.g., ± 2°C) of each other.[19]

  • Solubility: Test the solubility in a key reaction solvent (e.g., THF, DMF). Both lots should dissolve at the same rate and to the same extent. Inconsistent solubility can dramatically affect reaction kinetics.

Part 3: Synthesis and Decision-Making

The final step is to synthesize the data from all orthogonal analyses to make an informed decision. No single data point should be used in isolation.

dot graph TD { rankdir=LR; node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Decision-making flowchart for lot acceptance.

In the hypothetical case presented in Table 2, while Lot B passes identity and overall purity specifications, the presence of a new, unidentified impurity at 0.45% is a critical failure.[20] According to ICH guidelines, this impurity would require identification and qualification, making the lot unacceptable for use in a regulated GxP environment without further investigation.[10] For research purposes, such an impurity could have unforeseen reactivity or biological activity, compromising the integrity of the experiment.

By systematically applying this multi-faceted, orthogonal approach, researchers can move from being passive consumers of chemical reagents to active guarantors of their own experimental quality, ensuring the consistency and reliability that is the bedrock of scientific advancement.

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A Comparative Guide to the Formylation of N-Methylindole for Advancing Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a formyl group onto the indole scaffold is a cornerstone of synthetic organic chemistry, providing a versatile chemical handle for the construction of a vast array of biologically active molecules and pharmaceutical intermediates. Specifically, the C3-formylation of N-methylindole to produce N-methylindole-3-carboxaldehyde is a critical transformation, as this product serves as a key building block in the synthesis of various therapeutic agents. The choice of formylation methodology can profoundly influence the efficiency, scalability, and environmental impact of a synthetic route. This guide provides an in-depth comparative analysis of established and emerging methods for the formylation of N-methylindole, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Strategic Importance of N-Methylindole-3-carboxaldehyde

N-methylindole-3-carboxaldehyde is a valuable precursor in the synthesis of numerous compounds with diverse pharmacological activities. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive amination, oxidation, olefination, and condensation reactions, paving the way for the synthesis of complex molecular architectures.

Classical Formylation Strategies: A Critical Evaluation

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-methylindole.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1]

Mechanism and Rationale:

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the N-methylindole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The mild reaction conditions and generally high yields make it a reliable choice for this transformation.[4]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate N_methylindole N-Methylindole N_methylindole->Intermediate Electrophilic Attack Product N-Methylindole-3- carboxaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction on N-methylindole.

Experimental Protocol:

A general procedure involves the slow addition of POCl₃ to a cooled solution of N-methylindole in DMF.[5] The reaction mixture is then stirred at a controlled temperature before being quenched with an aqueous solution of a base, such as potassium carbonate, followed by extraction and purification.

The Duff Reaction: A Method for Phenols and Anilines with Potential for Indoles

The Duff reaction is a formylation method that typically employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[6] While it is most commonly used for the ortho-formylation of phenols and anilines, its application to other electron-rich heterocycles like indoles has been explored.[7][8]

Mechanism and Rationale:

The reaction is believed to proceed through the generation of an iminium ion electrophile from the decomposition of HMTA in the acidic environment. This electrophile then attacks the aromatic ring. A subsequent intramolecular redox reaction and hydrolysis yield the aldehyde.[6]

Duff_Reaction_Workflow Start N-Methylindole + HMTA + Acid (e.g., Acetic Acid) Heating Heating (e.g., 150-165°C) Start->Heating Intermediate Iminium Intermediate Formation Heating->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product N-Methylindole-3- carboxaldehyde Hydrolysis->Product Purification Purification Product->Purification

Caption: Generalized workflow for the Duff reaction.

Experimental Protocol:

A typical procedure involves heating a mixture of the indole, HMTA, and an acid. The reaction is then worked up by hydrolysis to yield the aldehyde. An iodine-catalyzed variation using HMTA and air as an oxidant has also been reported for the C3-formylation of indoles, offering a milder alternative.[9][10]

The Rieche Formylation: An Alternative Electrophilic Approach

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[11][12][13] This method is effective for electron-rich aromatic compounds.

Mechanism and Rationale:

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which is then attacked by the indole nucleus. Subsequent hydrolysis of the intermediate furnishes the aldehyde.[11][12]

Experimental Protocol:

The reaction is typically carried out by adding the Lewis acid to a solution of the substrate in an inert solvent, followed by the addition of dichloromethyl methyl ether at low temperatures. The reaction is then quenched and worked up to isolate the product.[14]

Modern Catalytic Methods: Greener and More Efficient Alternatives

Recent advancements in catalysis have led to the development of more environmentally benign and efficient formylation methods that avoid the use of stoichiometric and often hazardous reagents.

Iron-Catalyzed C3-Formylation

A novel iron-catalyzed method for the C3-formylation of indoles, including N-substituted derivatives, has been developed.[15] This procedure uses formaldehyde and aqueous ammonia with ferric chloride (FeCl₃) as a catalyst and air as the oxidant.

Advantages and Rationale:

This method offers a greener alternative to classical approaches by avoiding reagents like POCl₃ and strong acids or bases.[15] The use of an inexpensive and non-toxic iron catalyst, coupled with mild reaction conditions, makes it an attractive option for sustainable synthesis. The proposed mechanism involves the formation of an imine intermediate, followed by nucleophilic attack by the indole.[15]

Experimental Protocol:

The reaction is typically carried out by heating a mixture of the indole, formaldehyde, aqueous ammonia, and a catalytic amount of FeCl₃ in a solvent like DMF at around 130°C.[15]

Boron-Catalyzed C-H Formylation

A practical and highly efficient boron-catalyzed approach for the C-H formylation of indoles has been reported, utilizing trimethyl orthoformate (TMOF) as the formyl source and boron trifluoride diethyl etherate (BF₃·OEt₂) as the catalyst.[16][17][18]

Advantages and Rationale:

This method is characterized by its operational simplicity, the use of inexpensive and readily available reagents, solvent-free (neat) conditions, ambient reaction temperatures, and remarkably short reaction times (typically 1-5 minutes).[16][17] The reaction demonstrates broad substrate tolerance and scalability.

Boron_Catalyzed_Workflow Start N-Methylindole + TMOF Catalyst_Addition Add BF₃·OEt₂ (Rapidly) Start->Catalyst_Addition Reaction Stir at RT (1-5 min) Catalyst_Addition->Reaction Workup Quench and Extract Reaction->Workup Product N-Methylindole-3- carboxaldehyde Workup->Product

Caption: Workflow for the boron-catalyzed formylation of N-methylindole.

Experimental Protocol:

In a typical procedure, BF₃·OEt₂ is added rapidly to a mixture of the indole and TMOF under neat conditions at room temperature. The reaction is typically complete within minutes and is then quenched and worked up to isolate the product.[16][17]

Comparative Performance Analysis

The choice of formylation method is contingent upon several factors, including substrate compatibility, desired yield, scalability, and considerations for green chemistry. The following table provides a comparative summary of the different methods for the formylation of N-methylindole.

MethodReagentsCatalyst/Co-reagentTypical TemperatureTypical Reaction TimeReported Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack DMFPOCl₃0 - 100 °C2.5 - 6.5 h77 - 95+[4]Well-established, reliable, high yieldsUse of stoichiometric corrosive reagents
Duff Reaction Hexamethylenetetramine (HMTA)Acetic Acid / Iodine150 - 165 °C / rt0.3 - 3 h / 30 h18 - 41[4] / Moderate to Excellent[9]Inexpensive reagentsGenerally lower yields, harsh conditions for the classical method
Rieche Formylation Dichloromethyl methyl etherTiCl₄ / SnCl₄0 °C0.75 - 3 hup to 97[4]High yields, good for electron-rich aromaticsUse of corrosive Lewis acids and a potential carcinogen
Iron-Catalyzed Formaldehyde, aq. NH₃FeCl₃130 °CShortup to 93[15]Green, inexpensive catalyst, mild conditionsRequires elevated temperature
Boron-Catalyzed Trimethyl orthoformate (TMOF)BF₃·OEt₂Room Temperature1 - 5 minGood to Excellent[16][17]Very fast, mild conditions, solvent-freeRequires stoichiometric catalyst

Conclusion

The formylation of N-methylindole remains a pivotal transformation in organic synthesis. While the Vilsmeier-Haack reaction has long been the gold standard due to its reliability and high yields, modern catalytic methods are emerging as powerful alternatives that offer significant advantages in terms of environmental impact, operational simplicity, and efficiency. The iron-catalyzed and boron-catalyzed methods, in particular, represent significant strides towards more sustainable chemical manufacturing. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and green chemistry considerations. This guide provides the necessary data and protocols to assist researchers in navigating these choices and advancing their synthetic objectives.

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Safety Operating Guide

Navigating the Disposal of 1-methyl-1H-indole-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-methyl-1H-indole-5-carbaldehyde (CAS No. 90923-75-4), ensuring the safety of laboratory personnel and adherence to environmental regulations. By understanding the chemical nature of this compound, we can implement disposal procedures that are not only compliant but also scientifically sound, thereby fostering a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat and, if handling large quantities or there is a risk of splashing, a chemical-resistant apron.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Characterization: Understanding the Chemistry of Disposal

This compound is an organic compound featuring both an indole and an aldehyde functional group. This unique structure dictates its reactivity and, consequently, the necessary precautions for its disposal.

The indole moiety, while generally not strongly basic, can be protonated by strong acids[2]. It is also susceptible to oxidation, which can be initiated by exposure to air and light, leading to the formation of resinous substances[3]. Furthermore, strong bases can deprotonate the indole nitrogen, forming reactive N-metallated derivatives[4].

The aldehyde group is readily oxidized to a carboxylic acid and can be reduced to a primary alcohol[5][6]. Aldehydes are also known to be incompatible with strong oxidizing agents, strong bases, and reducing agents[7]. Aromatic aldehydes, in the presence of a strong base, can undergo the Cannizzaro reaction, an auto-oxidation-reduction process[5].

Given these characteristics, this compound should be treated as a hazardous chemical waste. It is crucial to prevent its entry into sewer systems or the environment.

Chemical Incompatibility: A Critical Aspect of Safe Disposal

To prevent dangerous reactions within waste containers, it is imperative to segregate this compound waste from incompatible chemicals. The following table summarizes key incompatibilities based on the known reactivity of its functional groups.

Incompatible Chemical ClassPotential HazardRationale
Strong Oxidizing Agents (e.g., potassium permanganate, chromic acid)Fire, explosion, and/or violent reaction.The aldehyde group is easily oxidized, and the indole ring is also susceptible to oxidation[3][8][9].
Strong Acids (e.g., hydrochloric acid, sulfuric acid)Polymerization and heat generation.Strong acids can protonate the indole ring, potentially leading to polymerization[2][10]. Aldehydes can also react with strong acids[7].
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)Heat generation and potential for violent reactions.Aldehydes can undergo reactions like the Cannizzaro reaction in the presence of strong bases[5]. Strong bases can also deprotonate the indole ring[4].
Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride)Exothermic reaction.The aldehyde group can be reduced to an alcohol, which can be an exothermic process[5][11].

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following protocol provides a general framework that should be adapted to your specific laboratory's policies and procedures.

Step 1: Waste Collection
  • Select an Appropriate Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label the Container: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". If it is in a solvent, the solvent and its approximate concentration must also be listed.

  • Segregate Waste: As detailed in the chemical incompatibility table, do not mix this compound waste with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.

Step 2: Handling of Empty Containers
  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected in the designated hazardous waste container for this compound. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.

  • Container Disposal: Once thoroughly rinsed and dried, the container can be disposed of as non-hazardous waste, provided all labels are defaced or removed.

Step 3: Storage of Hazardous Waste
  • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible chemicals.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Accumulation Time: Be aware of and adhere to the maximum accumulation time for hazardous waste as stipulated by your institution and regulatory bodies.

Step 4: Waste Pickup and Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its maximum accumulation time, contact your institution's EHS office to arrange for a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_pure Is the waste pure or in a compatible solvent? start->is_pure collect_waste Collect in a labeled, compatible hazardous waste container. is_pure->collect_waste Yes incompatible_mixture Consult EHS immediately for guidance on managing an incompatible mixture. is_pure->incompatible_mixture No is_container_empty Is the original container empty? collect_waste->is_container_empty triple_rinse Triple rinse the container with a suitable solvent. is_container_empty->triple_rinse Yes store_waste Store the hazardous waste container in a designated, secure area with secondary containment. is_container_empty->store_waste No collect_rinsate Collect the first rinseate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of the rinsed container as non-hazardous waste (labels removed). collect_rinsate->dispose_container schedule_pickup Schedule a pickup with Environmental Health & Safety (EHS). store_waste->schedule_pickup end End of Disposal Process schedule_pickup->end

Caption: Decision workflow for the disposal of this compound.

Emergency Preparedness: Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent.

  • Large Spills: For a large spill, evacuate the area and contact your institution's emergency response team and EHS immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

By adhering to these scientifically grounded disposal procedures, researchers can ensure a safe and compliant laboratory environment while upholding their commitment to environmental stewardship.

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Personal protective equipment for handling 1-methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-methyl-1H-indole-5-carbaldehyde

As a Senior Application Scientist, it is imperative to approach new chemical entities with a comprehensive understanding of their potential hazards and the necessary precautions for safe handling. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols are designed to ensure both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Given these hazards, a thorough risk assessment is the first critical step before beginning any work. This involves evaluating the quantity of the chemical to be used, the duration of exposure, and the specific laboratory environment.

HazardGHS ClassificationAssociated Risks
Skin Contact Skin Irritant, Category 2Redness, inflammation, and discomfort upon direct contact.
Eye Contact Eye Irritant, Category 2ASerious irritation, redness, and potential for damage to the cornea.[1][2][3]
Inhalation Specific Target Organ Toxicity (Single Exposure), Category 3Irritation of the respiratory tract, coughing, and shortness of breath.[1][2]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body PartRecommended PPERationale and Best Practices
Hands Double-gloving with nitrile or neoprene gloves.[4][5]Butyl rubber gloves are also highly effective against aldehydes.[4][6] The outer glove should be removed and disposed of immediately upon any sign of contamination. Regularly inspect gloves for any signs of degradation or puncture.
Eyes/Face Chemical splash goggles and a full-face shield .Standard safety glasses are insufficient. Goggles provide a seal against airborne powder and splashes. A face shield offers an additional layer of protection for the entire face.[7]
Body A laboratory coat (preferably flame-resistant, such as Nomex) with full-length sleeves, fully fastened.[8]This protects against accidental spills on clothing and skin.
Respiratory A NIOSH-approved N95 respirator is required when handling the powder outside of a certified chemical fume hood.[7][9][10]This is crucial to prevent the inhalation of airborne particles that can cause respiratory irritation.[1][2] For larger quantities or situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Operational_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate & Prepare Work Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE 1. Area Ready Weighing Weighing (in fume hood or with containment) Don_PPE->Weighing 2. Fully Protected Dissolving Dissolving/Reaction Setup Weighing->Dissolving 3. Aliquot Prepared Decontaminate Decontaminate Glassware & Surfaces Dissolving->Decontaminate 4. Experiment Complete Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE 5. Area Clean Waste_Segregation Segregate Chemical Waste Doff_PPE->Waste_Segregation 6. Personal Safety Waste_Disposal Dispose of Waste via EHS Waste_Segregation->Waste_Disposal 7. Waste Prepared

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.